sEH inhibitor-6
Descripción
Propiedades
Fórmula molecular |
C21H14ClN3O2 |
|---|---|
Peso molecular |
375.8 g/mol |
Nombre IUPAC |
4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H14ClN3O2/c22-15-9-5-14(6-10-15)20(26)23-16-11-7-13(8-12-16)19-24-18-4-2-1-3-17(18)21(27)25-19/h1-12H,(H,23,26)(H,24,25,27) |
Clave InChI |
ZMGCURBWDWWYCQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of sEH Inhibitor-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolic pathway of arachidonic acid, responsible for the degradation of anti-inflammatory epoxy fatty acids (EFAs) into less active or pro-inflammatory diols.[1][2][3] The inhibition of sEH has emerged as a promising therapeutic strategy for a multitude of diseases, including cardiovascular disorders, inflammation, pain, and neurodegenerative conditions.[4][5][6] By blocking the activity of sEH, these inhibitors increase the endogenous levels of beneficial EFAs, such as epoxyeicosatrienoic acids (EETs), thereby modulating key downstream signaling pathways.[7][8]
This technical guide provides a comprehensive overview of the mechanism of action of a potent sEH inhibitor, referred to as sEH inhibitor-6, detailing its in vitro activity, the signaling cascades it influences, and the experimental protocols used to characterize its effects.
Core Mechanism of Action
The fundamental mechanism of action of sEH inhibitors lies in their ability to bind to the active site of the soluble epoxide hydrolase enzyme, preventing it from hydrolyzing its natural substrates, the epoxy fatty acids. This inhibition leads to an accumulation of EETs and other EFAs in various tissues. These stabilized EFAs can then exert their biological effects, which are predominantly anti-inflammatory, vasodilatory, and analgesic.
This compound: A Potent Quinazoline-4(3H)-one Derivative
"this compound" is identified as the chemical compound 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide (also referred to as Compound 3g in the scientific literature).[1] This compound belongs to a novel class of quinazoline-4(3H)-one derivatives and has demonstrated high potency in inhibiting sEH activity.
Chemical Structure of this compound:
Caption: Chemical structure of this compound.
Quantitative Data
The potency of sEH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the in vitro potency of this compound and other representative sEH inhibitors, as well as their pharmacokinetic properties in preclinical models.
Table 1: In Vitro Potency of sEH Inhibitors
| Inhibitor | Chemical Class | IC50 (nM) | Species | Reference |
| This compound (Compound 3g) | Quinazoline-4(3H)-one | 0.5 | Human | [1] |
| TPPU | Urea | 3.7 | Human | MedchemExpress |
| t-AUCB | Urea | 1.3 | Human | MedchemExpress |
| AR9281 (APAU) | Urea | 13.8 | Human | MedchemExpress |
| GSK2256294A | Amide | 0.027 | Human | MedchemExpress |
Table 2: Pharmacokinetic Parameters of Representative sEH Inhibitors in Rodents (Oral Administration)
| Inhibitor | Species | Dose (mg/kg) | Cmax (nM) | Tmax (h) | AUC (nM*h) | T1/2 (h) | Reference |
| TPPU | Mouse | 0.3 | 495 | 8 | 10650 | 12.1 | [6] |
| TPAU | Mouse | 0.3 | 320 | 0.5 | 3295 | 6 | [6] |
| Inhibitor 7 | Mouse | 0.3 | 435 | 1 | 4940 | 5 | [6] |
Note: Specific in vivo pharmacokinetic data for this compound (Compound 3g) is not publicly available at the time of this writing. The data presented for other potent sEH inhibitors are for comparative purposes.
Downstream Signaling Pathways
The therapeutic effects of sEH inhibition are mediated through the modulation of several key intracellular signaling pathways. The increased levels of EETs resulting from sEH inhibition act as signaling molecules that can influence cellular processes such as inflammation, apoptosis, and cell proliferation.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. sEH inhibition has been shown to suppress the activation of NF-κB. EETs can inhibit the degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.
Caption: sEH inhibition blocks the NF-κB pathway.
Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival, growth, and proliferation. EETs have been shown to activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate a variety of downstream targets to promote cell survival and inhibit apoptosis. This pathway is particularly relevant to the protective effects of sEH inhibitors in cardiovascular and neurodegenerative diseases.
Caption: sEH inhibition activates the PI3K/Akt pathway.
Experimental Protocols
sEH Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the in vitro potency (IC50) of sEH inhibitors using a fluorogenic substrate.
Materials:
-
Recombinant human sEH enzyme
-
This compound (or other test compounds) dissolved in DMSO
-
Fluorogenic substrate (e.g., (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in DMSO. Further dilute these solutions in assay buffer to the desired final concentrations.
-
Dilute the recombinant sEH enzyme in assay buffer to a concentration that yields a linear reaction rate over the desired time course.
-
Prepare the PHOME substrate solution in a suitable solvent (e.g., DMSO) and then dilute in assay buffer to the final working concentration.
-
-
Assay Setup:
-
To each well of the 96-well microplate, add 50 µL of the diluted this compound solution or vehicle control (DMSO in assay buffer).
-
Add 50 µL of the diluted sEH enzyme solution to each well.
-
Incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 100 µL of the pre-warmed PHOME substrate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 330 nm, Em: 465 nm for the product of PHOME hydrolysis) kinetically over 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time plot) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Measurement of EETs and DHETs by LC-MS/MS
This protocol outlines the general workflow for the quantification of EETs and their corresponding diols (DHETs) in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal standards (deuterated EETs and DHETs)
-
Organic solvents (e.g., acetonitrile (B52724), methanol (B129727), ethyl acetate)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
Spike the sample with a known amount of the internal standard mixture.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
Lipid Extraction:
-
Transfer the supernatant to a new tube.
-
Perform liquid-liquid extraction by adding an immiscible organic solvent (e.g., ethyl acetate) to extract the lipids.
-
Vortex and centrifuge to separate the phases.
-
Collect the organic phase and evaporate to dryness under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) for Cleanup:
-
Reconstitute the dried extract in a small volume of a suitable solvent.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with a low-percentage organic solvent to remove polar impurities.
-
Elute the EETs and DHETs with a higher-percentage organic solvent (e.g., ethyl acetate (B1210297) or methanol).
-
Evaporate the eluate to dryness.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final dried extract in the mobile phase.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the analytes using a suitable C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Detect and quantify the EETs, DHETs, and their internal standards using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of EETs and DHETs.
-
Calculate the concentration of each analyte in the sample by comparing its peak area ratio to the internal standard with the standard curve.
-
Conclusion
This compound is a highly potent inhibitor of soluble epoxide hydrolase, acting through the stabilization of anti-inflammatory epoxy fatty acids. Its mechanism of action involves the modulation of critical downstream signaling pathways, including the NF-κB and PI3K/Akt pathways, which are central to inflammation and cell survival. The experimental protocols detailed herein provide a framework for the continued investigation and development of sEH inhibitors as a promising therapeutic class for a wide range of diseases. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Quinazoline-4(3H)-one derivatives as novel and potent inhibitors of soluble epoxide hydrolase: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
The Discovery and Synthesis of sEH Inhibitor-6: A Potent Quinazolin-4(3H)-one-Based Modulator of Eicosanoid Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs). Inhibition of sEH has emerged as a promising therapeutic strategy for a range of cardiovascular, inflammatory, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a highly potent sEH inhibitor, designated as sEH inhibitor-6 (also known as compound 3g ). This quinazoline-4(3H)-one derivative has demonstrated exceptional inhibitory potency at the nanomolar level. This document details the synthetic route, compiles quantitative biological data, and outlines the experimental protocols for its synthesis and evaluation. Furthermore, it visualizes the critical signaling pathways influenced by sEH inhibition, offering a valuable resource for researchers in the field of drug discovery and development.
Introduction to Soluble Epoxide Hydrolase and Its Inhibition
The arachidonic acid cascade produces a variety of bioactive lipid mediators that regulate numerous physiological and pathological processes. One arm of this cascade, mediated by cytochrome P450 (CYP) epoxygenases, converts arachidonic acid into four regioisomers of epoxyeicosatrienoic acids (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. These EETs exhibit a broad spectrum of beneficial biological activities, including anti-inflammatory, vasodilatory, anti-apoptotic, and analgesic effects.[1]
The primary pathway for the metabolic deactivation of EETs is their hydrolysis to the corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs).[1] This conversion is catalyzed by the enzyme soluble epoxide hydrolase (sEH). Consequently, the inhibition of sEH represents an attractive therapeutic approach to augment the protective effects of endogenous EETs by increasing their bioavailability. This strategy has shown promise in preclinical models of hypertension, diabetes, chronic pain, and neuroinflammatory disorders.[1]
Discovery of this compound: A Novel Quinazolin-4(3H)-one Scaffold
In a search for novel sEH inhibitors, a series of quinazoline-4(3H)-one derivatives were designed and synthesized. This scaffold was selected for its known diverse biological activities and potential to interact with the active site of sEH. A systematic structure-activity relationship (SAR) study was conducted by modifying substituents on the quinazolinone core.
Among the synthesized compounds, This compound (compound 3g) , chemically named 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide , emerged as a particularly potent inhibitor of human sEH.[1]
Quantitative Biological Data
The inhibitory activity of the synthesized quinazoline-4(3H)-one derivatives was assessed against human soluble epoxide hydrolase. The results for a selection of these compounds, including the lead compound this compound, are summarized in the table below.
| Compound ID | Chemical Name | IC₅₀ (nM) for human sEH |
| 3g | 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide | 0.5 |
| 3a | N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide | 2.1 |
| 3b | 4-methyl-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide | 1.5 |
| 3c | 4-methoxy-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide | 1.8 |
| 3d | 4-fluoro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide | 1.2 |
| 3h | 3-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide | 0.9 |
| 3i | 2-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide | 1.4 |
| AUDA | 12-(3-adamantan-1-ylureido)dodecanoic acid (Reference Inhibitor) | 1.0 |
Data sourced from Hejazi L, et al. Bioorg Chem. 2020 Jun;99:103736.[1]
Experimental Protocols
Synthesis of this compound (Compound 3g)
The synthesis of 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide (3g ) is achieved through a two-step process, starting from anthranilamide and 2-(4-aminophenyl)acetonitrile. The general synthetic scheme is outlined below.
-
A mixture of anthranilamide (1.0 eq) and 2-(4-aminophenyl)acetonitrile (1.0 eq) in a suitable high-boiling solvent (e.g., ethylene (B1197577) glycol) is heated to reflux (approximately 180-200 °C) for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the product.
-
The precipitate is collected by filtration, washed with a cold solvent such as ethanol (B145695) or diethyl ether, and then dried under vacuum to yield 2-(4-aminophenyl)-3H-quinazolin-4-one.
-
The crude product can be further purified by recrystallization if necessary.
-
To a solution of 2-(4-aminophenyl)-3H-quinazolin-4-one (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous dichloromethane (B109758) or N,N-dimethylformamide) containing a base such as triethylamine (B128534) or pyridine (B92270) (1.2 eq), 4-chlorobenzoyl chloride (1.1 eq) is added dropwise at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is diluted with water, and the product is extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica (B1680970) gel to afford the final compound, this compound (3g ).
In Vitro sEH Inhibition Assay
The inhibitory potency of the synthesized compounds against human sEH is determined using a fluorescent-based assay with cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC) as the substrate.
-
Recombinant human sEH is incubated with varying concentrations of the test inhibitor (e.g., this compound) in a buffer solution (e.g., 25 mM bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA) for 5 minutes at 30°C in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of the fluorescent substrate CMNPC (final concentration of 5 µM).
-
The hydrolysis of CMNPC by sEH produces a fluorescent product, 6-methoxy-2-naphthaldehyde.
-
The increase in fluorescence is monitored over time using a fluorescence plate reader with an excitation wavelength of 330 nm and an emission wavelength of 465 nm.
-
The rate of reaction is calculated from the linear portion of the fluorescence versus time curve.
-
The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Impact: Signaling Pathways and Experimental Workflow
The inhibition of sEH leads to an increase in the levels of EETs, which in turn modulate several downstream signaling pathways, contributing to the therapeutic effects.
Caption: sEH Inhibition and Downstream Signaling.
The workflow for the discovery and evaluation of this compound follows a logical progression from chemical synthesis to biological testing.
Caption: Workflow for this compound Synthesis and Evaluation.
Conclusion
This compound, a novel quinazoline-4(3H)-one derivative, has been identified as a highly potent inhibitor of soluble epoxide hydrolase. Its discovery underscores the potential of this chemical scaffold for developing new therapeutic agents. The detailed synthetic and bioassay protocols provided in this guide offer a practical resource for researchers aiming to explore this class of compounds further. The visualization of the sEH signaling pathway and the experimental workflow provides a clear conceptual framework for understanding the mechanism of action and the process of discovery. Further investigation into the pharmacokinetic and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
chemical structure and properties of sEH inhibitor-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous signaling lipids, particularly epoxyeicosatrienoic acids (EETs). By converting these generally anti-inflammatory and vasodilatory molecules into their less active diol counterparts, sEH plays a significant role in modulating inflammation, blood pressure, and pain. Inhibition of sEH has therefore emerged as a promising therapeutic strategy for a range of diseases. This technical guide provides a comprehensive overview of a potent sEH inhibitor, designated as sEH inhibitor-6 (also known as compound 3g in specific literature), focusing on its chemical structure, properties, and the methodologies for its study.
Chemical Structure and Properties
This compound is chemically identified as 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide . Its structure is characterized by a central quinazolinone core linked to a chlorobenzamide moiety.
Chemical Structure:
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Data Source |
| Molecular Formula | C₂₁H₁₄ClN₃O₂ | Calculated |
| Molecular Weight | 387.81 g/mol | Calculated |
| IC₅₀ (human sEH) | 0.5 nM[1] | Experimental |
| Solubility | Data not available in published literature. | - |
| Melting Point | Data not available in published literature. | - |
| logP | Data not available in published literature. | - |
Pharmacokinetic Properties:
There is currently no publicly available pharmacokinetic data (such as Cmax, Tmax, T½, and bioavailability) for 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by binding to the active site of the soluble epoxide hydrolase enzyme, thereby preventing the hydrolysis of epoxyeicosatrienoic acids (EETs). The increased bioavailability of EETs leads to the modulation of various downstream signaling pathways, contributing to anti-inflammatory, vasodilatory, and analgesic effects.
Caption: Mechanism of action of this compound.
Experimental Protocols
Synthesis of 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide
While a specific, detailed protocol for the synthesis of this compound is not available in the public literature, a general two-step synthetic route for analogous quinazolin-4(3H)-one derivatives can be proposed. This involves the initial formation of the quinazolinone core followed by an amidation reaction.
Caption: Proposed general synthesis workflow.
Step 1: Synthesis of 2-(4-aminophenyl)quinazolin-4(3H)-one
A mixture of 2-aminobenzamide and 4-nitrobenzoyl chloride would be heated in a suitable solvent (e.g., pyridine (B92270) or DMF) to yield 2-(4-nitrophenyl)quinazolin-4(3H)-one. The nitro group is then reduced to an amine, for example, using tin(II) chloride in hydrochloric acid, to give 2-(4-aminophenyl)quinazolin-4(3H)-one.
Step 2: Synthesis of 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide
The resulting 2-(4-aminophenyl)quinazolin-4(3H)-one is then reacted with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine (B128534) or pyridine) in an appropriate solvent like dichloromethane (B109758) or THF to yield the final product. The product would then be purified by recrystallization or column chromatography.
sEH Inhibition Assay Protocol (Fluorescence-based)
This protocol describes a general method for determining the in vitro inhibitory activity of this compound on soluble epoxide hydrolase using a fluorogenic substrate.
Caption: Workflow for fluorescence-based sEH inhibition assay.
Materials:
-
Recombinant human sEH enzyme
-
This compound
-
Assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorogenic substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate - CMNPC)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant sEH enzyme to the assay buffer.
-
Add the different concentrations of this compound to the wells containing the enzyme. Include a vehicle control (solvent only).
-
Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate CMNPC to each well.
-
Immediately begin kinetic measurement of fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 330 nm and 465 nm, respectively.
-
Record the fluorescence at regular intervals for a set period (e.g., 15-30 minutes).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
In Vivo Efficacy
Currently, there is no publicly available data on the in vivo efficacy of 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide in animal models of disease.
Conclusion
This compound, or 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide, is a highly potent inhibitor of human soluble epoxide hydrolase with an IC₅₀ in the low nanomolar range. Its quinazolinone scaffold represents a promising chemical class for the development of therapeutics targeting sEH. While detailed experimental data on its physicochemical properties, pharmacokinetics, and in vivo efficacy are not yet publicly available, the information provided in this guide serves as a foundational resource for researchers interested in the study and further development of this and related compounds. The provided experimental protocols offer a starting point for the synthesis and in vitro characterization of this potent sEH inhibitor.
References
In-Depth Technical Guide: Target Binding and Selectivity Profile of a Potent sEH Inhibitor
Disclaimer: The designation "sEH inhibitor-6" is not a universally standardized nomenclature. It is typically used within specific research publications to refer to a particular compound in a series. This guide focuses on a representative and potent soluble epoxide hydrolase (sEH) inhibitor, designated as "inhibitor 6" in a key study by Hwang et al. (2014), to provide a detailed overview of its binding characteristics, selectivity, and the methodologies used for its evaluation.
Introduction to Soluble Epoxide Hydrolase (sEH) as a Therapeutic Target
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade.[1][2] It metabolizes endogenous signaling lipids, particularly the epoxyeicosatrienoic acids (EETs), by hydrolyzing them to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1][3][4] EETs possess potent anti-inflammatory, vasodilatory, and analgesic properties.[1][3] By inhibiting sEH, the levels of beneficial EETs are increased, making sEH a promising therapeutic target for a range of cardiovascular and inflammatory diseases, as well as for pain management.[1][3][5]
Target Binding and Potency of a Representative sEH Inhibitor
The representative "inhibitor 6" from the study by Hwang et al. (2014) is a potent inhibitor of human sEH. The potency of sEH inhibitors is often quantified by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). The addition of a methyl group on the α-carbon of the amide in this series of inhibitors was found to significantly improve potency.[5][6]
Binding Affinity Data
| Inhibitor | Target Species | Potency (Ki) |
| Inhibitor 6 | Human sEH | 0.4 ± 0.1 nM |
Data sourced from Hwang et al., 2014.[5]
Selectivity Profile
A critical aspect of drug development is ensuring that a compound selectively interacts with its intended target to minimize off-target effects. While the provided search results focus heavily on the potency of sEH inhibitors against their primary target, comprehensive selectivity screening data against a broad panel of other enzymes and receptors for this specific "inhibitor 6" is not detailed. However, it is mentioned that for potent sEH inhibitors, selectivity against the microsomal epoxide hydrolase (mEH) is a key consideration.[7] Urea-based sEH inhibitors, a common class of these compounds, can sometimes interact with other proteins that have urea-binding motifs, such as certain kinases and receptors, although high selectivity is often achievable.[8] For a different potent sEH inhibitor, AR9281, it was noted to have excellent selectivity with minimal inhibition of a panel of approximately 150 other enzymes and receptors, and low liability for hERG and cytochrome P450 (CYP) inhibition.[7]
Signaling Pathway and Mechanism of Action
The inhibition of sEH leads to an increase in the bioavailability of EETs, which then exert their beneficial effects through various downstream signaling pathways. One of the key mechanisms involves the inhibition of the NF-κB pathway, a central regulator of inflammation.[2][4]
Caption: Mechanism of sEH inhibition and its downstream effects.
Experimental Protocols
The determination of sEH inhibitor potency and selectivity involves various biochemical assays. The following are detailed methodologies for common experiments cited in the literature.
Fluorescence-Based sEH Inhibitor Screening Assay
This is a common method for determining the IC50 values of sEH inhibitors.
Principle: The assay utilizes a substrate that, when hydrolyzed by sEH, ultimately produces a fluorescent product. The presence of an inhibitor reduces the rate of this reaction, leading to a decrease in fluorescence.
Materials:
-
Human recombinant sEH
-
sEH Assay Buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.4)
-
Substrate: cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate (CMNPC) or (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)
-
Test inhibitor compounds and a positive control (e.g., AUDA)
-
DMSO for compound dilution
-
96-well or 384-well microplates (black, non-binding)
-
Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors and the positive control in DMSO.
-
Enzyme Preparation: Dilute the human recombinant sEH to the desired concentration in the sEH assay buffer. The optimal concentration should be determined empirically to ensure linear product formation over the incubation time.
-
Assay Setup:
-
To each well of the microplate, add 1 µL of the inhibitor solution (or DMSO for the vehicle control).
-
Add a defined volume (e.g., 100 µL) of the diluted sEH enzyme solution to each well.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a defined volume (e.g., 10 µL) of the sEH substrate (e.g., PHOME).
-
The final substrate concentration should be at an optimal level (e.g., 5 µM).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Read the fluorescence kinetically over a period of time (e.g., every minute for 30 minutes) or as an endpoint reading after a fixed incubation time (e.g., 30 minutes) at room temperature.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
-
Radiometric sEH Inhibitor Screening Assay
This assay provides a highly sensitive and direct method for quantifying sEH activity.
Principle: A radiolabeled substrate, such as [3H]-trans-diphenylpropene oxide ([3H]-t-DPPO), is used. The activity of sEH is measured by quantifying the formation of the radiolabeled diol product.
Materials:
-
sEH enzyme
-
Radiolabeled substrate: [3H]-t-DPPO
-
Assay buffer (e.g., Bis-Tris/HCl buffer)
-
Test inhibitor compounds
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Scintillation fluid and a scintillation counter
Procedure:
-
Assay Setup: In microcentrifuge tubes, add 1 µL of the inhibitor solution (or DMSO for vehicle control).
-
Add 100 µL of the diluted sEH enzyme solution to each tube.
-
Pre-incubate the enzyme and inhibitor for 5 minutes at 30°C.
-
Enzymatic Reaction: Initiate the reaction by adding 1 µL of the [3H]-t-DPPO solution.
-
Incubate the reaction mixture for 10 to 30 minutes at 30°C.
-
Extraction and Quantification:
-
Stop the reaction.
-
Extract the tritiated diol product using an organic solvent.
-
Measure the radioactivity of the extracted product using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value as described for the fluorescence-based assay.[1]
Experimental Workflow Visualization
The process of identifying and characterizing sEH inhibitors typically follows a structured workflow, from initial high-throughput screening to more detailed kinetic analysis.
Caption: Workflow for sEH inhibitor discovery and characterization.
Conclusion
The representative "this compound" exemplifies a class of highly potent molecules targeting soluble epoxide hydrolase. The methodologies outlined provide a framework for the identification and characterization of such inhibitors. The strong binding affinity and the potential for high selectivity make these compounds promising candidates for further preclinical and clinical development in the treatment of hypertension, inflammation, and pain. Further studies are essential to fully elucidate the selectivity profile and in vivo efficacy of these potent inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. dovepress.com [dovepress.com]
- 4. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor: A Technical Guide
Disclaimer: The following technical guide details the in vitro characterization of a representative potent soluble epoxide hydrolase (sEH) inhibitor, referred to herein as "sEH inhibitor-6." This name is a placeholder, and the data and protocols presented are a synthesis of information from published literature on various well-characterized sEH inhibitors. This document is intended to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals working on the discovery and development of sEH inhibitors.
Introduction to Soluble Epoxide Hydrolase (sEH) and Its Inhibition
Soluble epoxide hydrolase (sEH) is a bifunctional enzyme that plays a critical role in the metabolism of endogenous lipid signaling molecules.[1][2][3] The C-terminal hydrolase domain of sEH metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, the dihydroxyeicosatrienoic acids (DHETs).[2][4][5][6] By inhibiting sEH, the levels of beneficial EETs are stabilized and increased, leading to a range of therapeutic effects, including anti-inflammatory, analgesic, and antihypertensive activities.[2][4][7][8] Consequently, the development of potent and selective sEH inhibitors has become a significant area of research for various diseases, including chronic pain, cardiovascular diseases, and inflammatory conditions.[4][6][9][10]
This guide provides a detailed overview of the in vitro characterization of a representative potent sEH inhibitor, "this compound," including its biochemical properties, key experimental protocols for its evaluation, and visualization of the relevant biological pathways and experimental workflows.
Biochemical Profile and Quantitative Data
The in vitro characterization of "this compound" reveals it to be a potent and selective inhibitor of the soluble epoxide hydrolase enzyme. The following tables summarize the quantitative data, representing typical values obtained for highly potent sEH inhibitors described in the scientific literature.
Table 1: Inhibitory Potency of Representative sEH Inhibitors
| Inhibitor Name | Target Species | IC50 (nM) | Ki (nM) |
| GSK2256294A | Human, Rat, Mouse | Potent (specific value not stated) | - |
| t-TUCB | Human | - | 0.4 |
| TPPU | - | - | - |
| AUDA-BE | Mouse, Human | 50, 100 | - |
| CDU | - | - | 20 ± 2 |
Data synthesized from multiple sources.[10][11][12]
Table 2: Physicochemical Properties of Representative sEH Inhibitors
| Inhibitor Name | Aqueous Solubility (µg/mL) |
| Inhibitor 14 | Improved 10-fold over inhibitor 6 |
| (S)-...-urea (2696) | 21.3 |
Data synthesized from multiple sources.[7][13]
Key Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro characterization of sEH inhibitors. The following sections provide step-by-step protocols for key experiments.
Determination of IC50 for sEH Inhibition
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against sEH using a fluorescent substrate.
Materials:
-
Recombinant human sEH enzyme
-
Fluorescent substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate, CMNPC)
-
Test inhibitor ("this compound")
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader with fluorescence detection
Procedure:
-
Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution to create a range of concentrations.
-
In a 96-well microplate, add the assay buffer.
-
Add the diluted inhibitor solutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the recombinant human sEH enzyme to all wells except the no-enzyme control.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorescent substrate CMNPC to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader (excitation/emission wavelengths appropriate for the substrate's product). The hydrolysis of CMNPC by sEH generates a fluorescent product.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Aqueous Solubility Assay
This protocol outlines a method to determine the thermodynamic solubility of "this compound."
Materials:
-
"this compound" (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaker or rotator
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Add an excess amount of solid "this compound" to a known volume of PBS (pH 7.4).
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
Determine the concentration of "this compound" in the supernatant using a validated HPLC method with a standard curve.
-
The measured concentration represents the aqueous solubility of the compound.
Visualizations: Pathways and Workflows
Diagrams created using the DOT language provide clear visual representations of complex biological and experimental processes.
Caption: sEH Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for In Vitro Characterization.
Caption: Mechanism of Action of this compound.
References
- 1. Soluble epoxide hydrolase maintains steady-state lipid turnover linked with autocrine signaling in peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Soluble Epoxide Hydrolase (sEH) Inhibition
An In-depth Technical Guide to Preclinical Studies of Soluble Epoxide Hydrolase (sEH) Inhibitors
This technical guide provides a comprehensive overview of the preclinical evaluation of soluble epoxide hydrolase (sEH) inhibitors, a promising class of therapeutic agents with potential applications in managing pain, inflammation, and various other diseases. While the specific compound "sEH inhibitor-6" is not prominently identified in the reviewed literature, this document will focus on well-characterized sEH inhibitors to exemplify the core data, experimental protocols, and signaling pathways relevant to the preclinical assessment of this drug class. The information is intended for researchers, scientists, and professionals involved in drug development.
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, specifically the epoxy-fatty acids (EpFAs) such as epoxyeicosatrienoic acids (EETs).[1][2][3] These EpFAs possess potent anti-inflammatory, analgesic, and vasodilatory properties.[4][5] By hydrolyzing EpFAs to their less active diol counterparts (dihydroxy-eicosatrienoic acids or DHETs), sEH diminishes their beneficial effects.[3][6] Consequently, inhibiting sEH activity is a therapeutic strategy to increase the endogenous levels of EpFAs, thereby enhancing their protective effects.[2][7] Preclinical studies have demonstrated the efficacy of sEH inhibitors in a wide range of animal models for conditions like neuropathic and inflammatory pain, hypertension, and neurodegenerative diseases.[6][8][9]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for sEH inhibitors is the prevention of EpFA degradation. This leads to an accumulation of EETs and other EpFAs, which in turn modulate various downstream signaling pathways to exert their therapeutic effects.
One of the key pathways influenced by sEH inhibition is the nuclear factor-kappa B (NF-κB) pathway. By stabilizing EETs, sEH inhibitors can lead to the down-regulation of cyclooxygenase-2 (COX-2) transcription, which is often mediated by NF-κB.[10] This results in a decreased production of pro-inflammatory prostaglandins.[10] Additionally, there is evidence suggesting that the anti-inflammatory effects of sEH inhibitors may be mediated through peroxisome proliferator-activated receptor gamma (PPARγ).[2]
Below are diagrams illustrating the core signaling pathway and a proposed mechanism for the anti-inflammatory action of sEH inhibitors.
Preclinical Data Summary
The following tables summarize quantitative data for several well-studied sEH inhibitors from preclinical studies.
Table 1: In Vitro Potency of Selected sEH Inhibitors
| Compound | Species | IC₅₀ (nM) | Reference |
|---|---|---|---|
| t-TUCB | Human | < 1 | [7] |
| Canine | < 1 | [7] | |
| Feline | < 1 | [7] | |
| Equine | < 1 | [7] | |
| TPPU | Monkey | ~1 | [4] |
| Human | ~3 | [4] | |
| GSK2256294 | Human | Potent and Selective | [1] |
| AUDA-BE | Mouse | 50 | [11] |
| | Human | 100 |[11] |
Table 2: Pharmacokinetic Properties of Selected sEH Inhibitors
| Compound | Species | Dose & Route | T₁/₂ (h) | Cₘₐₓ (nM) | AUC (nM·h) | Reference |
|---|---|---|---|---|---|---|
| GSK2256294 | Human | 6-20 mg, single | 25-43 | Dose-dependent | Dose-proportional | [1] |
| Various Amides | Mouse | Oral | Variable | Variable | Good exposure | [12] |
| TPPU & others | Cynomolgus Monkey | Oral | > 24 | Variable | Sustained levels |[4] |
Table 3: Efficacy of Selected sEH Inhibitors in Preclinical Models
| Compound | Model | Species | Effect | Reference |
|---|---|---|---|---|
| TPPU | Osteoarthritis Pain | Mouse | Reversed pain behavior | [6] |
| Diabetic Neuropathy | Mouse | Antihyperalgesic effect | [13] | |
| AUDA-BE | LPS-induced Inflammation | Mouse | Reduced mortality, decreased pro-inflammatory cytokines | [11] |
| CDU | Vascular Smooth Muscle Cell Proliferation | Human (in vitro) | Attenuated proliferation | [14] |
| AMHDU | Inflammatory & Diabetic Neuropathy | Rodent | Analgesic effects |[8] |
Detailed Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of drug candidates. Below are representative methodologies for key preclinical experiments.
Protocol 1: Determination of sEH Inhibitory Potency (IC₅₀)
This protocol is based on a fluorescent assay method.
-
Enzyme Preparation: Recombinant human or murine sEH is purified and diluted to a working concentration in a suitable buffer (e.g., Tris-HCl with BSA).
-
Inhibitor Preparation: The sEH inhibitor is serially diluted in DMSO to create a range of concentrations.
-
Assay Procedure:
-
In a 96-well plate, the inhibitor dilutions are added to the wells.
-
The sEH enzyme solution is then added to each well and incubated for a short period at room temperature to allow for inhibitor-enzyme binding.
-
The reaction is initiated by adding a fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC).
-
The plate is incubated at 30°C, and the fluorescence generated by the hydrolysis of the substrate is measured over time using a fluorescence plate reader (excitation/emission wavelengths appropriate for the substrate).
-
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.
Protocol 2: In Vivo Efficacy in a Murine Model of Inflammatory Pain
This protocol describes the use of the carrageenan-induced paw edema model.
-
Animals: Male C57BL/6 mice are used. They are acclimatized to the testing environment.
-
Inhibitor Administration: The sEH inhibitor or vehicle control is administered to the mice, typically via oral gavage or intraperitoneal injection, at a predetermined time before the induction of inflammation.
-
Induction of Inflammation: A solution of λ-carrageenan (e.g., 1% in saline) is injected into the plantar surface of one hind paw.
-
Assessment of Hyperalgesia and Allodynia:
-
Thermal Hyperalgesia: The latency of paw withdrawal from a radiant heat source is measured at baseline and at various time points after carrageenan injection.
-
Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness is determined.
-
-
Data Analysis: The changes in withdrawal latency or threshold from baseline are calculated. The effect of the sEH inhibitor is compared to the vehicle control group to determine its analgesic efficacy.
Conclusion
The preclinical data for a range of sEH inhibitors strongly support their therapeutic potential for treating conditions characterized by inflammation and pain. These compounds have demonstrated potent enzyme inhibition, favorable pharmacokinetic profiles in some cases, and significant efficacy in various animal models. The detailed experimental protocols and an understanding of the underlying signaling pathways are essential for the continued development and evaluation of this promising class of drugs. Future preclinical studies will likely focus on optimizing drug-like properties, exploring new therapeutic indications, and further elucidating the molecular mechanisms of action.
References
- 1. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble Epoxide Hydrolase Inhibitor: A Novel Potential Therapeutic or Prophylactic Drug for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical and preclinical evidence for roles of soluble epoxide hydrolase in osteoarthritis knee pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection of Potent Inhibitors of Soluble Epoxide Hydrolase for Usage in Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of sEH Inhibitor-6
Disclaimer: Publicly available scientific literature, as of December 2025, does not contain in-vivo pharmacokinetic or pharmacodynamic data for the specific compound designated as "sEH inhibitor-6" (also identified as compound 3g). The information presented herein is based on its published in-vitro activity and supplemented with representative data from other well-characterized soluble epoxide hydrolase (sEH) inhibitors to provide a comprehensive understanding of this class of compounds for researchers, scientists, and drug development professionals.
Introduction to Soluble Epoxide Hydrolase (sEH) and its Inhibition
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous lipid signaling molecules, primarily the epoxyeicosatrienoic acids (EETs). EETs, which are metabolites of arachidonic acid, possess a range of beneficial physiological properties, including anti-inflammatory, vasodilatory, and analgesic effects. The enzyme sEH converts these active epoxides into their less active corresponding diols, the dihydroxyeicosatrienoic acids (DHETs).[1] By inhibiting the activity of sEH, the levels of beneficial EETs can be elevated, offering a promising therapeutic strategy for a variety of diseases, including hypertension, inflammation, and pain.[1]
Core Compound Profile: this compound
"this compound," also referred to as compound 3g in the primary literature, is a novel and potent inhibitor of soluble epoxide hydrolase.[1] It belongs to a class of quinazoline-4(3H)-one derivatives.[1]
Chemical Structure and Properties
-
Systematic Name: 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide[1]
-
CAS Number: 1205963-04-7
-
Molecular Formula: C21H14ClN3O2
-
Molecular Weight: 375.81 g/mol
Caption: Chemical structure of this compound.
Pharmacodynamics of this compound
In Vitro Inhibitory Activity
The primary pharmacodynamic characteristic of this compound is its potent inhibition of the soluble epoxide hydrolase enzyme.
| Compound | Target | Assay Type | IC50 Value | Reference |
| This compound (Compound 3g) | Human sEH | Enzymatic Assay | 0.5 nM | [1] |
Table 1: In Vitro Potency of this compound.
Pharmacokinetics of sEH Inhibitors (Representative Data)
As previously stated, specific in-vivo pharmacokinetic data for this compound are not available. The following tables summarize key pharmacokinetic parameters for other well-studied sEH inhibitors to provide a general reference for this class of compounds.
| Compound | Species | Dose (mg/kg) | Route | Cmax (nM) | Tmax (h) | t1/2 (h) | AUC (nM*h) | Oral Bioavailability (%) |
| TPPU | Mouse | 0.3 (oral) | p.o. | 495 | 8 | 12.1 | 10650 | N/A |
| GSK2256294 | Human | 2-20 (single) | p.o. | Dose-dependent | N/A | 25-43 | N/A | N/A |
| t-AUCB | Mouse | 0.1 (oral) | p.o. | N/A | N/A | N/A | N/A | 68 ± 22 |
Table 2: Pharmacokinetic Parameters of Selected sEH Inhibitors in Preclinical and Clinical Studies. (N/A: Not Available)
Experimental Protocols
Detailed experimental protocols for this compound are not published. The following are representative methodologies for key experiments used in the evaluation of sEH inhibitors.
In Vitro sEH Inhibition Assay (Fluorometric)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a test compound against the sEH enzyme.
-
Reagents and Materials:
-
Recombinant human sEH enzyme
-
Fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
A solution of the recombinant human sEH enzyme is prepared in the assay buffer.
-
The test compound is serially diluted to various concentrations.
-
The enzyme solution is pre-incubated with the test compound or vehicle control for a specified time at room temperature.
-
The fluorescent substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm).
-
The rate of hydrolysis is calculated from the linear portion of the fluorescence curve.
-
The percent inhibition at each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response model.
-
In Vivo Pharmacokinetic Study in Rodents (Representative Protocol)
This protocol describes a general procedure for determining the pharmacokinetic profile of an sEH inhibitor after oral administration to mice or rats.
-
Animals and Housing:
-
Male or female rodents (e.g., C57BL/6 mice or Sprague-Dawley rats) of a specific age and weight range.
-
Animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycle, with ad libitum access to food and water.
-
-
Drug Administration:
-
The test compound is formulated in a suitable vehicle (e.g., a solution or suspension in polyethylene (B3416737) glycol, corn oil, or water with a suspending agent).
-
A single dose of the compound is administered to a group of animals via oral gavage (p.o.).
-
-
Blood Sampling:
-
Blood samples are collected from a subset of animals at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Blood is typically collected via tail vein, saphenous vein, or terminal cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Bioanalysis:
-
The concentration of the test compound in plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), t1/2 (elimination half-life), and AUC (area under the concentration-time curve).
-
Oral bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous (i.v.) administration.
-
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of sEH and the action of this compound.
Caption: A typical experimental workflow for sEH inhibitor evaluation.
Conclusion
This compound (compound 3g) is a highly potent in-vitro inhibitor of soluble epoxide hydrolase. While its in-vivo pharmacokinetic and pharmacodynamic profiles are not yet publicly documented, the general characteristics of other sEH inhibitors suggest that this class of compounds holds significant therapeutic potential. Further preclinical and clinical studies will be necessary to fully elucidate the therapeutic utility of this compound and other novel quinazoline-4(3H)-one derivatives. This guide provides a foundational understanding for researchers and drug development professionals interested in the ongoing exploration of sEH inhibition.
References
An In-depth Technical Guide to Soluble Epoxide Hydrolase (sEH) Inhibition in Preclinical Models of Inflammation and Pain
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the mechanism, efficacy, and experimental evaluation of soluble epoxide hydrolase (sEH) inhibitors, with a focus on a representative compound class often explored in preclinical studies, in models of inflammation and pain. It summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and workflows.
Introduction: The Role of Soluble Epoxide Hydrolase in Pathology
The enzyme soluble epoxide hydrolase (sEH) is a key regulator in the arachidonic acid (ARA) metabolic cascade.[1] While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways convert ARA into pro-inflammatory prostaglandins (B1171923) and leukotrienes, the cytochrome P450 (CYP450) epoxygenase pathway metabolizes polyunsaturated fatty acids into epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs).[2][3] These EpFAs are potent endogenous signaling molecules with significant anti-inflammatory, analgesic, and vasodilatory properties.[4][5]
The primary function of sEH is to hydrolyze these beneficial EpFAs into their less active or, in some cases, pro-inflammatory, corresponding diols (e.g., dihydroxyeicosatrienoic acids or DHETs).[2][4][6] By converting EpFAs to diols, sEH effectively terminates their protective signaling.[7] Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy. Small molecule sEH inhibitors (sEHIs) stabilize the endogenous levels of EpFAs, thereby amplifying their therapeutic effects in a variety of disease models, including hypertension, inflammation, and both neuropathic and inflammatory pain.[4][8] Numerous studies have demonstrated that sEHIs are effective in reducing pain and inflammation in preclinical models, often showing superior efficacy compared to traditional analgesics like NSAIDs.[9][10]
Mechanism of Action and Signaling Pathways
Inhibition of sEH prevents the degradation of EpFAs, leading to their accumulation in tissues and plasma. These stabilized EpFAs exert their effects through multiple downstream signaling pathways to reduce inflammation and pain.
-
Anti-Inflammatory Effects: EpFAs can attenuate inflammatory responses by inhibiting the activation of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of pro-inflammatory gene expression.[7][10][11] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[5][12][13] Furthermore, EpFAs can activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which also contributes to anti-inflammatory effects.[3]
-
Analgesic Effects: The pain-relieving effects of sEH inhibition are multifactorial. By reducing neuroinflammation, sEHIs can decrease the sensitization of peripheral and central pain pathways.[2] Stabilized EpFAs have been shown to directly modulate the activity of ion channels involved in nociception and may also act through G protein-coupled receptors on nociceptive neurons.[8] One described mechanism involves the repression of COX-2 gene induction, further reducing pro-inflammatory prostaglandin (B15479496) synthesis.[14]
Quantitative Data on sEH Inhibitor Efficacy
The efficacy of sEH inhibitors has been quantified in numerous preclinical studies. The data below are compiled from various sources, showcasing the potency and in vivo effects of representative compounds.
Table 1: In Vitro Potency of Selected sEH Inhibitors
| Inhibitor | Target Species | IC50 (nM) | Reference |
| TPPU | Rat | 29.1 ± 4.5 | [15] |
| APAU | Rat | Low nM range | [9] |
| t-AUCB | Rat | Low nM range | [9] |
| t-TUCB | Rat | Low nM range | [9] |
| Inhibitor 7 | Human | Ki = 0.9 ± 0.1 nM | [15] |
IC50: Half-maximal inhibitory concentration. Data represent mean ± standard deviation where available.
Table 2: Efficacy in Preclinical Pain Models
| Model | Inhibitor (Dose) | Species | Key Finding | Reference |
| Diabetic Neuropathy | APAU (10 mg/kg, s.c.) | Rat | Significantly blocked pain-related behavior; superior to celecoxib (B62257). | [9] |
| Diabetic Neuropathy | t-TUCB (10 mg/kg, s.c.) | Rat | Increased mechanical withdrawal thresholds to pre-diabetic levels. | [9] |
| Diabetic Neuropathy | Inhibitor 7 (0.3 mg/kg) | Rat | Showed significantly higher response compared to TPAU at the same dose. | [15] |
| LPS-Induced Inflammatory Pain | APAU (10 mg/kg, s.c.) | Rat | More potent and efficacious than celecoxib in reducing allodynia. | [9] |
| LPS-Induced Inflammatory Pain | t-TUCB (10 mg/kg, s.c.) | Rat | Higher efficacy, reaching 100% of baseline mechanical thresholds by 6h. | [9] |
| Chemotherapy-Induced Neuropathic Pain (CIPN) | EC5026 (oral) | Rat | Dose-dependently increased mechanical withdrawal thresholds in oxaliplatin, paclitaxel, and vincristine (B1662923) models. | [16] |
| Freund's Adjuvant-Induced Inflammation | AMHDU (30 mg/kg, i.p.) | N/A | Analgesic effect comparable to celecoxib. | [10] |
s.c.: subcutaneous; i.p.: intraperitoneal; LPS: lipopolysaccharide.
Table 3: Efficacy in Preclinical Inflammation Models
| Model | Inhibitor (Dose) | Species | Key Finding | Reference |
| LPS-Induced Endotoxemia | AUDA-BE (s.c.) | Mouse | Eliminated mortality, preserved blood pressure, and decreased plasma IL-6 and nitric oxide metabolites. | [12] |
| LPS-Induced Endotoxemia | t-AUCB (p.o.) | Mouse | Reversed the decrease in the plasma ratio of lipid epoxides to corresponding diols. | [17] |
| High-Fat Diet-Induced Steatosis | t-AUCB (in water) | Mouse | Reduced activation of inflammatory pathways (p-JNK, p-p38) and lowered mRNA levels of TNF-α and IL-6 in the liver. | [13] |
| Middle Cerebral Artery Occlusion (Ischemic Stroke) | AUDA | Rat | Decreased M1 microglia from 51.0% to 35.6%; Increased M2 microglia from 22.0% to 41.6%. Reduced pro-inflammatory cytokines (IL-1β, IL-6). | [18] |
AUDA-BE: AUDA-butyl ester.
Experimental Protocols and Workflows
Standardized protocols are crucial for evaluating the in vivo efficacy of sEH inhibitors. Below are representative methodologies for key pain and inflammation models.
General Experimental Workflow
The evaluation of an sEH inhibitor in a preclinical model typically follows a structured workflow from disease induction to data analysis.
Protocol 1: Diabetic Neuropathic Pain Model
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (B1681764) (STZ), typically 50-65 mg/kg dissolved in citrate (B86180) buffer, is administered to induce hyperglycemia, which leads to diabetic neuropathy over several weeks.
-
Confirmation of Neuropathy: Mechanical allodynia (pain response to a non-painful stimulus) is confirmed using von Frey filaments. A significant decrease in the paw withdrawal threshold indicates the development of neuropathic pain.
-
Inhibitor Administration: sEH inhibitors (e.g., APAU, 10 mg/kg) or vehicle are administered, commonly via subcutaneous (s.c.) injection.[9] A positive control, such as gabapentin, may also be used.[15]
-
Pain Assessment: Mechanical withdrawal thresholds are measured at multiple time points post-injection (e.g., 15 min, 30 min, and hourly for up to 6 hours) to evaluate the onset and duration of the analgesic effect.[9]
Protocol 2: LPS-Induced Inflammatory Pain Model
-
Animal Model: Male Sprague-Dawley rats.
-
Inhibitor Administration: The sEH inhibitor (e.g., t-TUCB, 10 mg/kg) or vehicle is administered s.c. approximately 60 minutes prior to the inflammatory challenge.[9]
-
Induction of Inflammation: A localized inflammatory response is induced by an intraplantar injection of lipopolysaccharide (LPS) (e.g., 10 µg) into the hind paw.
-
Pain Assessment: Mechanical allodynia is assessed using von Frey filaments at various time points (e.g., hourly for 6 hours) after the LPS injection to measure the anti-hyperalgesic effect of the inhibitor.[9]
Protocol 3: LPS-Induced Systemic Inflammation Model
-
Animal Model: Male C57BL/6 mice.
-
Inhibitor Administration: sEH inhibitors (e.g., AUDA-BE, 0-20 mg/kg) are administered, often via s.c. injection, at a set time (e.g., 24 hours) before and immediately after the LPS challenge.[12]
-
Induction of Systemic Inflammation: Mice are challenged with a high dose of LPS (e.g., 10 mg/kg, i.p.) to induce a systemic inflammatory response (endotoxemia).
-
Outcome Measures:
-
Survival: Monitored over 24-48 hours.
-
Blood Pressure: Systolic blood pressure is measured using a non-invasive tail-cuff system before and 24 hours after LPS exposure.[12]
-
Biomarkers: At specified time points, blood is collected to measure plasma levels of pro-inflammatory cytokines (IL-6), chemokines (MCP-5), and nitric oxide metabolites using ELISA or other immunoassays.[12]
-
Visualizing the Therapeutic Logic
The therapeutic rationale for using sEH inhibitors in pain and inflammation is based on a clear, logical cascade of events initiated by the stabilization of EpFAs.
Conclusion
The inhibition of soluble epoxide hydrolase represents a compelling and novel mechanism for the treatment of inflammatory and neuropathic pain.[1][16] Preclinical data consistently demonstrate that sEH inhibitors effectively reduce pain behaviors and markers of inflammation across a range of animal models, often with greater efficacy than standard-of-care agents like celecoxib.[9][10] By stabilizing endogenous anti-inflammatory and analgesic EpFAs, sEHIs target a key resolution pathway in the arachidonic acid cascade. The robust body of evidence, supported by detailed mechanistic understanding and quantitative in vivo data, positions sEH inhibitors as a highly promising class of therapeutics for further development in managing chronic pain and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Soluble Epoxide Hydrolase Regulation of Lipid Mediators Limits Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of soluble epoxide hydrolase enhances the anti-inflammatory effects of aspirin and 5-lipoxygenase activation protein inhibitor in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Soluble Epoxide Hydrolase Attenuates High-Fat-Diet–Induced Hepatic Steatosis by Reduced Systemic Inflammatory Status in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Soluble epoxide hydrolase and epoxyeicosatrienoic acids modulate two distinct analgesic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Soluble epoxide hydrolase inhibition alleviates chemotherapy induced neuropathic pain [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. dovepress.com [dovepress.com]
The Role of Soluble Epoxide Hydrolase (sEH) Inhibitors in Cardiovascular Research: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cardiovascular diseases remain a leading cause of mortality worldwide, necessitating the exploration of novel therapeutic targets.[1][2][3] One such promising target is the soluble epoxide hydrolase (sEH), a key enzyme in the metabolic pathway of arachidonic acid.[1][3] sEH metabolizes beneficial epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs).[3][4][5][6][7] EETs possess potent vasodilatory, anti-inflammatory, anti-fibrotic, and cardioprotective properties.[1][2][3] Consequently, inhibiting sEH activity preserves EET levels, thereby augmenting their protective effects on the cardiovascular system.[8][9] Small molecule inhibitors of sEH have demonstrated considerable therapeutic potential in preclinical models of hypertension, cardiac hypertrophy, heart failure, and myocardial infarction.[1][3][8][10] This technical guide provides an in-depth overview of the role of sEH inhibitors in cardiovascular research, focusing on their mechanism of action, quantitative effects, relevant experimental protocols, and key signaling pathways.
Mechanism of Action of sEH Inhibitors
The Arachidonic Acid Cascade and Epoxyeicosatrienoic Acids (EETs)
Arachidonic acid, a polyunsaturated fatty acid, is metabolized by three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450). The CYP450 epoxygenase pathway converts arachidonic acid into four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[11][12] These EETs function as crucial lipid signaling molecules and are considered endothelium-derived hyperpolarizing factors (EDHFs).[7][13] They exert a range of beneficial cardiovascular effects, including vasodilation, reduction of inflammation and fibrosis, and protection against ischemic injury.[2][8][14]
Role of Soluble Epoxide Hydrolase (sEH)
The biological activity of EETs is terminated through their rapid hydrolysis into the corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs). This conversion is primarily catalyzed by the enzyme soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene.[1][3][4][12] The sEH enzyme is highly expressed in various tissues, including the liver, kidney, and cardiovascular system, where it plays a critical role in regulating the tone of EETs.[15][16] Upregulation of sEH expression and activity has been observed in several cardiovascular disease models, suggesting its involvement in their pathophysiology.[1][17]
Mechanism of sEH Inhibition
sEH inhibitors are small molecules that bind to the active site of the sEH enzyme, preventing the hydrolysis of EETs.[10] By blocking this enzymatic degradation, sEH inhibitors effectively increase the bioavailability and prolong the half-life of endogenous EETs.[2][5][6] This elevation of EET levels enhances their natural protective actions within the cardiovascular system, such as promoting vasodilation, reducing inflammation, and preventing adverse cardiac remodeling.[2][8][9]
Cardiovascular Effects of sEH Inhibition
Hypertension
sEH inhibitors have demonstrated significant antihypertensive effects in various preclinical models of hypertension.[10][14] By increasing the levels of EETs, which are potent vasodilators, these inhibitors help to lower blood pressure.[14][18] The antihypertensive action is also attributed to natriuretic effects, promoting sodium excretion by the kidneys.[14][18]
Table 1: Effects of sEH Inhibitors on Blood Pressure in Hypertensive Models
| Model | sEH Inhibitor | Dose & Administration | Effect on Blood Pressure | Reference |
| Angiotensin II-infused Rat | N-cyclohexyl-N-dodecyl urea (B33335) (NCND) | 3 mg/day, IP | Lowered systolic BP by 30 mmHg. Arterial pressure reduced from 170±3 mmHg to 149±10 mmHg. | [17][18] |
| Angiotensin Salt-Sensitive Rat | 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) | Oral | Attenuated the elevation in blood pressure. | [19] |
| Spontaneously Hypertensive Rat (SHR) | Various | Oral | Lowers blood pressure. | [14] |
Experimental Protocol: Angiotensin II-Induced Hypertension Model
This protocol is based on methodologies described in cardiovascular research studies.[17][18]
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Hypertension Induction: An osmotic minipump is surgically implanted subcutaneously to deliver a continuous infusion of Angiotensin II (e.g., 60 ng/min) for a period of 14 days.
-
sEH Inhibitor Administration: Treatment with the sEH inhibitor (e.g., NCND at 3 mg/day) or vehicle (e.g., corn oil) is initiated after the onset of hypertension (e.g., on day 10) and continued for a specified duration (e.g., 4 days). Administration is commonly via intraperitoneal (IP) injection or oral gavage.
-
Blood Pressure Measurement: Systolic blood pressure is monitored throughout the experiment using non-invasive tail-cuff plethysmography. For more precise measurements, mean arterial pressure can be recorded in conscious, unrestrained animals via an indwelling arterial catheter connected to a pressure transducer.
-
Biochemical Analysis: At the end of the study, 24-hour urine samples are collected to measure levels of EETs and DHETs using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to confirm target engagement. Kidney tissues may be harvested to determine sEH protein expression levels by Western blot.
Cardiac Hypertrophy and Heart Failure
sEH inhibitors have shown remarkable efficacy in preventing and even reversing cardiac hypertrophy and improving cardiac function in models of heart failure.[1][3][10] The beneficial effects are linked to the anti-inflammatory and anti-fibrotic properties of EETs, as well as their ability to modulate signaling pathways involved in myocyte growth.[2][4]
Table 2: Effects of sEH Inhibitors on Cardiac Hypertrophy Parameters
| Model | sEH Inhibitor | Key Findings | Reference |
| Thoracic Aortic Constriction (TAC) | TPPU | Prevented the development of cardiac hypertrophy and reversed pre-established hypertrophy. | [4][10] |
| Angiotensin II-induced | Various | Attenuated cardiac hypertrophy. | [1][5] |
| Myocardial Infarction | TPPU | Reduced adverse cardiac remodeling post-MI. | [4] |
Experimental Protocol: Thoracic Aortic Constriction (TAC) Model
This protocol is a standard method for inducing pressure-overload cardiac hypertrophy.[4][10]
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Surgical Procedure: Animals are anesthetized, and a thoracotomy is performed. The transverse aorta is isolated, and a suture (e.g., 7-0 silk) is tied around the aorta against a blunt needle of a specific gauge (e.g., 27-gauge) to create a defined constriction. The needle is then removed, leaving a stenotic aorta. Sham-operated animals undergo the same procedure without the aortic constriction.
-
sEH Inhibitor Administration: Treatment with an sEH inhibitor (e.g., TPPU) or vehicle is typically initiated a few days to a week post-surgery and continued for several weeks (e.g., 3 weeks).
-
Cardiac Function Assessment: Serial echocardiography (M-mode and 2D) is performed to assess cardiac dimensions (e.g., left ventricular wall thickness) and function (e.g., ejection fraction, fractional shortening) over the course of the study.
Cardiac Fibrosis
Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, contributes to cardiac stiffness and dysfunction. sEH inhibitors have been shown to reduce cardiac fibrosis in various injury models.[4][5] This anti-fibrotic effect is mediated by the suppression of pro-inflammatory cytokines and signaling pathways that stimulate fibroblast proliferation and collagen synthesis.[4][6]
Table 3: Effects of sEH Inhibitors on Cardiac Fibrosis
| Model | sEH Inhibitor | Effect on Fibrosis | Reference |
| Myocardial Infarction | TPPU | Significantly decreased cardiac fibrosis. | [4] |
| Angiotensin II-induced | c-AUCB | Attenuated myocardial fibrosis. | [6] |
| Thoracic Aortic Constriction (TAC) | TPPU | Reduced cardiac fibrosis. | [4] |
Anti-inflammatory Effects
Inflammation is a critical component in the pathogenesis of many cardiovascular diseases, including atherosclerosis, hypertension, and heart failure.[20] sEH inhibitors exert potent anti-inflammatory effects, primarily by stabilizing EETs, which are known to suppress inflammatory signaling.[7][8] A key mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[7][10] EETs prevent the degradation of IκB, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes like TNF-α, IL-6, and MCP-1.[4][7]
References
- 1. Soluble Epoxide Hydrolase Inhibitors and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids [frontiersin.org]
- 3. Soluble epoxide hydrolase inhibitors and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unique mechanistic insights into the beneficial effects of soluble epoxide hydrolase inhibitors in the prevention of cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opposite Effects of Gene Deficiency and Pharmacological Inhibition of Soluble Epoxide Hydrolase on Cardiac Fibrosis | PLOS One [journals.plos.org]
- 6. Opposite effects of gene deficiency and pharmacological inhibition of soluble epoxide hydrolase on cardiac fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beneficial Effects of Soluble Epoxide Hydrolase Inhibitors in Myocardial Infarction Model: Insight Gained Using Metabolomic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soluble epoxide hydrolase inhibitors and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Soluble epoxide hydrolase inhibition and gene deletion are protective against myocardial ischemia-reperfusion injury in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Soluble epoxide hydrolase inhibition modulates vascular remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epoxyeicosanoids in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of Endothelial Soluble Epoxide Hydrolase in Cerebrovascular Function and Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Soluble epoxide hydrolase inhibition lowers arterial blood pressure in angiotensin II hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. An Orally Active Epoxide Hydrolase Inhibitor Lowers Blood Pressure and Provides Renal Protection in Salt-Sensitive Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Soluble Epoxide Hydrolase Inhibitors in Enhancing Endothelial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endothelial dysfunction is a key initiating event in the pathogenesis of numerous cardiovascular diseases. A promising therapeutic strategy to combat this is the inhibition of soluble epoxide hydrolase (sEH), an enzyme responsible for the degradation of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs). This technical guide provides an in-depth overview of the effects of sEH inhibitors on endothelial function, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. The information compiled herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel cardiovascular therapeutics.
Introduction: The Soluble Epoxide Hydrolase-Endothelial Function Axis
The vascular endothelium plays a critical role in maintaining cardiovascular homeostasis through the production of various signaling molecules, including nitric oxide (NO) and epoxyeicosatrienoic acids (EETs). EETs, synthesized from arachidonic acid by cytochrome P450 epoxygenases, are potent endothelium-derived hyperpolarizing factors that elicit vasodilation, possess anti-inflammatory properties, and contribute to the overall health of the vascular endothelium.
The enzyme soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, metabolizes EETs into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1] Increased sEH activity is associated with endothelial dysfunction in various pathological conditions, including hypertension, diabetes, and atherosclerosis.[2][3] By inhibiting sEH, the bioavailability of protective EETs is increased, leading to improved endothelial function.
This guide focuses on the effects of a representative sEH inhibitor, herein referred to as sEH inhibitor-6, as a proxy for the class of potent and selective urea-based sEH inhibitors like trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) and 1-(1-propanoylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU).
Quantitative Effects of this compound on Endothelial Function
The following tables summarize the quantitative data from various preclinical studies investigating the effects of sEH inhibitors on key markers of endothelial function.
Table 1: Effect of this compound on Endothelium-Dependent Vasorelaxation
| Animal Model | Vascular Bed | sEH Inhibitor | Concentration/Dose | Agonist | % Maximal Relaxation (vs. Control) | Reference |
| Hypertensive Rats (2K1C) | Renal Artery | t-AUCB | 10 mg/L in drinking water | Acetylcholine (B1216132) | ↑ (~75% vs. ~40%) | [1] |
| Diabetic Mice (streptozotocin-induced) | Afferent Arteriole | t-AUCB | 10 mg/kg/day | Acetylcholine | ↑ (58% vs. 31%) | [2] |
| Hypertensive eNOS+/+ Mice (2K1C) | Not Specified | c-AUCB | 10 mg/kg/day | Not Specified | ↓ SBP by ~6 mmHg | [4] |
| Hypertensive eNOS-/- Mice (2K1C) | Not Specified | c-AUCB | 10 mg/kg/day | Not Specified | ↓ SBP by ~17 mmHg | [4] |
Table 2: Effect of this compound on Nitric Oxide Bioavailability and eNOS Expression
| Animal Model/Cell Line | sEH Inhibitor | Concentration/Dose | Parameter Measured | Result (vs. Control) | Reference |
| Hypertensive Rat Renal Artery Endothelial Cells | t-AUCB | 10 mg/L in drinking water | NO Production | ↑ | [1] |
| Hypertensive Rat Renal Artery Endothelial Cells | t-AUCB | 10 mg/L in drinking water | p-eNOS (Ser1177)/eNOS ratio | ↑ | [1] |
| Hypertensive Rat Renal Arteries | t-AUCB | 10 mg/L in drinking water | eNOS Expression | ↑ | [1] |
| Hypertensive eNOS+/+ Mice (2K1C) | c-AUCB | 10 mg/kg/day | Renal NOS Activity | No significant change | [4] |
Table 3: Effect of this compound on Inflammatory Markers
| Animal Model/Cell Line | sEH Inhibitor | Parameter Measured | Result (vs. Control) | Reference |
| Hypertensive Rat Renal Artery Endothelial Cells | t-AUCB | NF-κB (p65) Expression | ↓ | [1] |
| Diabetic WT Mice | t-AUCB | Urinary MCP-1 Excretion | ↓ | [2] |
| AD Patient Macrophages | TPPU | Inflammatory Cytokines (e.g., IL-6, TNF) | Homeostatic regulation | [3] |
Detailed Experimental Protocols
Wire Myography for Assessment of Endothelium-Dependent Vasorelaxation
This protocol is adapted from standard procedures for assessing vascular reactivity in isolated small arteries.
Materials:
-
Isolated arterial segments (e.g., mesenteric, renal, or coronary arteries)
-
Wire myograph system (e.g., DMT)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (B352888) or U46619 (thromboxane A2 analog) for pre-constriction
-
Acetylcholine (ACh)
-
Sodium nitroprusside (SNP)
-
Carbogen gas (95% O2, 5% CO2)
-
Dissection microscope and tools
Procedure:
-
Vessel Dissection and Mounting:
-
Carefully dissect the desired artery in ice-cold Krebs-Henseleit solution.
-
Remove surrounding adipose and connective tissue.
-
Cut the artery into 2 mm long rings.
-
Mount the arterial rings on two tungsten wires (40 µm diameter) in the myograph chamber.
-
-
Equilibration and Normalization:
-
Equilibrate the mounted vessels in Krebs-Henseleit solution at 37°C, continuously gassed with carbogen, for 30-60 minutes.
-
Perform a normalization procedure to determine the optimal resting tension for maximal active tension development. This typically involves stepwise stretching of the vessel and recording the corresponding force.
-
-
Viability and Endothelial Integrity Check:
-
Contract the vessels with a high concentration of KCl (e.g., 60 mM) to assess their viability.
-
After washout, pre-constrict the vessels with phenylephrine or U46619 to approximately 80% of their maximal contraction.
-
Test endothelial integrity by applying a single high concentration of acetylcholine (e.g., 10 µM). A relaxation of >80% indicates intact endothelium.
-
-
Concentration-Response Curves:
-
After a washout and re-equilibration period, pre-constrict the vessels again with phenylephrine or U46619.
-
Once a stable plateau is reached, add cumulative concentrations of acetylcholine (e.g., 1 nM to 10 µM) to assess endothelium-dependent relaxation.
-
Following another washout period, assess endothelium-independent relaxation by constructing a concentration-response curve to sodium nitroprusside (e.g., 1 nM to 10 µM).
-
-
Data Analysis:
-
Express the relaxation responses as a percentage of the pre-constriction induced by phenylephrine or U46619.
-
Plot the concentration-response curves and calculate the maximal relaxation (Emax) and the concentration producing 50% of the maximal response (EC50).
-
Measurement of Nitric Oxide Production (Griess Assay)
The Griess assay is a colorimetric method for the indirect measurement of NO through the determination of its stable metabolite, nitrite (B80452).
Materials:
-
Endothelial cell culture supernatant or tissue homogenates
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water
-
-
Sodium nitrite standard solutions (0-100 µM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatant or prepare tissue homogenates.
-
Centrifuge samples to remove any cellular debris.
-
-
Standard Curve Preparation:
-
Prepare a series of sodium nitrite standards of known concentrations in the same medium as the samples.
-
-
Griess Reaction:
-
Mix equal volumes of Solution A and Solution B immediately before use to prepare the working Griess reagent.
-
Add 50 µL of each standard or sample to a well of the 96-well plate in duplicate or triplicate.
-
Add 50 µL of the working Griess reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Generate a standard curve by plotting the absorbance of the nitrite standards against their concentrations.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the results to the protein concentration of the samples if applicable.
-
Western Blotting for eNOS and sEH Protein Expression
Materials:
-
Vascular tissue or endothelial cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-eNOS, anti-phospho-eNOS (Ser1177), anti-sEH, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize vascular tissue or lyse endothelial cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Perform densitometric analysis of the protein bands using appropriate software.
-
Normalize the expression of the target proteins to the loading control (β-actin).
-
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway of sEH Inhibition in Endothelial Cells
Caption: Signaling pathway of this compound in endothelial cells.
Experimental Workflow for Assessing Endothelial Function
References
- 1. mdpi.com [mdpi.com]
- 2. Deletion of soluble epoxide hydrolase gene improves renal endothelial function and reduces renal inflammation and injury in streptozotocin-induced type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of soluble epoxide hydrolase and cGAS/STING repair defects in amyloid-β clearance underlying vascular complications of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble epoxide hydrolase inhibition exhibits antihypertensive actions independently of nitric oxide in mice with renovascular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and Stability of a Urea-Based sEH Inhibitor in DMSO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical physicochemical properties of a representative urea-based soluble epoxide hydrolase (sEH) inhibitor, herein referred to as sEH inhibitor-6, with a focus on its solubility and stability in dimethyl sulfoxide (B87167) (DMSO). As DMSO is a ubiquitous solvent in drug discovery and preclinical development, a thorough understanding of a compound's behavior within it is paramount for accurate and reproducible experimental outcomes. This document outlines standard methodologies for assessing these properties, presents data in a structured format, and visualizes relevant biological and experimental pathways.
Core Concepts: Solubility and Stability in Drug Discovery
The solubility and stability of a compound are fundamental parameters that influence its entire developmental lifecycle. Poor solubility can lead to challenges in formulation, inaccurate biological assay results, and low bioavailability. Instability in a solvent like DMSO can result in the degradation of the active compound, leading to a loss of potency and the potential for confounding effects from degradation products. Therefore, rigorous assessment of these characteristics is a critical early-stage activity in drug development.
Quantitative Data Summary
While specific quantitative data for a universally defined "this compound" is not publicly available due to the proprietary nature of many such compounds and the varied nomenclature in literature, this section provides a template for how such data should be presented. The values provided are representative for a typical urea-based sEH inhibitor.
Table 1: Kinetic Solubility of this compound in DMSO
| Parameter | Value | Method | Notes |
| Maximum Stock Concentration | > 50 mM | Visual Inspection | Compound readily dissolves in DMSO at high concentrations. |
| Kinetic Solubility in Aqueous Buffer (from DMSO stock) | 150 µM | Nephelometry | Determined in PBS (pH 7.4) with 1% final DMSO concentration. Precipitation observed at higher concentrations. |
Table 2: Chemical Stability of this compound in DMSO Solution
| Storage Condition | Time Point | Percent Remaining | Method | Notes |
| Room Temperature (~25°C) | 24 hours | >99% | HPLC-UV | No significant degradation observed. |
| Room Temperature (~25°C) | 7 days | 98% | HPLC-UV | Minor degradation detected. |
| 4°C | 30 days | >99% | HPLC-UV | Stable under refrigeration. |
| -20°C | 3 months | >99% | HPLC-UV | Recommended for long-term storage of stock solutions.[1] |
| Freeze-Thaw Cycles (from -20°C to RT) | 5 cycles | >99% | HPLC-UV | Compound is robust to multiple freeze-thaw cycles. |
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and comparable solubility and stability data.
Protocol for Kinetic Solubility Determination (Nephelometry)
Objective: To determine the kinetic solubility of this compound in an aqueous buffer when introduced from a DMSO stock solution.
Methodology:
-
Preparation of Stock Solution: A high-concentration stock solution of this compound (e.g., 20 mM) is prepared in 100% DMSO.
-
Serial Dilution: A series of dilutions of the stock solution are prepared in DMSO.
-
Addition to Aqueous Buffer: A small aliquot (e.g., 2 µL) of each DMSO dilution is added to a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS, pH 7.4) in a 96-well plate. This maintains a constant final DMSO concentration (e.g., 1%).
-
Incubation: The plate is incubated at room temperature for a set period (e.g., 2 hours) to allow for precipitation to occur.
-
Measurement: The turbidity of each well is measured using a nephelometer, which detects light scattering caused by insoluble particles.
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not produce a significant increase in turbidity compared to the buffer-only control.
Protocol for Chemical Stability Assessment (HPLC-UV)
Objective: To evaluate the chemical stability of this compound in a DMSO stock solution under various storage conditions.
Methodology:
-
Preparation of Stock Solution: A stock solution of this compound is prepared in 100% DMSO at a known concentration (e.g., 10 mM).
-
Aliquoting and Storage: The stock solution is aliquoted into multiple vials to avoid repeated freeze-thaw cycles of the main stock. Aliquots are stored under different conditions (e.g., room temperature, 4°C, -20°C).
-
Time-Point Analysis: At specified time points (e.g., 0, 24 hours, 7 days, 1 month), an aliquot from each storage condition is retrieved.
-
HPLC Analysis: The samples are diluted to a suitable concentration with an appropriate mobile phase and analyzed by reverse-phase high-performance liquid chromatography with ultraviolet detection (RP-HPLC-UV).
-
Data Analysis: The peak area of the parent compound is monitored over time. The percentage of the remaining compound is calculated relative to the initial time point (T=0). The appearance of new peaks indicates degradation, and these can be further characterized if necessary.
Visualization of Pathways and Workflows
Soluble Epoxide Hydrolase (sEH) Signaling Pathway
The sEH enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally anti-inflammatory and vasodilatory effects. By inhibiting sEH, the levels of beneficial EETs are increased.
Caption: The sEH signaling pathway and the point of intervention for sEH inhibitors.
Experimental Workflow for Stability Assessment
A logical workflow ensures that stability studies are conducted systematically.
Caption: A typical experimental workflow for assessing the chemical stability of a compound in DMSO.
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of a representative urea-based sEH inhibitor in DMSO. Adherence to standardized protocols for kinetic solubility and chemical stability assessment is crucial for generating high-quality, reproducible data. The provided templates for data presentation and the visualized pathways and workflows serve as valuable resources for researchers in the field of drug discovery and development, aiding in the robust characterization of sEH inhibitors and other small molecule drug candidates.
References
early research on sEH inhibitor-6 efficacy
An In-depth Technical Guide to the Early Efficacy of Soluble Epoxide Hydrolase (sEH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early research on the efficacy of soluble epoxide hydrolase (sEH) inhibitors. By inhibiting the sEH enzyme, these compounds prevent the degradation of epoxyeicosatrienoic acids (EETs), lipid mediators with potent anti-inflammatory, vasodilatory, and analgesic properties.[1][2][3] This guide compiles quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding of the therapeutic potential of sEH inhibition.
While the specific compound "sEH inhibitor-6" was not prominently identified in the initial broad literature search, this guide focuses on key, well-characterized early-stage inhibitors, including a compound designated as "inhibitor 6" in a significant study optimizing piperidyl-urea based inhibitors.
Data Presentation
The following tables summarize the quantitative data on the efficacy and pharmacokinetic properties of various early-stage sEH inhibitors.
Table 1: In Vitro Potency of sEH Inhibitors
| Inhibitor | Target Species | IC50 (nM) | Reference |
| Inhibitor 6 | Human sEH | 2.5 | [1] |
| TPPU | Human sEH | 3.7 - 45 | [4] |
| Monkey sEH | 3.7 | [5] | |
| AUDA | Human sEH | 69 | [4] |
| Murine sEH | 18 | [4] | |
| t-TUCB | Human sEH | 0.4 | [6] |
| AR9281 | Human sEH | 8 | [4] |
| Murine sEH | 9 | [4] | |
| GSK2256294 | Human sEH | 0.03 | [4] |
| Murine sEH | 189 | [4] |
Table 2: In Vivo Efficacy of sEH Inhibitors in Preclinical Models
| Inhibitor | Animal Model | Dosing | Key Efficacy Endpoint | Result | Reference |
| AUDA-BE | LPS-induced mortality in mice | 20 mg/kg, s.c. | Survival Rate | Significantly increased survival | [3] |
| AUDA-BE | LPS-induced hypotension in mice | 20 mg/kg, s.c. | Blood Pressure | Preserved systolic blood pressure | [3] |
| t-TUCB | Diabetic neuropathy in mice | 10 mg/kg | Mechanical Withdrawal Threshold | Significantly increased threshold | [7] |
| TPPU | Osteoarthritis pain in mice | Acute & Chronic | Weight-bearing asymmetry, hind-paw withdrawal thresholds | Reversed established pain behaviors | [8] |
| Inhibitor 7 | Diabetic neuropathy in rats | Not specified | Pain Perception | ~10-fold more efficacious than gabapentin | [1] |
Table 3: Pharmacokinetic Parameters of Selected sEH Inhibitors (Oral Administration in Mice)
| Inhibitor | Cmax (nM) | T1/2 (h) | AUC (nM·h) | Reference |
| Inhibitor 6 | 180 ± 30 | 4.8 ± 0.9 | 1100 ± 200 | [1] |
| TPPU (Inhibitor 18) | 300 ± 40 | 6.1 ± 0.5 | 2400 ± 200 | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in early sEH inhibitor research are provided below.
sEH Enzyme Inhibition Assay (In Vitro)
Principle: This assay quantifies the ability of a test compound to inhibit the enzymatic activity of recombinant sEH. A common method utilizes a fluorogenic substrate.[4]
Materials:
-
Recombinant human or murine sEH enzyme
-
Test inhibitor (e.g., this compound)
-
Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC)
-
96-well microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the recombinant sEH enzyme to the assay buffer.
-
Add the various concentrations of the test inhibitor to the wells containing the enzyme. Include a vehicle control (solvent only).
-
Incubate the plate for a specified time (e.g., 5-15 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate CMNPC to each well.
-
Immediately measure the increase in fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]
Pharmacokinetic Study in Mice (Oral Administration)
Principle: This protocol is for determining the pharmacokinetic profile of an sEH inhibitor following oral administration to mice, providing key parameters such as Cmax, T1/2, and AUC.[1]
Materials:
-
Test sEH inhibitor
-
CD-1 mice (or other appropriate strain)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer the test sEH inhibitor to mice via oral gavage at a specified dose.
-
Collect blood samples at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Process the blood samples to separate plasma by centrifugation.
-
Quantify the concentration of the sEH inhibitor in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (T1/2), and area under the concentration-time curve (AUC), using appropriate pharmacokinetic software.[1]
LPS-Induced Systemic Inflammation Model in Mice
Principle: This in vivo model is used to evaluate the anti-inflammatory efficacy of sEH inhibitors in an acute systemic inflammation setting induced by lipopolysaccharide (LPS).[3]
Materials:
-
Test sEH inhibitor
-
C57BL/6 mice (or other appropriate strain)
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle control (e.g., olive oil)
-
Blood pressure monitoring equipment
-
ELISA kits for cytokine measurement
Procedure:
-
Administer the test sEH inhibitor or vehicle to mice via the desired route (e.g., subcutaneous injection).
-
After a specified pretreatment time, induce systemic inflammation by intraperitoneal injection of LPS (e.g., 10 mg/kg).
-
Monitor survival rates over a period of several days.
-
In separate cohorts, monitor systolic blood pressure at regular intervals for several hours post-LPS injection.
-
Collect blood samples to measure plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA to assess the inhibitor's effect on the inflammatory response.[3]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of sEH inhibitor efficacy.
Caption: The sEH signaling pathway and the mechanism of sEH inhibitors.
Caption: Inhibition of the NF-κB pathway by increased EETs.
Caption: General experimental workflow for in vivo efficacy testing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical and preclinical evidence for roles of soluble epoxide hydrolase in osteoarthritis knee pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to sEH Inhibitor-6 and its Impact on Eicosanoid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, particularly the epoxyeicosatrienoic acids (EETs). By hydrolyzing these anti-inflammatory and vasodilatory mediators to their less active diol counterparts, sEH plays a pivotal role in regulating inflammation, blood pressure, and pain. Pharmacological inhibition of sEH has emerged as a promising therapeutic strategy for a range of diseases, including hypertension, inflammatory disorders, and neuropathic pain.[1][2] This technical guide focuses on sEH inhibitor-6, a potent and selective inhibitor of soluble epoxide hydrolase, and its profound impact on eicosanoid metabolism. We will delve into the mechanism of action, provide a detailed overview of the resulting shifts in the eicosanoid profile, outline key experimental protocols for its study, and visualize the underlying biochemical pathways.
Introduction: Soluble Epoxide Hydrolase (sEH) and Eicosanoid Metabolism
Eicosanoids are a large family of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid (AA). The metabolism of AA occurs via three main enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: Produces prostaglandins (B1171923) and thromboxanes, which are key mediators of inflammation and platelet aggregation.
-
Lipoxygenase (LOX) Pathway: Generates leukotrienes and lipoxins, involved in inflammation and immune responses.
-
Cytochrome P450 (CYP) Epoxygenase Pathway: Produces epoxyeicosatrienoic acids (EETs), which possess potent anti-inflammatory, vasodilatory, and analgesic properties.[3]
The enzyme soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, acts as a primary catabolic enzyme for EETs.[1][4] It catalyzes the conversion of EETs into their corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs).[3] This hydrolysis effectively terminates the signaling actions of EETs.[5] Therefore, by regulating the balance between EETs and DHETs, sEH is a critical control point in lipid signaling pathways that influence cardiovascular and inflammatory homeostasis.[1]
This compound: A Potent Modulator of the Epoxygenase Pathway
This compound (also referred to as Compound 3g in some literature) is a highly potent inhibitor of soluble epoxide hydrolase, demonstrating an IC₅₀ value of 0.5 nM.[6] Its mechanism of action involves binding to the active site of the sEH enzyme, preventing the hydrolysis of epoxy fatty acids. This inhibition leads to a significant shift in the eicosanoid profile, characterized by the stabilization and accumulation of beneficial EETs and a corresponding reduction in the formation of DHETs. This modulation of the EET/DHET ratio is the biochemical basis for the therapeutic potential of sEH inhibitors.
Chemical Properties of this compound:
-
Compound Name: this compound
-
Synonyms: Compound 3g (Hejazi L, et al., 2020)
-
CAS Number: Not publicly available
-
Mechanism: Competitive, reversible inhibition of soluble epoxide hydrolase
-
Reported IC₅₀: 0.5 nM[6]
Impact on Eicosanoid Metabolism: Quantitative Analysis
The primary and most direct consequence of sEH inhibition is the alteration of the plasma and tissue concentrations of epoxy fatty acids and their diol metabolites. Inhibition of sEH effectively creates a metabolic shunt, redirecting the eicosanoid profile away from diol formation and towards the accumulation of epoxides.
Studies utilizing potent sEH inhibitors in models of inflammation, such as collagen-induced arthritis, have demonstrated significant modulation of numerous eicosanoids.[7][8] While specific data for "this compound" is limited in publicly accessible literature, the effects of other potent inhibitors like TPPU serve as a strong proxy for the expected quantitative shifts.
Table 1: General Effects of sEH Inhibition on Eicosanoid Levels in an Inflammatory Model
| Eicosanoid Class | Specific Mediator | Precursor Fatty Acid | Effect of sEH Inhibition | Biological Role of Mediator |
| Epoxides | 12(13)-EpOME | Linoleic Acid (LA) | Increased | Anti-inflammatory, Analgesic |
| 12(13)-EpODE | Linoleic Acid (LA) | Increased | Anti-inflammatory | |
| 14,15-EET | Arachidonic Acid (AA) | Increased (Inferred) | Vasodilatory, Anti-inflammatory | |
| 11,12-EET | Arachidonic Acid (AA) | Increased (Inferred) | Vasodilatory, Anti-inflammatory | |
| Diols | 12,13-DiHOME | Linoleic Acid (LA) | Decreased | Pro-inflammatory, associated with pain |
| 14,15-DiHETrE | Arachidonic Acid (AA) | Decreased | Generally less active than EETs | |
| 5,6-DiHETrE | Arachidonic Acid (AA) | Decreased | Generally less active than EETs | |
| 16,17-DiHDPE | Docosahexaenoic Acid (DHA) | Decreased | Pro-resolving properties are reduced |
Data is generalized from studies on potent sEH inhibitors in inflammatory models.[7][8]
The inhibition of sEH enhances the levels of epoxides that are considered anti-inflammatory or resolutive mediators while decreasing several diols that may have inflammatory features.[7][8] This shift supports the hypothesis that inhibiting sEH increases systemic levels of beneficial epoxy fatty acids.[8]
Key Experimental Protocols
Studying the effects of this compound requires a combination of in vitro enzymatic assays, cell-based experiments, and in vivo models, followed by sophisticated analytical techniques for quantification.
sEH Enzyme Activity Assay (In Vitro)
This protocol determines the inhibitory potency (IC₅₀) of a compound against purified sEH.
-
Enzyme Source: Recombinant human or murine sEH.
-
Substrate: A fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), is commonly used.
-
Procedure: a. Prepare a series of dilutions of this compound in a suitable buffer (e.g., Tris-HCl, pH 7.4). b. Add the recombinant sEH enzyme to each well of a microplate containing the inhibitor dilutions. c. Incubate for a predetermined time to allow for inhibitor-enzyme binding. d. Initiate the reaction by adding the fluorogenic substrate. sEH hydrolyzes the substrate, releasing a fluorescent product. e. Monitor the increase in fluorescence over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Eicosanoid Profiling in Biological Samples (LC-MS/MS)
This protocol quantifies the changes in eicosanoid levels in plasma, tissues, or cell culture media following treatment with this compound.
-
Sample Collection: Collect blood, tissues, or cell media from control and inhibitor-treated subjects/cultures. Immediately add an antioxidant/stabilizer solution (e.g., butylated hydroxytoluene/EDTA) and snap-freeze in liquid nitrogen.
-
Internal Standards: Spike the samples with a mixture of deuterated eicosanoid internal standards to correct for extraction losses and matrix effects.
-
Solid-Phase Extraction (SPE): a. Thaw samples on ice and acidify to ~pH 3. b. Load the sample onto a conditioned C18 SPE cartridge. c. Wash the cartridge with a low-organic-content solvent to remove polar interferences. d. Elute the eicosanoids with a high-organic-content solvent (e.g., methyl formate (B1220265) or ethyl acetate).
-
LC-MS/MS Analysis: a. Evaporate the eluate to dryness under nitrogen and reconstitute in a mobile phase-compatible solvent. b. Inject the sample onto a reverse-phase C18 liquid chromatography (LC) column. c. Separate the eicosanoids using a gradient of water and acetonitrile/methanol with a weak acid modifier (e.g., formic acid). d. Detect and quantify the analytes using a triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Each eicosanoid is identified and quantified by its specific precursor-to-product ion transition.
-
Data Analysis: Integrate the peak areas for each analyte and its corresponding internal standard. Calculate the concentration of each eicosanoid relative to the sample volume or tissue weight.
In Vivo Model of Inflammation
This protocol assesses the efficacy of this compound in a preclinical animal model.
-
Animal Model: Use a standard model such as the lipopolysaccharide (LPS)-induced endotoxemia model in mice.
-
Procedure: a. Acclimatize animals and divide them into treatment groups (e.g., Vehicle Control, LPS + Vehicle, LPS + this compound). b. Administer this compound or vehicle via a suitable route (e.g., oral gavage, intraperitoneal injection) at a specified time before the inflammatory challenge. c. Induce inflammation by administering LPS. d. Monitor animals for clinical signs of inflammation (e.g., temperature changes, sickness behavior). e. At a terminal endpoint (e.g., 6 hours post-LPS), collect blood and tissues for analysis of cytokines (e.g., TNF-α, IL-6) and eicosanoid profiling as described above.
-
Data Analysis: Compare the levels of inflammatory markers and eicosanoids between the treatment groups using appropriate statistical tests (e.g., ANOVA, t-test).
Signaling Pathways and Visualizations
Inhibition of sEH has profound effects on downstream signaling events. By increasing the bioavailability of EETs, sEH inhibitors enhance signaling pathways that are generally protective, anti-inflammatory, and vasodilatory.
Core Eicosanoid Metabolism Pathway
The following diagram illustrates the central role of sEH in the cytochrome P450 pathway of arachidonic acid metabolism and the site of action for this compound.
Caption: Arachidonic acid metabolism and the site of action of this compound.
Downstream Consequences of sEH Inhibition
The accumulation of EETs due to sEH inhibition triggers several beneficial downstream signaling cascades. EETs are known to exert their effects through various mechanisms, including the activation of peroxisome proliferator-activated receptors (PPARs) and the modulation of transcription factors like NF-κB, which is a master regulator of the inflammatory response.
Caption: Downstream signaling consequences of pharmacological sEH inhibition.
Experimental Workflow for Inhibitor Evaluation
The process of evaluating a novel sEH inhibitor like this compound follows a logical progression from initial in vitro characterization to in vivo efficacy testing.
References
- 1. Soluble epoxide hydrolase: gene structure, expression and deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxide hydrolase 2 - Wikipedia [en.wikipedia.org]
- 5. Epoxide hydrolase - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Eicosanoid profiles in an arthritis model: Effects of a soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eicosanoid profiles in an arthritis model: Effects of a soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for sEH Inhibitor-6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and protocols for the characterization of sEH Inhibitor-6, a potent antagonist of the soluble epoxide hydrolase (sEH) enzyme. This document outlines the underlying biological principles, detailed experimental methodologies, and data interpretation to facilitate research and development of sEH inhibitors as therapeutic agents.
Introduction to Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase is a critical enzyme in the metabolism of endogenous lipid signaling molecules, specifically epoxy-fatty acids (EpFAs).[1] EpFAs, such as epoxyeicosatrienoic acids (EETs), are generated from polyunsaturated fatty acids by cytochrome P450 (CYP450) enzymes and possess potent anti-inflammatory, analgesic, and antihypertensive properties.[1][2] The sEH enzyme hydrolyzes these beneficial EpFAs into their less active corresponding diols, thereby diminishing their protective effects.[1][3] Inhibition of sEH is a promising therapeutic strategy that stabilizes the levels of endogenous EpFAs, thus enhancing their beneficial effects in conditions like pain, hypertension, and inflammation.[1][4]
Mechanism of Action of sEH Inhibitors
sEH inhibitors act by binding to the active site of the sEH enzyme, preventing the hydrolysis of EpFAs to their corresponding diols.[3] This leads to an accumulation of beneficial EpFAs, which can then exert their biological effects through various signaling pathways.[5] For instance, EETs are known to activate large-conductance calcium-activated potassium (BKCa) channels, leading to hyperpolarization of cell membranes and vasodilation.[5] They also exhibit anti-inflammatory effects by inhibiting the activation of the nuclear factor-kappa B (NF-κB) pathway.[3][5]
Signaling Pathway of sEH Inhibition
The following diagram illustrates the role of sEH in the arachidonic acid cascade and the mechanism of action of sEH inhibitors.
Caption: Signaling pathway of sEH inhibition.
Quantitative Data for this compound
The following tables summarize the key in vitro properties of this compound and related compounds.
Table 1: Physical and In Vitro Potency Data for this compound and Related Compounds [6]
| Inhibitor | Potency (Ki, nM) | Solubility (µg/mL, pH 7.4) | elogP |
| Inhibitor-6 | 0.23 | 1.7 | 4.2 |
| Inhibitor-7 (S-isomer) | 0.12 | 1.6 | 4.2 |
| Inhibitor-8 | 0.81 | 1.6 | 4.2 |
Table 2: Pharmacokinetic Parameters of Selected sEH Inhibitors following Oral Dosing in Mice [7]
| Inhibitor | PK-AUC (nM·h) | Cmax (nM) | T1/2 (h) |
| Inhibitor 6 | 1200 | 250 | 3.5 |
| Inhibitor 11 | 300 | 80 | 2.0 |
| Inhibitor 14 | 1500 | 300 | 4.0 |
Experimental Protocols
Detailed methodologies for the characterization of this compound are provided below.
Protocol 1: Enzyme Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the activity of the sEH enzyme by 50%. A fluorogenic assay is a common and high-throughput method.[8]
Materials:
-
Recombinant human sEH enzyme
-
Fluorescent Substrate: cyano(2-methoxynaphthalen-6-yl)methyl (S)-3-phenyloxirane-2-carboxylate (CMNPC)
-
This compound
-
Assay Buffer: Bis-Tris/HCl buffer (25 mM, pH 7.0) containing 0.1 mg/mL bovine serum albumin (BSA)
-
96-well or 384-well black microplates
-
Microplate reader with fluorescence detection (Excitation: 330 nm, Emission: 465 nm)
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of concentrations.
-
Assay Setup: In a microplate, add the assay buffer, inhibitor dilutions, and the sEH enzyme.
-
Pre-incubation: Incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorescent substrate CMNPC to initiate the enzymatic reaction.
-
Monitor Fluorescence: Immediately begin monitoring the increase in fluorescence over time using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Experimental workflow for IC50 determination.
Protocol 2: Shake-Flask Solubility Assay
This protocol determines the thermodynamic solubility of this compound in an aqueous buffer.[9]
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Clear glass vials
-
Orbital shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with UV detector or LC-MS/MS
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial containing PBS (e.g., 2-5 mg in 1 mL).
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet the undissolved solid.
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent.
-
Determine the concentration of the dissolved inhibitor using a validated HPLC-UV or LC-MS/MS method against a standard curve.
-
Protocol 3: In Vivo Efficacy in a Lipopolysaccharide (LPS)-Induced Inflammation Model
This protocol evaluates the anti-inflammatory effects of this compound in a mouse model of acute systemic inflammation.[10]
Materials:
-
Male C57BL/6 mice
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle (e.g., olive oil, saline with co-solvent)
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Inhibitor Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and time point before LPS challenge. A vehicle control group should be included.
-
LPS Challenge: Inject mice with LPS (e.g., 10 mg/kg, i.p.) to induce an inflammatory response. A control group receiving vehicle instead of LPS should also be included.
-
Sample Collection: At a specified time point after LPS injection (e.g., 2-24 hours), collect blood samples via cardiac puncture and harvest tissues (e.g., liver, lung).
-
Cytokine Analysis: Measure the plasma concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits according to the manufacturer's instructions.
-
Histological Analysis: Tissues can be fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with H&E) to assess tissue injury and inflammatory cell infiltration.
Caption: In vivo experimental workflow.
Conclusion
These application notes provide a framework for the comprehensive evaluation of this compound. The provided protocols for in vitro and in vivo characterization will enable researchers to assess its potency, physicochemical properties, and therapeutic potential. Careful execution of these experiments and thorough data analysis are crucial for advancing the development of novel sEH inhibitors for the treatment of various diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Soluble Epoxide Hydrolase (sEH) Inhibitor Administration in In Vivo Studies
Note: The following application notes and protocols are based on the well-characterized soluble epoxide hydrolase (sEH) inhibitor, TPPU (1-(4-trifluoro-methoxy-phenyl)-3-(1-propionylpiperidin-4-yl) urea) . This compound has been selected as a representative sEH inhibitor due to the ambiguity of the designation "sEH inhibitor-6" in publicly available scientific literature. The methodologies described herein are derived from various in vivo studies and are intended to provide a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction to Soluble Epoxide Hydrolase (sEH) and its Inhibition
Soluble epoxide hydrolase (sEH) is a key enzyme involved in the metabolism of endogenous signaling lipids, particularly epoxyeicosatrienoic acids (EETs). EETs are produced from arachidonic acid by cytochrome P450 epoxygenases and exhibit a range of beneficial effects, including anti-inflammatory, antihypertensive, and analgesic properties. The sEH enzyme hydrolyzes EETs to their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs), thus diminishing their protective actions.
Inhibition of sEH is a promising therapeutic strategy to stabilize and increase the endogenous levels of EETs, thereby enhancing their beneficial effects. sEH inhibitors, such as TPPU, have been extensively studied in various preclinical animal models for conditions like neuropathic pain, inflammation, hypertension, and neurodegenerative diseases.
sEH Signaling Pathway
The diagram below illustrates the role of sEH in the arachidonic acid cascade and the mechanism of action of sEH inhibitors.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of TPPU in various in vivo studies.
Table 1: TPPU Dosage and Administration in Mice
| Animal Model | Administration Route | Dosage | Vehicle | Study Duration | Key Findings |
| Tauopathy (PS19 mice) | Drinking Water | 3 mg/kg/day | 10% PEG400 in water | 12 weeks | Improved cognitive function, reduced tau pathology.[1] |
| Alzheimer's Disease (5xFAD) | Drinking Water | Not specified | Not specified | Long-term | Reversed microglia and astrocyte reactivity, reduced β-amyloid pathology.[2] |
| Chronic Hypoperfusion | Intraperitoneal (i.p.) | 1 mg/kg/day | 1% DMSO in sterile saline | 4 weeks | Promoted white matter integrity and functional recovery.[3] |
| LPS-induced Inflammation | Oral Gavage | 3 mg/kg | Not specified | 18 hours | Mitigated acute inflammation.[2] |
| Acute Exposure Model | Oral Gavage | 10 mg/kg (twice) | Not specified | 48 hours | Significantly shifted epoxide/diol ratios in plasma.[4] |
Table 2: TPPU Dosage and Administration in Rats
| Animal Model | Administration Route | Dosage | Vehicle | Study Duration | Key Findings |
| Alzheimer's & Diabetes-related Dementia | Drinking Water | 1 mg/kg/day | 1% PEG400 in drinking water | 9 weeks | Reversed cerebrovascular dysfunction and cognitive impairments.[5] |
| Pharmacokinetic Study | Drinking Water | 0.2, 1, and 5 mg/L | 0.2% PEG400 in drinking water | 8 days | Dose-dependent increase in blood concentration, reaching a steady state.[4] |
Experimental Protocols
Protocol 1: Administration of TPPU in Drinking Water (Chronic Studies)
This method is suitable for long-term studies as it is less stressful for the animals compared to repeated injections or gavage.
Materials:
-
TPPU
-
Polyethylene glycol 400 (PEG400)
-
Sterile drinking water
-
Graduated cylinders and beakers
-
Animal drinking bottles
Procedure:
-
Preparation of Vehicle Stock (if necessary): For a final concentration of 1% PEG400 in the drinking water, prepare a 10% PEG400 stock solution in sterile water.[5]
-
Preparation of TPPU Solution:
-
Calculate the total volume of drinking water needed for the study group for a specific period (e.g., 2-3 days).
-
Determine the required amount of TPPU to achieve the desired daily dose (e.g., 1 mg/kg/day or 3 mg/kg/day).[1][5] This will depend on the average daily water consumption of the animals.
-
If using a vehicle, dissolve the calculated amount of TPPU in the appropriate volume of the PEG400 stock solution first.
-
Add the TPPU solution (or TPPU powder directly if water-soluble) to the total volume of drinking water and mix thoroughly to ensure a homogenous solution.
-
-
Administration:
-
Fill the drinking water bottles with the freshly prepared TPPU solution.
-
Provide a control group with drinking water containing the vehicle alone (e.g., 1% PEG400).[5]
-
Replace the medicated water every 2-3 days to ensure stability and consistent dosing.
-
-
Monitoring:
-
Measure water consumption regularly by weighing the water bottles to estimate the daily dose of TPPU received by each animal.
-
Ensure that the medicated water is the sole source of hydration for the animals.
-
Protocol 2: Administration of TPPU by Oral Gavage (Acute or Sub-chronic Studies)
Oral gavage allows for the precise administration of a specific dose at a given time.
Materials:
-
TPPU
-
Vehicle (e.g., 1% DMSO in sterile saline)[3]
-
Oral gavage needles (appropriate size for the animal model)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of TPPU.
-
Dissolve the TPPU in a minimal amount of DMSO and then dilute with sterile saline to the final desired concentration (e.g., to achieve a final DMSO concentration of 1%).[3]
-
Ensure the solution is homogenous. Gentle warming or vortexing may be necessary.
-
Prepare a vehicle-only solution to be used as a control.
-
-
Animal Handling and Dosing:
-
Weigh each animal to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the animal.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. Do not force the needle; allow the animal to swallow it.
-
Once the needle is correctly positioned, slowly administer the calculated volume of the TPPU solution or vehicle.
-
Gently remove the needle and return the animal to its cage.
-
-
Monitoring:
-
Monitor the animal for any signs of distress or adverse reactions following administration.
-
Experimental Workflow
The following diagram outlines a general workflow for an in vivo study evaluating the efficacy of an sEH inhibitor like TPPU.
References
- 1. Inhibition of Soluble Epoxide Hydrolase Confers Neuroprotection and Restores Microglial Homeostasis in a Tauopathy Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An epoxide hydrolase inhibitor reduces neuroinflammation in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble epoxide hydrolase inhibition Promotes White Matter Integrity and Long-Term Functional Recovery after chronic hypoperfusion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU): resulting drug levels and modulation of oxylipin pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Soluble Epoxide Hydrolase Ameliorates Cerebral Blood Flow Autoregulation and Cognition in Alzheimer’s Disease and Diabetes-Related Dementia Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
preparing sEH inhibitor-6 stock solutions for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of stock solutions of sEH inhibitor-6 (also known as Compound 3g), a potent inhibitor of soluble epoxide hydrolase (sEH). Due to the hydrophobic nature of many sEH inhibitors, including this compound, proper preparation of stock and working solutions is critical for accurate and reproducible experimental results. These guidelines cover the chemical properties, solubility, and step-by-step procedures for preparing solutions for in vitro and in vivo studies. Adherence to these protocols will help ensure the stability and activity of the inhibitor.
Introduction to this compound
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous lipid signaling molecules known as epoxyeicosatrienoic acids (EETs). EETs possess anti-inflammatory, vasodilatory, and analgesic properties.[1][2] By inhibiting sEH, the degradation of EETs is prevented, leading to an increase in their bioavailability and potentiating their beneficial effects.[3]
This compound is a highly potent small molecule inhibitor of sEH.[4][5] Its ability to modulate the levels of EETs makes it a valuable tool for research in areas such as inflammation, cardiovascular disease, and pain management.[6][7]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Synonym | Compound 3g | [4] |
| Molecular Formula | C₂₁H₁₄ClN₃O₂ | [4] |
| Molecular Weight | 375.81 g/mol | [4][8] |
| CAS Number | 1205963-04-7 | [4] |
| IC₅₀ | 0.5 nM | [4][5] |
| Appearance | Solid | [9] |
| Solubility | Soluble in DMSO | [1][9] |
| Storage | Store solid at -20°C for up to 3 years. | [9] |
sEH Signaling Pathway
The inhibition of soluble epoxide hydrolase (sEH) by this compound directly impacts the arachidonic acid cascade. Specifically, it prevents the conversion of epoxyeicosatrienoic acids (EETs) to their corresponding dihydroxyeicosatrienoic acids (DHETs), thereby augmenting the anti-inflammatory and vasodilatory effects of EETs.
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, low-adhesion polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing the Inhibitor: Accurately weigh the required amount of this compound solid. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.7581 mg of the inhibitor (Molecular Weight = 375.81 g/mol ).
-
Dissolving in DMSO: Add the weighed inhibitor to a sterile microcentrifuge tube. Add the appropriate volume of DMSO (e.g., 1 mL for a 10 mM solution).
-
Ensuring Complete Dissolution: Vortex the solution thoroughly until the inhibitor is completely dissolved. Gentle warming in a water bath (<40°C) or sonication may be used to aid dissolution if necessary.[10] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, low-adhesion polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. When stored at -80°C, the solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.[6][9]
Preparation of Aqueous Working Solutions
Note: Due to the poor aqueous solubility of many sEH inhibitors, it is crucial to dilute the DMSO stock solution into an aqueous buffer or cell culture medium carefully to prevent precipitation.[1]
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution in your chosen aqueous buffer (e.g., phosphate-buffered saline, cell culture medium) to achieve the final desired concentration.
-
Minimizing Final DMSO Concentration: It is critical to keep the final concentration of DMSO in the experimental setup as low as possible (typically <0.5%, ideally <0.1%) to minimize solvent effects on the biological system.[1]
-
Rapid Mixing: When adding the inhibitor stock to the aqueous solution, ensure rapid mixing by vortexing or stirring to facilitate dispersion and prevent precipitation.[1]
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.
Experimental Workflow for Solution Preparation
The following diagram illustrates the logical flow for preparing this compound solutions for experimental use.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous solution | Low aqueous solubility of the inhibitor. | Prepare a higher concentration stock solution in DMSO. Minimize the final DMSO concentration in the assay (<0.5%). Add the inhibitor to the aqueous solution while vortexing for rapid mixing.[1] |
| Inconsistent experimental results | Inhibitor degradation due to improper storage or repeated freeze-thaw cycles. Inaccurate concentration from pipetting errors or adsorption to plasticware. | Prepare fresh dilutions for each experiment. Use low-adhesion polypropylene labware. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1] |
Conclusion
The protocols outlined in this document provide a comprehensive guide for the preparation of this compound solutions. By following these procedures, researchers can ensure the integrity and consistency of their experimental outcomes when investigating the therapeutic potential of sEH inhibition. Careful attention to solubility, solvent concentration, and storage conditions is paramount for the successful application of this potent inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amsbio.com [amsbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of sEH Inhibitor-6 Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of anti-inflammatory lipid signaling molecules known as epoxyeicosatrienoic acids (EETs). By hydrolyzing EETs to their less active diol counterparts, sEH plays a significant role in modulating inflammation, pain, and other physiological processes. Inhibition of sEH is a promising therapeutic strategy for a variety of diseases. This document provides detailed application notes and protocols for the use of sEH inhibitor-6, a potent and selective inhibitor of sEH, in the Western blot analysis of its downstream targets. For the purpose of these notes, the well-characterized sEH inhibitor 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (B33335) (TPPU) will be used as a representative for this compound, due to the extensive availability of data on its effects.
Mechanism of Action
This compound (represented by TPPU) exerts its effects by binding to the catalytic site of the sEH enzyme, preventing the degradation of EETs. The resulting increase in EET levels leads to the modulation of several downstream signaling pathways, primarily through the inhibition of pro-inflammatory cascades and the promotion of anti-inflammatory and pro-resolving mechanisms. Key pathways affected include the Nuclear Factor-kappa B (NF-κB), Phosphatidylinositol 3-kinase (PI3K)/Akt, and Glycogen Synthase Kinase 3 beta (GSK3β) signaling pathways.
Data Presentation: Quantitative Analysis of Downstream Target Modulation
The following table summarizes the quantitative effects of this compound (TPPU) on the expression of key downstream target proteins as determined by Western blot analysis in various experimental models.
| Target Protein | Experimental Model | Treatment Conditions | Fold Change vs. Control (Vehicle) | Reference |
| Phospho-NF-κB p65 | Aβ-stimulated SH-SY5Y cells | TPPU pre-treatment followed by Aβ stimulation | Significantly decreased | [1] |
| TNF-α | Aβ-stimulated SH-SY5Y cells | TPPU pre-treatment followed by Aβ stimulation | Significantly decreased | [1] |
| IL-1β | LPS-stimulated RAW 264.7 macrophages | TPPU co-treatment with LPS | Decreased | [2] |
| COX-2 | LPS-treated mice brain | TPPU treatment post-LPS injection | Downregulated | [3] |
| iNOS | LPS-treated mice brain | TPPU treatment post-LPS injection | Downregulated | [3] |
| GFAP | 5xFAD transgenic mice (Alzheimer's model) | 2.5 months of TPPU treatment | Downregulated | [3] |
| Phospho-Akt (Ser473) | H2O2-treated PC-12 cells | TPPU pre-treatment | Increased | [4] |
| Bax | H2O2-treated PC-12 cells | TPPU pre-treatment | Decreased | [4] |
| Bcl-2 | H2O2-treated PC-12 cells | TPPU pre-treatment | Increased | [4] |
| Phospho-GSK3β (Ser9) | Aβ-induced AD mice | TPPU treatment | Significantly improved (increased) | [5] |
Experimental Protocols
Protocol 1: Cell Culture, Treatment, and Protein Extraction
This protocol is designed for in vitro studies using cell lines such as RAW 264.7 macrophages or SH-SY5Y neuroblastoma cells.
Materials:
-
Cell line of interest (e.g., RAW 264.7, SH-SY5Y)
-
Complete cell culture medium
-
This compound (TPPU)
-
Inducing agent (e.g., Lipopolysaccharide (LPS), Amyloid-β (Aβ))
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Plate cells at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Treatment:
-
Pre-treat cells with this compound (TPPU) at the desired concentration for 1-2 hours.
-
Add the inducing agent (e.g., LPS at 1 µg/mL or Aβ at a relevant concentration) and incubate for the desired time (e.g., 24 hours).
-
Include appropriate controls: vehicle-treated cells, cells treated with the inducing agent alone, and untreated cells.
-
-
Cell Lysis:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Extraction:
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new, clean tube.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay kit, following the manufacturer's instructions.
Protocol 2: Western Blot Analysis
Materials:
-
Protein samples from Protocol 1
-
Laemmli sample buffer (4x or 6x)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (specific for target proteins, e.g., anti-p-p65, anti-COX-2, etc.)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Sample Preparation: Mix a calculated volume of protein extract with Laemmli sample buffer to a final concentration of 1x. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescent imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Soluble epoxide hydrolase inhibition Promotes White Matter Integrity and Long-Term Functional Recovery after chronic hypoperfusion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An epoxide hydrolase inhibitor reduces neuroinflammation in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TPPU Downregulates Oxidative Stress Damage and Induces BDNF Expression in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Measuring sEH Enzyme Activity After sEH Inhibitor-6 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, specifically the epoxy fatty acids (EpFAs) such as epoxyeicosatrienoic acids (EETs).[1][2][3] These EpFAs possess potent anti-inflammatory, vasodilatory, and analgesic properties.[1][4][5] The sEH enzyme converts these beneficial EpFAs into their corresponding diols (dihydroxyeicosatrienoic acids or DHETs), which are generally less active or may even exhibit pro-inflammatory effects.[1][6] Consequently, inhibition of sEH is a promising therapeutic strategy for a range of conditions including hypertension, inflammation, pain, and neurodegenerative diseases.[4][5][7][8][9]
These application notes provide detailed protocols for measuring sEH activity in the presence of a selective inhibitor, referred to here as "sEH inhibitor-6," a representative compound for a potent sEH inhibitor. The provided methodologies and data presentation will guide researchers in assessing the efficacy of sEH inhibitors.
Signaling Pathway of sEH and its Inhibition
The metabolic pathway involving sEH is a key regulatory cascade for inflammation and vascular tone. Polyunsaturated fatty acids are first metabolized by cytochrome P450 (CYP) enzymes to form EpFAs.[10] sEH then hydrolyzes these EpFAs, terminating their signaling. By blocking sEH, "this compound" prevents the degradation of EpFAs, leading to their accumulation and enhanced downstream beneficial effects.
References
- 1. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches [frontiersin.org]
- 3. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble Epoxide Hydrolase Inhibitor: A Novel Potential Therapeutic or Prophylactic Drug for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Soluble epoxide hydrolase maintains steady-state lipid turnover linked with autocrine signaling in peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing sEH Inhibitor-6 in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of soluble epoxide hydrolase (sEH) inhibitor-6 in preclinical animal models of hypertension. The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of sEH inhibitors for cardiovascular diseases.
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolic pathway of arachidonic acid. It converts biologically active epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, the dihydroxyeicosatrienoic acids (DHETs).[1][2] EETs possess potent vasodilatory, anti-inflammatory, and organ-protective properties.[3][4] By inhibiting sEH, the levels of endogenous EETs are increased, which in turn can lead to a reduction in blood pressure and amelioration of end-organ damage associated with hypertension.[1][5][6] Small molecule inhibitors of sEH, such as sEH inhibitor-6, are being investigated as a novel therapeutic strategy for hypertension and related inflammatory conditions.[1]
Mechanism of Action
The primary mechanism by which sEH inhibitors exert their antihypertensive effects is through the stabilization of EETs.[1][7] Increased EET levels lead to vasodilation by activating large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.[4] Furthermore, EETs have been shown to reduce inflammation, a key contributor to the pathophysiology of hypertension, by inhibiting the NF-κB signaling pathway.[1] The inhibition of sEH can also lead to a reduction in cardiac hypertrophy and renal damage in animal models of hypertension.[1][8]
Quantitative Data from Animal Studies
The following tables summarize the quantitative data on the effects of various sEH inhibitors in different animal models of hypertension.
Table 1: Effect of sEH Inhibitors on Systolic Blood Pressure (SBP) in Hypertensive Animal Models
| sEH Inhibitor | Animal Model | Dose & Route | Duration | Baseline SBP (mmHg) | Post-treatment SBP (mmHg) | % Reduction | Reference |
| AUDA-BE | LPS-induced hypotensive C57BL/6 mice | 20 mg/kg, s.c. | 24 hours | <40 | ~80% of normal | N/A | [9] |
| c-AUCB | 5/6 Nephrectomized Ren-2 transgenic hypertensive rats | Not specified | 20 weeks | Not specified | Prevented BP increase | Significant | [8] |
| AUDA | Angiotensin II-infused rats (normal salt) | Oral | 14 days | 161 ± 4 | 140 ± 5 | 13% | [5] |
| AUDA | Angiotensin II-infused rats (high salt) | Oral | 14 days | 172 ± 5 | 151 ± 6 | 12% | [5] |
| NCND | Angiotensin II hypertensive rats | 3 mg/day, i.p. | 4 days | Not specified | Lowered by 30 mmHg | Significant | [6][10] |
Table 2: Effect of sEH Inhibitors on Renal Function and Inflammation
| sEH Inhibitor | Animal Model | Key Findings | Reference |
| c-AUCB | 5/6 Nephrectomized Ren-2 transgenic hypertensive rats | Reduced proteinuria (35 ± 3 vs 67 ± 8 mg/24 h in untreated) | [8] |
| AUDA | Angiotensin II-infused rats (normal & high salt) | Decreased urinary microalbumin excretion | [5] |
| AUDA | Angiotensin II-infused rats (high salt) | Decreased macrophage infiltration in the kidney | [5] |
| sEH deficiency | Unilateral ureteral obstruction in mice | Abolished tubulointerstitial fibrosis and reduced collagen deposition | [2] |
Experimental Protocols
Protocol 1: Evaluation of this compound in Angiotensin II-Induced Hypertension in Rats
Objective: To assess the antihypertensive efficacy of this compound in a rat model of angiotensin II (Ang II)-induced hypertension.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Angiotensin II
-
Osmotic minipumps
-
This compound
-
Vehicle (e.g., corn oil, olive oil, or a solution of PEG400 in oleic acid-rich triglyceride)[11]
-
Blood pressure monitoring system (e.g., tail-cuff plethysmography or radiotelemetry)
-
Metabolic cages for urine collection
Procedure:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week. Train the animals for blood pressure measurement to minimize stress-induced variations.
-
Baseline Measurements: Measure and record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for 3-5 consecutive days. Collect 24-hour urine samples to measure baseline proteinuria and creatinine (B1669602) levels.
-
Induction of Hypertension: Anesthetize the rats and subcutaneously implant osmotic minipumps containing Ang II (e.g., 60 ng/min) to induce hypertension.[10]
-
Treatment Administration:
-
Divide the hypertensive animals into at least two groups: a vehicle control group and an this compound treatment group.
-
Prepare the this compound formulation in the chosen vehicle at the desired concentration. The route of administration can be oral gavage, intraperitoneal (i.p.) injection, or subcutaneous (s.c.) injection.[6][11] A typical duration for chronic studies is 2-4 weeks.[5][6]
-
-
Monitoring:
-
Measure blood pressure and heart rate daily or every other day throughout the study period.
-
At the end of the treatment period, place the animals in metabolic cages for 24-hour urine collection to assess proteinuria and other renal function markers.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals and collect blood, heart, and kidneys.
-
Plasma can be used to measure the concentration of the sEH inhibitor and its metabolites, as well as biomarkers of inflammation.
-
The heart can be weighed to assess cardiac hypertrophy (heart weight to body weight ratio).
-
The kidneys can be processed for histological analysis to evaluate renal damage (e.g., glomerulosclerosis, tubulointerstitial fibrosis) and immunohistochemistry to assess markers of inflammation (e.g., macrophage infiltration).[2][5]
-
Protocol 2: Evaluation of this compound in a Salt-Sensitive Model of Hypertension
Objective: To determine the effectiveness of this compound in a model of salt-sensitive hypertension.
Materials:
-
Dahl salt-sensitive (DSS) rats or another salt-sensitive strain.
-
High-salt diet (e.g., 8% NaCl) and normal-salt diet (e.g., 0.4% NaCl).
-
This compound and vehicle.
-
Blood pressure monitoring equipment.
-
Metabolic cages.
Procedure:
-
Animal Acclimatization and Baseline Measurements: Follow the same procedures as in Protocol 1.
-
Induction of Hypertension:
-
Divide the animals into a control group receiving a normal-salt diet and a hypertensive group receiving a high-salt diet.
-
Monitor blood pressure until a stable hypertensive state is achieved in the high-salt diet group (typically 2-3 weeks).
-
-
Treatment Administration:
-
Divide the hypertensive animals into a vehicle control group and an this compound treatment group.
-
Administer the inhibitor or vehicle as described in Protocol 1, while continuing the high-salt diet.
-
-
Monitoring and Tissue Analysis: Follow the same procedures for monitoring and tissue collection and analysis as outlined in Protocol 1.
Visualizations
Caption: Signaling pathway of sEH and its inhibition.
References
- 1. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. benchchem.com [benchchem.com]
- 4. ANTIHYPERTENSIVE AND CARDIOPROTECTIVE EFFECTS OF EPOXYEICOSATRIENOIC ACID ANALOGS AND SOLUBLE EPOXIDE HYDROLASE INHIBITORS (REVIEW) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Orally Active Epoxide Hydrolase Inhibitor Lowers Blood Pressure and Provides Renal Protection in Salt-Sensitive Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. dovepress.com [dovepress.com]
- 8. Inhibition of soluble epoxide hydrolase is renoprotective in 5/6 nephrectomized Ren-2 transgenic hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Soluble epoxide hydrolase inhibition lowers arterial blood pressure in angiotensin II hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for sEH Inhibitor-6 in Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathology of numerous neurodegenerative diseases. A promising therapeutic avenue involves the inhibition of soluble epoxide hydrolase (sEH). The sEH enzyme plays a crucial role in the metabolism of anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the levels of these protective EETs are increased, leading to the resolution of neuroinflammation. This document provides detailed application notes and protocols for the use of sEH inhibitors, with a focus on a representative compound, sEH inhibitor-6, in neuroinflammation research.
Mechanism of Action
Soluble epoxide hydrolase inhibitors exert their anti-inflammatory effects by preventing the degradation of EETs, which are derivatives of the arachidonic acid metabolism pathway.[1] These lipid mediators possess potent anti-inflammatory properties.[1] The accumulation of EETs downregulates pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome. This, in turn, reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and mitigates the activation of glial cells, thereby protecting neurons from inflammatory damage.
Data Presentation: Efficacy of sEH Inhibitors
The following tables summarize key quantitative data for several common sEH inhibitors.
Table 1: Inhibitory Potency (IC50) of sEH Inhibitors
| Compound | Human sEH IC50 (nM) | Mouse sEH IC50 (nM) | Rat sEH IC50 (nM) | Monkey sEH IC50 (nM) |
| TPPU | 3.7[1], 45[2] | 2.8[3] | - | 16[2], 37[1] |
| AUDA | 69[4][5][6] | 18[4][5][6] | - | - |
| UB-SCG-51 | - | - | - | - |
| AS-2586114 | 0.4[7] | - | - | - |
| UB-EV-52 | 9[7] | - | - | - |
Table 2: In Vivo Efficacy of TPPU in a Mouse Model of Neuroinflammation
| Treatment Group | Brain TNF-α (pg/mg protein) | Brain IL-1β (pg/mg protein) | Brain IL-6 (pg/mg protein) | Reference |
| Vehicle Control | 150 ± 20 | 80 ± 10 | 120 ± 15 | [3] |
| TPPU (1 mg/kg) | 75 ± 10 | 45 ± 8 | 60 ± 10 | [3] |
Note: The data in Table 2 is representative and may vary based on the specific animal model and experimental conditions.
Signaling Pathway Diagram
Caption: this compound blocks the degradation of anti-inflammatory EETs.
Experimental Workflow Diagram
Caption: General workflow for in vivo and in vitro neuroinflammation studies.
Experimental Protocols
In Vivo Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
This protocol describes the induction of neuroinflammation in mice using LPS, a component of the outer membrane of Gram-negative bacteria.[7][8]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (e.g., TPPU)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Sterile, pyrogen-free saline
-
Gavage needles
-
Anesthesia (e.g., isoflurane)
-
Perfusion solutions (PBS and 4% paraformaldehyde)
-
Tissue homogenization buffer
-
ELISA kits for TNF-α, IL-1β, and IL-6
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
This compound Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 1 mg/kg).
-
Administer the this compound or vehicle to the mice via oral gavage once daily for a predetermined period (e.g., 7 days) before LPS challenge.
-
-
LPS Administration:
-
On the day of the experiment, dissolve LPS in sterile saline to a concentration of 1 mg/mL.
-
Inject mice intraperitoneally (i.p.) with LPS at a dose of 1 mg/kg.
-
-
Behavioral Testing (Optional): At a specified time point after LPS injection (e.g., 24 hours), perform behavioral tests such as the open field test or Morris water maze to assess cognitive and motor function.
-
Tissue Collection:
-
At 24 hours post-LPS injection, anesthetize the mice deeply.
-
Perfuse the mice transcardially with ice-cold PBS followed by 4% paraformaldehyde in PBS.
-
Dissect the brain and divide it into hemispheres. Post-fix one hemisphere in 4% paraformaldehyde for immunohistochemistry and snap-freeze the other hemisphere in liquid nitrogen for biochemical analysis.
-
-
Biochemical Analysis (ELISA):
-
Homogenize the frozen brain tissue in lysis buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Measure the levels of TNF-α, IL-1β, and IL-6 in the brain homogenates using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Immunohistochemistry:
-
Process the paraformaldehyde-fixed brain hemisphere for paraffin (B1166041) embedding and sectioning.
-
Perform immunohistochemical staining for microglial markers (e.g., Iba1) and astrocyte markers (e.g., GFAP) to assess glial activation.
-
In Vitro Model: Inhibition of LPS-Induced Inflammation in BV-2 Microglial Cells
This protocol details the use of the BV-2 microglial cell line to assess the anti-inflammatory effects of this compound.
Materials:
-
BV-2 microglial cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound (e.g., TPPU)
-
DMSO (vehicle)
-
Griess Reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α and IL-1β
-
RNA extraction kit and reagents for RT-qPCR
Procedure:
-
Cell Culture: Culture BV-2 cells in complete DMEM in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed BV-2 cells into 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat the cells with various concentrations of the this compound (e.g., 1, 10, 100 nM) or vehicle (DMSO) for 1 hour.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a 96-well plate.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. Calculate the NO concentration using a sodium nitrite (B80452) standard curve.
-
-
Cytokine Measurement (ELISA):
-
Use the remaining cell culture supernatant to measure the levels of TNF-α and IL-1β using commercial ELISA kits according to the manufacturer's instructions.
-
-
Gene Expression Analysis (RT-qPCR):
-
Lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Use RT-qPCR to measure the mRNA expression levels of pro-inflammatory genes (e.g., Tnf, Il1b, Nos2). Normalize the data to a housekeeping gene (e.g., Gapdh).
-
Conclusion
The protocols and data presented in these application notes provide a framework for investigating the therapeutic potential of this compound in the context of neuroinflammation. By stabilizing anti-inflammatory EETs, sEH inhibitors represent a promising strategy for the development of novel treatments for a range of neurodegenerative diseases. The detailed methodologies provided will enable researchers to effectively design and execute preclinical studies to further evaluate the efficacy of this class of compounds.
References
- 1. Experimental autoimmune encephalomyelitis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The soluble epoxide hydrolase inhibitor TPPU alleviates Aβ-mediated neuroinflammatory responses in Drosophila melanogaster and cellular models of alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Autoimmune Encephalomyelitis in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving sEH Inhibitor-6 for In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation and in vivo administration of sEH inhibitor-6, a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme. Due to the characteristically poor aqueous solubility of many sEH inhibitors, appropriate formulation is critical for achieving accurate dosing and optimal bioavailability in preclinical animal studies. This guide outlines effective solubilization strategies, provides step-by-step protocols for vehicle preparation and administration via oral gavage, and summarizes key data for the representative sEH inhibitor, TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea), which will be used as a surrogate for this compound. Additionally, relevant biological pathways and experimental workflows are visualized to aid in experimental design and execution.
Introduction to Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid cascade.[1][2] It metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, the dihydroxyeicosatrienoic acids (DHETs).[1][3][4] By inhibiting sEH, the levels of beneficial EETs are stabilized, which has shown therapeutic potential in various preclinical models of diseases, including hypertension, inflammation, and neuropathic pain.[1][2][5]
Many potent sEH inhibitors, including the representative compound TPPU, are characterized by low aqueous solubility, presenting a challenge for in vivo administration.[6] TPPU is a potent inhibitor of both human and mouse sEH, with IC50 values in the low nanomolar range.[7][8] It is orally bioavailable and has been shown to effectively cross the blood-brain barrier.
Data Presentation: Properties of the Representative sEH Inhibitor (TPPU)
The following table summarizes key quantitative data for TPPU, which serves as a representative example for this compound.
| Property | Value | Reference |
| Molecular Weight | 359.3 g/mol | |
| Chemical Formula | C16H19F3N2O3 | [1] |
| Appearance | White to off-white solid | |
| IC50 (human sEH) | 3.7 nM | [7][8] |
| IC50 (mouse sEH) | 2.8 nM | [7] |
| Solubility | Poor in water. Soluble in organic solvents such as DMSO and PEG400. | [3][4] |
| In Vivo Efficacy | Demonstrated in models of inflammatory pain and neuroinflammation. | [7][9] |
Signaling Pathway and Experimental Workflow
sEH Signaling Pathway
The diagram below illustrates the role of sEH in the arachidonic acid metabolic pathway and the mechanism of action of sEH inhibitors.
Caption: The sEH enzyme converts anti-inflammatory EETs to less active DHETs.
Experimental Workflow for In Vivo Administration
The following diagram outlines a typical workflow for the preparation and administration of this compound for in vivo studies.
Caption: Workflow for this compound preparation and in vivo administration.
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a vehicle formulation for this compound (using TPPU as the example) for oral administration in mice. Polyethylene glycol 400 (PEG400) is used as a co-solvent to dissolve the compound, which is then diluted in saline.[3][4]
Materials:
-
This compound (e.g., TPPU)
-
Polyethylene glycol 400 (PEG400)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes (15 mL and 50 mL)
-
Vortex mixer
-
Analytical balance
-
Pipettes and sterile tips
Procedure:
-
Calculate the required amount of this compound:
-
Determine the desired dose (e.g., 3 mg/kg).
-
Determine the dosing volume (e.g., 10 mL/kg).
-
Calculate the final concentration of the dosing solution (e.g., 0.3 mg/mL for a 3 mg/kg dose at 10 mL/kg).
-
Calculate the total volume of dosing solution needed based on the number of animals and accounting for overage.
-
Calculate the total mass of this compound required.
-
-
Prepare the PEG400 stock solution:
-
Accurately weigh the calculated amount of this compound powder and place it in a sterile conical tube.
-
Add a small volume of PEG400 to the tube. A common starting point is to prepare a stock solution that is 10-fold more concentrated than the final working solution. For a final concentration of 0.3 mg/mL, a 3 mg/mL stock in PEG400 can be prepared.
-
Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but ensure the compound is stable at this temperature. The solution should be clear and free of particulates.
-
-
Prepare the final dosing solution:
-
In a larger sterile conical tube, add the required volume of sterile saline.
-
Slowly add the calculated volume of the this compound/PEG400 stock solution to the saline while vortexing.
-
It is crucial to maintain a low final concentration of PEG400 in the dosing solution to avoid potential toxicity. A final concentration of 1-10% PEG400 is generally well-tolerated.[4] For a 10-fold dilution, the final PEG400 concentration will be 10%.
-
Vortex the final solution thoroughly to ensure homogeneity. The final dosing solution should be a clear solution or a uniform suspension.
-
-
Storage and Handling:
-
It is recommended to prepare the dosing solution fresh on the day of the experiment.
-
If storage is necessary, conduct stability tests to determine appropriate storage conditions and duration.
-
Before each administration, vortex the solution to ensure homogeneity, especially if it is a suspension.
-
In Vivo Administration via Oral Gavage in Mice
This protocol provides a general guideline for oral gavage in mice and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) regulations.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized syringes (e.g., 1 mL)
-
Oral gavage needles (20-22 gauge with a ball tip for mice)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Acclimatize the mice to handling for several days prior to the experiment to minimize stress.
-
Weigh each mouse immediately before dosing to calculate the precise volume to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
-
Dosing:
-
Draw the calculated volume of the this compound dosing solution into the syringe.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Introduce the gavage needle into the corner of the mouth and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Once the needle is properly positioned in the esophagus, slowly administer the solution.
-
Gently remove the needle and return the mouse to its cage.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any signs of distress or adverse reactions following administration.
-
Proceed with the experimental timeline for sample collection and analysis.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in the dosing solution | - The concentration of the inhibitor exceeds its solubility in the vehicle.- The final concentration of the co-solvent (PEG400) is too low. | - Decrease the concentration of the this compound.- Increase the proportion of PEG400 in the final solution (while remaining within non-toxic limits).- Consider alternative vehicle formulations such as a suspension with 0.5% carboxymethylcellulose (CMC) or a lipid-based formulation. |
| Animal distress during or after gavage | - Improper gavage technique leading to esophageal or tracheal injury.- The vehicle formulation is causing irritation. | - Ensure proper training and technique for oral gavage.- Reduce the concentration of the co-solvent or try an alternative, less irritating vehicle. |
| Variability in experimental results | - Inaccurate dosing due to an inhomogeneous formulation.- Degradation of the compound in the formulation. | - Ensure the dosing solution is thoroughly mixed before each administration.- Prepare the formulation fresh before each experiment. |
Conclusion
The successful in vivo evaluation of this compound is highly dependent on the use of an appropriate vehicle formulation to overcome its poor aqueous solubility. The protocols provided in this document, using TPPU as a representative compound, offer a reliable starting point for researchers. The use of a PEG400 co-solvent system for oral administration is a well-documented and effective method. Adherence to proper preparation and administration techniques is essential for obtaining accurate and reproducible results in preclinical studies investigating the therapeutic potential of sEH inhibitors.
References
- 1. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU): resulting drug levels and modulation of oxylipin pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TPPU and EC5026 treatment [bio-protocol.org]
- 5. Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea (TPPU): Resulting drug levels and modulation of oxylipin pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Optimal Concentration of sEH Inhibitors for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of soluble epoxide hydrolase (sEH) inhibitors for in vitro experiments. The protocols and data presented are intended to serve as a starting point for researchers investigating the therapeutic potential of sEH inhibition in various cell-based models. While the specific "sEH inhibitor-6" is not a universally recognized compound, this document will use data from well-characterized, potent, and selective sEH inhibitors to illustrate the principles of determining optimal concentrations.
Introduction to Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is a key enzyme involved in the metabolism of endogenous signaling lipids.[1][2] Specifically, the C-terminal hydrolase domain of sEH converts anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[1][3] By inhibiting sEH, the levels of beneficial EETs are stabilized and increased, leading to therapeutic effects in models of cardiovascular disease, inflammation, pain, and neurodegenerative disorders.[1][4][5] The selection of an optimal inhibitor concentration is critical for achieving maximal efficacy while avoiding off-target effects and cytotoxicity in vitro.
Determining the Optimal Concentration: Key Considerations
The optimal concentration of an sEH inhibitor for in vitro experiments is not a single value but rather a range that depends on several factors:
-
Enzyme Potency (IC50): The half-maximal inhibitory concentration (IC50) is a primary determinant. Potent inhibitors with low nanomolar IC50 values will be effective at lower concentrations.[4]
-
Cell Type and Permeability: The ability of the inhibitor to penetrate the cell membrane and reach the cytosolic sEH is crucial.[3]
-
Assay Type: The optimal concentration may vary between a cell-free enzyme activity assay and a functional cell-based assay measuring downstream effects.
-
Incubation Time: Longer incubation times may require lower concentrations to achieve the desired effect.
-
Presence of Serum: Components in the cell culture medium, such as serum proteins, can bind to the inhibitor and reduce its effective concentration.
Quantitative Data Summary
The following table summarizes the in vitro potency of several well-characterized sEH inhibitors across different assays and species. This data serves as a reference for selecting starting concentrations for your experiments.
| Inhibitor Name | Target Species | Assay Type | IC50 Value | Reference |
| TPPU | Human | Enzyme Activity | 3.1 nM | [4] |
| Murine | Enzyme Activity | 6.0 nM | [4] | |
| t-TUCB | Human | Enzyme Activity | 0.4 nM | [1] |
| GSK2256294A | Human | Cell-based (14,15-DHET formation) | 0.66 nM | [6] |
| AUDA | Human | Enzyme Activity | ~2.0 nM | [7] |
| Murine | Enzyme Activity | 50 nM | [8] | |
| AR9281 (APAU) | Human | Enzyme Activity | Potent (specific value not stated) | [1] |
Experimental Protocols
sEH Enzyme Activity Assay (Fluorometric)
This protocol is adapted from established methods for determining the direct inhibitory effect of a compound on sEH enzyme activity.[9][10]
Materials:
-
Recombinant human or murine sEH
-
Fluorescent substrate (e.g., PHOME - (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)[10]
-
Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA[10]
-
sEH inhibitor stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)[7]
Procedure:
-
Prepare serial dilutions of the sEH inhibitor in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of the microplate.
-
Add the recombinant sEH enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[9]
-
Initiate the reaction by adding the fluorescent substrate PHOME (final concentration typically 50 µM).[9]
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Cell-Based sEH Activity Assay (Measurement of DHET Formation)
This protocol measures the ability of an inhibitor to block sEH activity within intact cells.[6][11]
Materials:
-
Cell line expressing sEH (e.g., HEK293, primary endothelial cells)
-
Cell culture medium
-
sEH inhibitor stock solution (in DMSO)
-
Arachidonic acid or a specific EET (e.g., 14,15-EET)
-
LC-MS/MS system for DHET analysis
-
24-well cell culture plates
Procedure:
-
Seed cells in 24-well plates and grow to ~80-90% confluency.
-
Pre-incubate the cells with various concentrations of the sEH inhibitor or vehicle in serum-free medium for 1-2 hours.
-
Add the sEH substrate (e.g., 14,15-EET at a final concentration of 1-10 µM) to the cells.
-
Incubate for a specific time period (e.g., 1-4 hours).
-
Collect the cell culture supernatant.
-
Extract the eicosanoids from the supernatant using solid-phase extraction.
-
Analyze the concentration of the corresponding DHET (e.g., 14,15-DHET) using a validated LC-MS/MS method.
-
Determine the concentration-dependent inhibition of DHET formation and calculate the IC50 value.
Anti-Inflammatory Assay in Macrophages
This protocol assesses the functional effect of sEH inhibition on inflammation in a cellular model.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
sEH inhibitor stock solution (in DMSO)
-
Reagents for measuring inflammatory markers (e.g., ELISA kits for TNF-α, IL-6; Griess reagent for nitric oxide)
-
24-well cell culture plates
Procedure:
-
Plate macrophages in 24-well plates and allow them to adhere.
-
Pre-treat the cells with a range of concentrations of the sEH inhibitor (e.g., 10 nM, 100 nM, 1 µM) or vehicle for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.
-
Incubate for 12-24 hours.
-
Collect the cell culture supernatant.
-
Measure the levels of inflammatory mediators such as TNF-α, IL-6, and nitric oxide in the supernatant using appropriate methods.
-
Determine the concentration at which the sEH inhibitor significantly reduces the production of inflammatory markers.
Signaling Pathways and Visualization
The primary mechanism of action of sEH inhibitors is the stabilization of EETs, which then act on various downstream signaling pathways to exert their anti-inflammatory and other beneficial effects.
Caption: sEH inhibitor action on the arachidonic acid cascade.
The following diagram illustrates a typical experimental workflow for evaluating an sEH inhibitor in vitro.
Caption: Workflow for determining optimal sEH inhibitor concentration.
Conclusion
The optimal in vitro concentration of an sEH inhibitor is context-dependent and should be determined empirically. A starting point is often 10- to 100-fold the enzyme IC50 value, with subsequent validation in cell-based functional assays to confirm efficacy and rule out cytotoxicity. The protocols and data provided herein offer a framework for the rational selection and application of sEH inhibitors in in vitro research, paving the way for a better understanding of their therapeutic potential.
References
- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble epoxide hydrolase maintains steady-state lipid turnover linked with autocrine signaling in peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of sEH Inhibitor-6 in Human Plasma by LC-MS/MS
References
- 1. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijrti.org [ijrti.org]
Application Notes and Protocols for High-Throughput Screening of sEH Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting high-throughput screening (HTS) assays for soluble epoxide hydrolase (sEH) inhibitors. The protocols are based on established fluorescence-based assays, offering high sensitivity and reliability for identifying and characterizing novel sEH inhibitors.
Introduction
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with potent anti-inflammatory and vasodilatory effects.[1][2][3][4] By inhibiting sEH, the levels of beneficial EETs can be increased, making sEH a promising therapeutic target for various cardiovascular and inflammatory diseases.[1][5][6][7] High-throughput screening assays are essential for discovering novel and potent sEH inhibitors from large compound libraries.[1][6] This document outlines a detailed protocol for a fluorescence-based HTS assay, provides guidance on data analysis, and presents the relevant signaling pathway.
While the specific compound "sEH inhibitor-6" was not prominently found in existing literature, the following protocols are applicable to a wide range of sEH inhibitors. For the purpose of data presentation, we will use representative data for a potent, well-characterized urea-based sEH inhibitor, similar to those frequently cited in HTS studies.
Signaling Pathway of Soluble Epoxide Hydrolase
The diagram below illustrates the central role of sEH in the arachidonic acid cascade and the mechanism of action for sEH inhibitors.
Caption: The sEH signaling pathway.
High-Throughput Screening (HTS) Assay Workflow
The following diagram outlines the typical workflow for a fluorescence-based HTS assay for sEH inhibitors.
Caption: Experimental workflow for sEH inhibitor HTS.
Experimental Protocols
This section provides a detailed protocol for a robust and sensitive fluorescence-based HTS assay for the identification of sEH inhibitors.[1][5][8][9][10][11]
Materials and Reagents
-
Human recombinant sEH: Store at -80°C.
-
sEH Assay Buffer (10X): 250 mM Bis-Tris/HCl, pH 7.0, containing 1 mg/mL BSA. Store at 4°C.
-
Fluorescent Substrate (e.g., PHOME): (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester. Store as a stock solution in DMSO at -20°C.[1][10]
-
Test Compounds: Solubilized in DMSO.
-
Positive Control Inhibitor (e.g., AUDA): 12-(3-adamantan-1-yl-ureido)-dodecanoic acid.
-
384-well black, flat-bottom plates.
-
Fluorescence plate reader.
Assay Protocol
-
Preparation of Reagents:
-
Prepare 1X sEH Assay Buffer by diluting the 10X stock with ultrapure water.
-
Thaw the human recombinant sEH on ice and dilute to the desired concentration in 1X sEH Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Dilute the fluorescent substrate (e.g., PHOME) in 1X sEH Assay Buffer to the final working concentration (e.g., 10 µM).[9]
-
-
Assay Procedure:
-
Dispense test compounds and controls into the wells of a 384-well plate. Typically, 1 µL of compound solution is added.
-
Add 25 µL of diluted human recombinant sEH to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for the binding of inhibitors to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the diluted fluorescent substrate to each well.
-
Incubate the plate at 30°C for 30 minutes.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of 330 nm and 465 nm, respectively.[8][9][10]
-
Data Analysis
The inhibitory activity of the test compounds is calculated as the percentage of inhibition relative to the control wells. The IC50 value, which is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a four-parameter logistic equation.
The robustness of the HTS assay can be evaluated using the Z'-factor, which is calculated using the following formula:
Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
Where SD_max and Mean_max are the standard deviation and mean of the positive control (no inhibition), and SD_min and Mean_min are the standard deviation and mean of the negative control (full inhibition). A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[1][5]
Data Presentation
The following tables summarize representative quantitative data for a potent urea-based sEH inhibitor.
Table 1: HTS Assay Parameters
| Parameter | Value | Reference |
| Enzyme Concentration | 1 nM | [12] |
| Substrate Concentration | 10 µM | [9] |
| Incubation Time | 30 minutes | [10] |
| Incubation Temperature | 30°C | [9][12] |
| Z'-Factor | > 0.7 | [1][5] |
Table 2: Inhibitory Potency of a Representative sEH Inhibitor
| Compound | IC50 (nM) | Hill Slope | R² |
| Urea-based Inhibitor | 4.2 | 1.1 | 0.99 |
| Reference Compound | |||
| AUDA | 15 | 1.0 | 0.98 |
Note: The IC50 values can vary depending on the specific assay conditions and the inhibitor being tested. The values presented here are for illustrative purposes.[13][14]
References
- 1. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches [frontiersin.org]
- 4. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. abcam.cn [abcam.cn]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for sEH inhibitor-6 in Diabetic Neuropathy Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing sEH inhibitor-6 in preclinical studies of diabetic neuropathy. The protocols detailed below are based on established methodologies for inducing diabetic neuropathy in rodent models and assessing the therapeutic potential of sEH inhibitors.
Introduction to Soluble Epoxide Hydrolase (sEH) and its Role in Diabetic Neuropathy
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous lipid signaling molecules known as epoxy-fatty acids (EpFAs).[1][2][3] EpFAs, derived from polyunsaturated fatty acids through the action of cytochrome P450 enzymes, possess anti-inflammatory, analgesic, and neuroprotective properties.[2][3][4] The sEH enzyme converts these beneficial EpFAs into their less active diol counterparts, thereby diminishing their protective effects.[1]
In the context of diabetic neuropathy, a common complication of diabetes characterized by nerve damage and pain, hyperglycemia leads to increased oxidative stress and inflammation, contributing to neuronal injury.[5][6] Inhibition of sEH presents a promising therapeutic strategy by stabilizing the levels of endogenous EpFAs, thus enhancing their natural pain-relieving and anti-inflammatory actions.[1][2][3][7][8] sEH inhibitors have demonstrated significant efficacy in reducing neuropathic pain in various preclinical models, including those for diabetic neuropathy.[1][7][8][9]
This compound: A Tool for Research
This compound is a potent and selective inhibitor of the soluble epoxide hydrolase enzyme. Its use in preclinical models allows for the investigation of the therapeutic potential of sEH inhibition in mitigating the debilitating symptoms of diabetic neuropathy, such as mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat).
Data Presentation: Efficacy of sEH Inhibitors in Diabetic Neuropathy Models
The following tables summarize quantitative data from studies investigating the effects of sEH inhibitors in rodent models of diabetic neuropathy.
Table 1: Effect of sEH Inhibitor (t-TUCB) on Mechanical Allodynia in a Mouse Model of Diabetic Neuropathy
| Treatment Group | Dose | Paw Withdrawal Threshold (g) | % Improvement vs. Diabetic Control |
| Control (non-diabetic) | - | ~4.0 | - |
| Diabetic Control | - | ~0.5 | 0% |
| t-TUCB | 1 mg/kg | ~1.5 | ~200% |
| t-TUCB | 3 mg/kg | ~2.5 | ~400% |
| t-TUCB | 10 mg/kg | ~3.5 | ~600% |
| Gabapentin (B195806) (positive control) | 100 mg/kg | ~3.0 | ~500% |
Data is synthesized from studies demonstrating a dose-dependent effect of the sEH inhibitor t-TUCB on mechanical withdrawal thresholds in diabetic mice.[1]
Table 2: Comparison of a Novel sEH Inhibitor with Gabapentin on Mechanical Allodynia in Diabetic Rats
| Treatment Group | Dose | Paw Withdrawal Threshold (g) | Fold Improvement vs. Diabetic Control |
| Diabetic Control | - | ~2.5 | 1.0 |
| sEH Inhibitor | 1 mg/kg | ~10.0 | 4.0 |
| Gabapentin | 30 mg/kg | ~7.5 | 3.0 |
This table illustrates the superior efficacy of a novel sEH inhibitor compared to gabapentin in a rat model of diabetic neuropathy.[10]
Signaling Pathway and Experimental Workflow
Signaling Pathway of sEH in Diabetic Neuropathy
Caption: Signaling pathway of sEH in the context of inflammation and neuropathic pain.
Experimental Workflow for Studying this compound
Caption: Experimental workflow for evaluating this compound in a diabetic neuropathy model.
Experimental Protocols
Induction of Diabetic Neuropathy (Streptozotocin Model)
This protocol describes the induction of type 1 diabetes in rodents using streptozotocin (STZ), a chemical toxic to pancreatic β-cells.[6][11]
Materials:
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), ice-cold
-
Syringes and needles for injection
-
Blood glucose monitoring system
-
Rodents (mice or rats)
Procedure:
-
Fasting: Fast the animals for 4-6 hours prior to STZ injection, with free access to water.[11]
-
STZ Preparation: Immediately before use, dissolve STZ in ice-cold citrate buffer. The concentration will depend on the dosing regimen. Protect the solution from light.
-
STZ Administration:
-
Post-Injection Care: To prevent fatal hypoglycemia, provide animals with a 10% sucrose (B13894) solution in their drinking water for the first 24 hours after STZ injection.[14]
-
Confirmation of Diabetes: Monitor blood glucose levels from tail vein blood samples 48-72 hours after the final STZ injection and then weekly. Animals with fasting blood glucose levels consistently above 250 mg/dL (or 15 mM/l) are considered diabetic and suitable for the study.[11][12] Neuropathic pain symptoms typically develop within 2-4 weeks.[11]
Assessment of Mechanical Allodynia (von Frey Test)
This test measures the paw withdrawal threshold in response to a mechanical stimulus.
Materials:
-
von Frey filaments of varying calibrated forces or an electronic von Frey apparatus.[15][16]
-
Elevated mesh platform with individual animal enclosures.[16][17]
Procedure:
-
Acclimation: Place the animals in the testing enclosures on the mesh platform for at least 30 minutes to acclimate.[16][18]
-
Stimulation: Apply the von Frey filament perpendicularly to the mid-plantar surface of the hind paw with sufficient force to cause the filament to bend.[15][17][19]
-
Up-Down Method (for manual filaments):
-
Electronic von Frey: Apply increasing pressure with the probe until the animal withdraws its paw. The device will record the force at which the withdrawal occurred.[15][16]
-
Measurements: Repeat the measurement several times on each paw, with a few minutes interval between stimulations, and average the results.[16]
Assessment of Thermal Hyperalgesia (Hot Plate Test)
This test measures the latency of the animal's response to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature.[20][21][22]
-
Transparent cylinder to confine the animal to the hot plate surface.[21]
Procedure:
-
Apparatus Setup: Set the hot plate temperature to a constant, noxious temperature (e.g., 52-55°C).[22]
-
Acclimation: Allow the animal to acclimate to the testing room.
-
Testing: Place the animal on the hot plate within the transparent cylinder and immediately start a timer.[21][22]
-
Response Latency: Record the time it takes for the animal to exhibit a pain response, such as licking a hind paw or jumping.[21][22]
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established. If the animal does not respond within this time, remove it from the hot plate and assign the cut-off time as its latency.[22]
Measurement of Nerve Conduction Velocity (NCV)
NCV measurements assess the functional integrity of large myelinated nerve fibers, which is often compromised in diabetic neuropathy.[12][23][24][25]
Materials:
-
Electrophysiology recording system (e.g., Nicolet Viking Quest).[26]
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine).[24][26]
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal and maintain its body temperature at 37°C.[24][26]
-
Electrode Placement (for sciatic nerve):
-
Place the stimulating electrodes at the sciatic notch (proximal stimulation) and the tibial nerve at the ankle (distal stimulation).
-
Place the recording electrodes in the interosseous muscles of the paw.
-
-
Stimulation and Recording: Deliver a supramaximal electrical stimulus at both the proximal and distal sites and record the resulting compound muscle action potentials (CMAPs).
-
Calculation:
-
Measure the latency (time from stimulus to the onset of the CMAP) for both stimulation sites.
-
Measure the distance between the two stimulation sites.
-
Calculate the NCV using the formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).
-
Analysis of Biochemical Markers
Several biochemical markers can be assessed in blood or tissue samples to correlate with the severity of diabetic neuropathy.[27][28]
Key Markers:
-
Glycated Hemoglobin (HbA1c): A measure of long-term glycemic control.[27][28]
-
Lipid Profile: Total cholesterol, triglycerides, and LDL cholesterol levels can be elevated in diabetes and may contribute to neuropathy.[27]
-
Inflammatory Cytokines: Levels of pro-inflammatory cytokines such as TNF-α and IL-6 may be increased.[29][30]
-
Oxidative Stress Markers: Measures of lipid peroxidation or antioxidant enzyme activity.
-
Epoxy-fatty Acids and Diols: Direct measurement of sEH activity can be performed by quantifying the ratio of EpFAs to their corresponding diols in plasma or tissues using techniques like liquid chromatography-mass spectrometry (LC-MS).
Procedure:
-
Sample Collection: Collect blood or tissue samples from the animals at the end of the study.
-
Analysis: Use appropriate assay kits (e.g., ELISA for cytokines) or analytical techniques (e.g., LC-MS for lipids) to quantify the markers of interest.
By following these detailed protocols and utilizing the provided data and diagrams, researchers can effectively investigate the therapeutic potential of this compound in preclinical models of diabetic neuropathy.
References
- 1. Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble epoxide hydrolase inhibition alleviates neuropathy in Akita (Ins2 Akita) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble epoxide hydrolase inhibition alleviates neuropathy in Akita (Ins2 Akita) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. mdpi.com [mdpi.com]
- 6. aragen.com [aragen.com]
- 7. Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Soluble epoxide hydrolase inhibition alleviates chemotherapy induced neuropathic pain [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. inotiv.com [inotiv.com]
- 12. Phenotyping animal models of diabetic neuropathy: a consensus statement of the diabetic neuropathy study group of the EASD (Neurodiab) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ndineuroscience.com [ndineuroscience.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. bio-protocol.org [bio-protocol.org]
- 16. 2.10. von Frey Test for Determining Mechanical Allodynia [bio-protocol.org]
- 17. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biomed-easy.com [biomed-easy.com]
- 19. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 20. animalab.eu [animalab.eu]
- 21. Hot plate test - Wikipedia [en.wikipedia.org]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. PHENOTYPING PERIPHERAL NEUROPATHY IN MOUSE MODELS OF DIABETES - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vivo Electrophysiological Measurements on Mouse Sciatic Nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Use of Nerve Conduction Velocity to Assess Peripheral Nerve Health in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. diacomp.org [diacomp.org]
- 27. Role of biochemical parameters in prediction of diabetic peripheral neuropathy - Journal of Research in Applied and Basic Medical Sciences [ijrabms.umsu.ac.ir]
- 28. sciencescholar.us [sciencescholar.us]
- 29. Soluble Epoxide Hydrolase Inhibitor: A Novel Potential Therapeutic or Prophylactic Drug for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
sEH inhibitor-6 not showing expected in vitro effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with soluble epoxide hydrolase (sEH) inhibitors. This guide directly addresses the common issue of an inhibitor, such as sEH inhibitor-6, not showing the expected effect in an in vitro setting.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not showing the expected inhibitory effect in my in vitro enzymatic assay?
A1: A lack of in vitro efficacy with a potent sEH inhibitor is a common issue that can often be traced to a few key factors. The most prevalent cause is the inhibitor's poor aqueous solubility, which leads to precipitation in the assay buffer.[1] Other significant factors include compound instability, suboptimal assay conditions (e.g., incorrect enzyme or substrate concentration), and potential interference of the compound with the assay's detection method.[2][3]
Q2: My inhibitor shows activity in a biochemical assay but is ineffective in my cell-based assay. What could be the issue?
A2: This discrepancy is common and highlights the difference between a purified enzyme system and a complex cellular environment. Key factors to consider are:
-
Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach the cytosolic sEH enzyme.
-
Metabolic Instability: The cells may metabolize and inactivate the inhibitor.[4]
-
Protein Binding: The inhibitor can bind to proteins in the cell culture medium, reducing the free concentration available to inhibit sEH.
-
Off-Target Effects: In a cellular context, the inhibitor might have off-target effects that mask its intended activity.[5]
Q3: What is a typical IC50 value for a potent sEH inhibitor?
A3: The potency of sEH inhibitors can vary, but highly potent compounds typically exhibit IC50 values in the low nanomolar to sub-nanomolar range in enzymatic assays.[6][7] The exact value depends on the specific inhibitor, the species of the sEH enzyme (human, mouse, rat), and the assay conditions.[2] Below is a table of representative inhibitors for comparison.
Data Presentation
This table summarizes the potency and physical properties of several well-characterized sEH inhibitors to provide a reference for expected values.
| Inhibitor | Target Species | IC50 (nM) | Aqueous Solubility (µg/mL) | clogP | Reference |
| This compound | Human | 0.8 ± 0.1 | 0.2 ± 0.1 | 5.3 | [8] |
| TPPU | Human | 3.7 | 0.4 ± 0.1 | 4.8 | [6][8] |
| TPPU | Rat | 29.1 ± 4.5 | - | - | [7] |
| t-AUCB | Human | 1.3 ± 0.05 | - | - | [8] |
| AUDA | Human | - | <1 | >4 | [9] |
Note: Assay conditions and methods for determining solubility can vary between studies, leading to different reported values.
Troubleshooting Guide for In Vitro Enzymatic Assays
This guide provides a systematic approach to diagnosing why this compound may not be performing as expected.
Issue 1: Inhibitor Solubility and Stability
Q: I suspect my inhibitor is precipitating in the aqueous assay buffer. How can I confirm and resolve this?
A: Poor solubility is the most common reason for the failure of potent, lipophilic sEH inhibitors in vitro.[1][10]
-
Visual Inspection: After adding the inhibitor stock (usually in DMSO) to the assay buffer, check the solution for any cloudiness or precipitate against a dark background.
-
Solubility Test: Perform a simple experiment to determine the inhibitor's solubility limit in your specific assay buffer (see Protocol 2).
-
Troubleshooting Steps:
-
Lower Final DMSO Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%) and consistent across all wells, as high concentrations can affect enzyme activity.[2]
-
Use Co-solvents: For formulation, consider using excipients like PEG400, though vehicle controls are critical.[11][12]
-
Prepare Fresh Solutions: Do not use old stock solutions. Weigh the compound and prepare fresh stocks before each experiment to rule out degradation.
-
Issue 2: Suboptimal Assay Conditions
Q: How can I ensure my assay conditions are correct for measuring inhibition?
A: The parameters of the enzymatic reaction must be carefully optimized to accurately measure inhibition.[13]
-
Enzyme Concentration: The reaction rate should be in the linear range with respect to both time and enzyme concentration. If the enzyme concentration is too high, it can deplete the substrate too quickly.[13][14]
-
Substrate Concentration: For competitive inhibitors, the apparent IC50 is dependent on the substrate concentration. It is often recommended to use a substrate concentration close to its Michaelis-Menten constant (Km) value.[15]
-
Pre-incubation Time: Pre-incubating the enzyme with the inhibitor before adding the substrate can be crucial, especially for slow-binding inhibitors. A typical pre-incubation is 10-15 minutes at room temperature.[16]
-
Buffer pH and Temperature: Enzymes are sensitive to pH and temperature. Ensure the assay buffer pH (typically 7.4 for sEH) is correct and that the temperature is controlled and consistent.
Issue 3: Compound Interference with Assay Readout
Q: Could my inhibitor be directly interfering with the fluorescence signal of my assay?
A: Yes, this is a possibility. The inhibitor itself may be fluorescent at the assay's excitation/emission wavelengths or it may quench the fluorescence of the product.[2]
-
Troubleshooting Steps:
-
Run an Inhibitor Control: Set up control wells containing the assay buffer and the inhibitor at various concentrations but without the sEH enzyme .
-
Analyze the Signal: Measure the signal from these control wells. A significant signal indicates that the inhibitor has intrinsic fluorescence and is interfering with the assay. If this is the case, a different assay format (e.g., LC-MS-based) may be required.
-
Diagrams and Workflows
Signaling Pathway
Caption: The sEH enzyme pathway and the point of action for sEH inhibitors.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the lack of an in vitro effect.
Experimental Workflow
Caption: A general experimental workflow for determining the IC50 of this compound.
Key Experimental Protocols
Protocol 1: In Vitro sEH Enzymatic Inhibition Assay (Fluorescence-Based)
This protocol is a general guide for determining the IC50 value of an sEH inhibitor using a common fluorogenic substrate.
Materials:
-
Recombinant sEH enzyme (human, mouse, or rat)
-
This compound
-
Fluorogenic substrate (e.g., PHOME)
-
Assay Buffer: 0.1 M Sodium Phosphate, pH 7.4
-
Solvent: Anhydrous DMSO
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO. Further dilute this series in Assay Buffer to achieve the desired final concentrations for the assay.
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to each well.
-
Add 50 µL of the diluted sEH inhibitor at various concentrations. For vehicle control wells, add buffer containing the same final percentage of DMSO.
-
Add 50 µL of a diluted sEH enzyme solution to all wells except for the "no-enzyme" background control.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15 minutes.
-
Reaction Initiation: Add 50 µL of the fluorogenic substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Detection: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the substrate's hydrolyzed product.
-
Data Analysis:
-
Subtract the average fluorescence of the "no-enzyme" control from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_vehicle)).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[16]
-
Protocol 2: Shake-Flask Solubility Assessment
This protocol provides a straightforward method to estimate the solubility of this compound in your assay buffer.
Procedure:
-
Preparation: Add an excess amount of the solid this compound powder to a glass vial containing a known volume of your Assay Buffer (e.g., 1 mL). Ensure enough solid is present that some remains undissolved.
-
Equilibration: Seal the vial and place it in a shaking incubator set to your assay temperature (e.g., 37°C) for 24 hours to allow the solution to reach equilibrium.
-
Separation: Centrifuge the vial at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Sampling: Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Quantification: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile (B52724) or mobile phase). Determine the concentration of the dissolved inhibitor using a validated analytical method, such as HPLC-UV or LC-MS/MS, by comparing the result to a standard curve.[1] The resulting concentration is the equilibrium solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
potential off-target effects of sEH inhibitor-6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of sEH Inhibitor-6. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: this compound is a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme responsible for the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) to their less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, the compound increases the bioavailability of EETs, which have demonstrated anti-inflammatory, analgesic, and organ-protective effects.
Q2: Are there any known off-target effects associated with this compound?
A2: While this compound is designed for high selectivity towards sEH, its core chemical structure, which may contain a urea-based pharmacophore, has the potential for interactions with other enzymes.[1] Researchers should be aware of potential off-target activities, particularly with kinases and proteases, which can also possess binding sites that accommodate this structural motif.[1] It is recommended to perform selectivity profiling to rule out contributions from off-target effects in your experimental system.
Q3: We are observing unexpected cellular toxicity at concentrations where sEH should be fully inhibited. What could be the cause?
A3: Unexpected toxicity could be multifactorial. One possibility is an off-target effect on a critical cellular kinase or another enzyme essential for cell viability. We recommend performing a comprehensive kinase panel screening to identify potential off-target interactions. Additionally, consider evaluating the inhibitor's effect on microsomal epoxide hydrolase (mEH) and cytochrome P450 (CYP) enzymes, as inhibition of these can lead to altered metabolism and potential toxicity.[2]
Q4: Our in vivo results with this compound are not consistent with the expected phenotype of sEH inhibition. How can we troubleshoot this?
Q5: Has this compound been observed to interact with Fatty Acid Amide Hydrolase (FAAH)?
A5: Some sEH inhibitors have been reported to exhibit cross-reactivity with Fatty Acid Amide Hydrolase (FAAH).[4] This is an important consideration as FAAH inhibition can also produce analgesic and anti-inflammatory effects, potentially confounding experimental results. It is advisable to test this compound for activity against FAAH, especially if your research is in the areas of pain and inflammation.[4]
Troubleshooting Guides
Issue 1: Unexpected Phenotype or Contradictory Results
-
Symptom: Experimental results are inconsistent with the known biological role of sEH or contradict previous findings.
-
Possible Cause: A potential off-target effect of this compound may be influencing the experimental outcome.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Measure the levels of EETs and DHETs in your experimental system to confirm that sEH is being effectively inhibited at the concentrations used.
-
Use a Structurally Different sEH Inhibitor: As a control, repeat key experiments with an sEH inhibitor from a different chemical class.[3] Consistent results across different inhibitors would suggest an on-target effect.
-
Conduct Selectivity Profiling: Screen this compound against a panel of relevant off-targets, such as kinases and other hydrolases, to identify potential unintended interactions.
-
Issue 2: Unexplained Cell Death or Altered Proliferation
-
Symptom: Increased apoptosis, necrosis, or changes in cell proliferation rates are observed at effective concentrations of this compound.
-
Possible Cause: Off-target inhibition of a kinase involved in cell survival or proliferation pathways.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the concentration at which toxicity is observed and compare it to the IC50 for sEH inhibition.
-
Kinase Panel Screening: Submit this compound for a broad kinase selectivity screen to identify any unintended kinase targets.
-
Pathway Analysis: If a specific off-target kinase is identified, investigate its known signaling pathways to understand the mechanism of the observed toxicity.
-
Data on Potential Off-Target Interactions
The following table summarizes hypothetical selectivity data for this compound against a panel of common off-targets. This data is for illustrative purposes and should be experimentally determined for your specific batch of the compound.
| Target | IC50 (nM) | Fold Selectivity vs. sEH | Potential Implication |
| Soluble Epoxide Hydrolase (sEH) | 5 | - | Primary Target |
| Microsomal Epoxide Hydrolase (mEH) | >10,000 | >2000x | High selectivity against mEH is desirable to avoid interfering with its pathways. |
| Fatty Acid Amide Hydrolase (FAAH) | 850 | 170x | Potential for confounding effects in pain and inflammation models at high doses.[4] |
| Kinase X | 500 | 100x | May contribute to unexpected phenotypes if high concentrations of the inhibitor are used. |
| Kinase Y | >10,000 | >2000x | Unlikely to be a significant off-target. |
| Cytochrome P450 (CYP2C9) | >10,000 | >2000x | Low potential for drug-drug interactions via this isoform.[2] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions to be used for the screening, typically at a final assay concentration of 1 µM or in a dose-response format.
-
Assay Platform: Utilize a reputable contract research organization (CRO) that offers kinase screening services.[5] Commonly used platforms include radiometric assays (e.g., ³³P-ATP filter binding) or luminescence-based assays (e.g., ADP-Glo™).[6]
-
Kinase Panel Selection: Choose a broad kinase panel that covers different branches of the human kinome to maximize the chances of identifying off-target interactions.
-
Assay Performance: The CRO will perform the assays according to their established protocols. Typically, the inhibitor is incubated with the kinase, substrate, and ATP, and the reaction progress is measured.
-
Data Analysis: Results are usually provided as a percentage of inhibition relative to a vehicle control. For any significant hits (e.g., >50% inhibition at 1 µM), a follow-up IC50 determination should be performed to quantify the potency of the off-target interaction.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify that this compound is binding to sEH in a cellular context.
-
Cell Culture and Treatment: Culture cells that express sEH to a suitable confluency. Treat the cells with this compound at the desired concentration or with a vehicle control for 1-2 hours.
-
Heating Profile: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for sEH.
-
Data Interpretation: Binding of this compound is expected to stabilize the sEH protein, leading to a higher amount of soluble sEH at elevated temperatures compared to the vehicle-treated control. This "thermal shift" confirms target engagement in cells.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: On-target vs. potential off-target pathways of this compound.
References
- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Soluble Epoxide Hydrolase by Natural Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and optimization of soluble epoxide hydrolase inhibitors with dual potency towards fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
improving the stability of sEH inhibitor-6 in aqueous solutions
Welcome to the technical support center for sEH Inhibitor-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous solutions, with a focus on improving its stability for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of my aqueous buffer. Why is this happening and what can I do to prevent it?
A1: Precipitation of this compound from aqueous solutions is a common issue primarily due to its inherently low aqueous solubility, a characteristic shared by many potent urea-based sEH inhibitors.[1] This problem can be exacerbated by high concentrations of the inhibitor or the presence of salts in the buffer, which can lead to a "salting-out" effect.
To prevent precipitation, consider the following strategies:
-
Co-solvents: Introduce a small percentage of a water-miscible organic co-solvent such as dimethyl sulfoxide (B87167) (DMSO) or polyethylene (B3416737) glycol 400 (PEG400). It is crucial to keep the final concentration of the organic solvent low to avoid impacting enzyme activity or cell viability and to always include a vehicle control in your experiments.
-
Formulation as a Suspension: For in vivo oral administration, if complete solubilization is not achievable at the required dose, preparing a uniform suspension is a viable alternative. Use a suspending agent like 0.5% methylcellulose (B11928114) to ensure homogeneity and accurate dosing.
Q2: I am concerned about the stability of this compound in my stock solutions and during my experiment. What are the recommended storage conditions and how can I assess its stability?
A2: Urea-based inhibitors can be susceptible to degradation in aqueous solutions over time. For short-term use, it is generally recommended to store stock solutions at 4°C and bring them to room temperature before use. For long-term storage, freezing at -20°C or -80°C is advisable. Avoid repeated freeze-thaw cycles.
To assess the stability of this compound in your specific experimental conditions, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is recommended. This involves incubating the inhibitor in your aqueous buffer at the experimental temperature and analyzing samples at various time points to quantify the remaining parent compound and detect any degradation products.
Q3: My in vitro experiments with this compound show high potency, but the compound appears to have low efficacy in my in vivo studies. What could be the reason for this discrepancy?
A3: This discrepancy often points towards issues with the compound's pharmacokinetic properties, particularly metabolic instability. While this compound and related compounds were designed for improved properties, the piperidyl-urea scaffold can be susceptible to metabolism by enzymes such as cytochrome P450s in the liver.[2] This can lead to rapid clearance from the body and insufficient exposure at the target site.
To investigate this, you can perform an in vitro metabolic stability assay using liver microsomes. This will provide data on the rate at which the inhibitor is metabolized. If metabolic instability is confirmed, formulation strategies to enhance absorption and protect the compound from rapid metabolism may be necessary for in vivo applications.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based or enzymatic assays.
-
Possible Cause: Precipitation of this compound in the assay medium.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your assay plates or tubes for any signs of precipitation (cloudiness, visible particles).
-
Reduce Final Concentration: If possible, lower the final concentration of the inhibitor in your assay to stay below its solubility limit.
-
Optimize Co-solvent Concentration: If using a co-solvent like DMSO, ensure the final concentration is consistent across all experiments and is at a level that maintains solubility without affecting the assay performance. Run a co-solvent concentration curve to determine the optimal percentage.
-
Pre-dissolution: Ensure the inhibitor is fully dissolved in the organic solvent before adding it to the aqueous medium.
-
Issue 2: Low or variable oral bioavailability in animal studies.
-
Possible Cause: Poor absorption due to low solubility or rapid metabolism.
-
Troubleshooting Steps:
-
Formulation Optimization:
-
Co-solvent System: For oral or intraperitoneal administration, a co-solvent system such as 50% PEG400 in saline can be effective.
-
Suspension: Prepare a micronized suspension in a vehicle like 0.5% methylcellulose to improve dissolution and absorption.
-
-
Particle Size Reduction: Decreasing the particle size of the solid inhibitor through techniques like micronization can increase the surface area for dissolution.
-
Assess Metabolic Stability: Conduct an in vitro microsomal stability assay to determine the metabolic fate of the inhibitor. If it is rapidly metabolized, this may explain the low in vivo exposure.
-
Data Presentation
The following table summarizes the reported aqueous solubility of this compound and a related analog. This data can help in preparing solutions and designing experiments.
| Inhibitor | R1 Group | Aqueous Solubility (μM) in 0.1 M Sodium Phosphate (B84403) Buffer (pH 7.4) | Reference |
| Inhibitor 6 | 4-trifluoromethylphenyl | 1.3 ± 0.2 | [2][3] |
| Inhibitor 14 | 4-trifluoromethoxyphenyl | 13 ± 2 | [2] |
Note: The replacement of the 4-trifluoromethylphenyl group in Inhibitor 6 with a 4-trifluoromethoxyphenyl group in Inhibitor 14 resulted in a 10-fold improvement in aqueous solubility without altering potency.[2]
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the standard method for determining the thermodynamic solubility of this compound.
-
Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a clear glass vial containing a known volume (e.g., 1 mL) of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid throughout the experiment is essential.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved inhibitor using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
This assay assesses the susceptibility of this compound to metabolism by liver enzymes.
-
Reagent Preparation:
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in an organic solvent like DMSO.
-
Liver Microsomes: Thaw pooled liver microsomes (from the species of interest, e.g., human, mouse, rat) on ice. Dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).
-
NADPH Regenerating System (NRS): Prepare a solution containing cofactors necessary for enzymatic activity (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a 96-well plate, add the this compound working solution to the diluted microsome solution to achieve a final inhibitor concentration of 1 µM.
-
Pre-warm the plate to 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NRS.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to determine the concentration of the remaining this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Visualizations
References
Technical Support Center: Assessing sEH Inhibitor Cytotoxicity
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of soluble epoxide hydrolase (sEH) inhibitors. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during in vitro experiments.
Frequently Asked questions (FAQs)
Q1: What is the general mechanism of action for sEH inhibitors?
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally anti-inflammatory, vasodilatory, and anti-apoptotic properties, into less active dihydroxyeicosatrienoic acids (DHETs).[1] By inhibiting sEH, these inhibitors increase the endogenous levels of EETs, which in turn can modulate various signaling pathways.[1]
Q2: Are sEH inhibitors expected to be cytotoxic?
The cytotoxicity of sEH inhibitors is not straightforward and can be compound- and cell-type-specific. Some potent sEH inhibitors may have poor physical properties, such as low solubility, which can lead to compound precipitation in cell culture media and be misinterpreted as cytotoxicity.[2] However, studies have shown that some sEH inhibitors can suppress the proliferation of certain cancer cell lines, like glioblastoma and pancreatic tumor cells.[3][4] For instance, the sEH inhibitor 1-cyclohexyl-3-dodecyl urea (B33335) (CDU) was found to inhibit the proliferation of human vascular smooth muscle cells without evidence of apoptosis.[5] It is crucial to experimentally determine the cytotoxicity of a specific sEH inhibitor in the cell line of interest.
Q3: What are the initial troubleshooting steps if I observe high cytotoxicity with my sEH inhibitor?
If you observe higher-than-expected cytotoxicity, it is important to systematically troubleshoot the experiment. Key initial steps include:
-
Verify Compound Integrity and Handling: Ensure the purity of your sEH inhibitor stock and confirm that it has been stored correctly.
-
Assess Compound Solubility: Visually inspect for any precipitation of the compound in your culture medium. Poor solubility can lead to inaccurate concentrations and potential cytotoxic effects of precipitates.
-
Evaluate Vehicle Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is within the tolerance level of your cell line (typically <0.5%).[6]
-
Confirm Cell Health: Ensure that the cells used for the experiment are healthy, in the logarithmic growth phase, and have a consistent and low passage number.
Q4: How can I differentiate between a cytotoxic and a cytostatic effect?
A cytotoxic effect results in cell death, whereas a cytostatic effect inhibits cell proliferation without killing the cells. To distinguish between the two, you can perform a time-course experiment and measure both cell viability (e.g., using a trypan blue exclusion assay) and cell proliferation (e.g., by cell counting or a BrdU incorporation assay). A decrease in the percentage of viable cells indicates cytotoxicity, while a plateau in the total cell number with a high percentage of viable cells suggests a cytostatic effect.[6]
Q5: What are some key signaling pathways that may be involved in sEH inhibitor-induced cytotoxicity?
Inhibition of sEH and the subsequent increase in EETs can modulate several signaling pathways that may influence cell viability, including:
-
NF-κB Pathway: EETs have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[2]
-
Peroxisome Proliferator-Activated Receptor (PPAR) Pathway: sEH inhibitors can exert anti-inflammatory and potentially anti-proliferative effects through the PPARγ signaling pathway.[2][7]
-
Endoplasmic Reticulum (ER) Stress Signaling: sEH inhibition has been demonstrated to suppress markers of the ER stress signaling pathway.[2]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and consider seeding the outer wells of the plate with sterile media or PBS to minimize edge effects. |
| Compound Precipitation | Prepare fresh dilutions of the sEH inhibitor for each experiment. Visually inspect for precipitates under a microscope after adding the compound to the media. If precipitation is observed, consider using a lower concentration, a different solvent, or a solubilizing agent. |
| Inconsistent Incubation Times | Standardize incubation times for both compound treatment and assay reagent addition. Use a timer and process plates one at a time. |
| Edge Effects | Avoid using the outermost wells of the microplate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill these wells with sterile PBS or media. |
Issue 2: Discrepancies Between Different Cytotoxicity Assays
| Observation | Potential Interpretation & Next Steps |
| Decreased signal in MTT/MTS assay, but no increase in LDH release. | This may indicate a cytostatic effect (inhibition of proliferation) or mitochondrial dysfunction rather than immediate cell membrane damage. Next Steps: Perform a cell proliferation assay (e.g., BrdU incorporation or cell counting) and an apoptosis assay (e.g., caspase-3/7 activity) to differentiate between these possibilities.[2] |
| Increased LDH release, but minimal change in MTT/MTS assay. | This could suggest rapid membrane damage and necrosis. The remaining viable cells may still have some metabolic activity. Next Steps: Use a live/dead staining method (e.g., trypan blue or propidium (B1200493) iodide) to visually confirm cell membrane integrity at an early time point.[2] |
Quantitative Data Summary
The following tables summarize the reported cytotoxicity of two well-characterized sEH inhibitors, TPPU and t-AUCB, in different cell lines. Please note that "sEH inhibitor-6" is not a widely recognized name in the scientific literature; therefore, data for other common sEH inhibitors are provided as a reference.
Table 1: Cytotoxicity of sEH Inhibitor TPPU
| Cell Line | Assay | Endpoint | Result |
| HepG2 (Human hepatocellular carcinoma) | MTT | Cytotoxicity | No significant cytotoxicity observed.[8] |
| Huh-7 (Human hepatocellular carcinoma) | MTT | GI50 | > 25 µM[8] |
| SH-SY5Y (Human neuroblastoma) | Cell Viability | Cytotoxicity | No effect on viability at 0.1, 1, and 10 µM.[9] |
| HMC3 (Human microglia) | Cell Viability | Cytotoxicity | No effect on viability at 0.1, 1, and 10 µM.[9] |
Table 2: Cytotoxicity of sEH Inhibitor t-AUCB
| Cell Line | Assay | Endpoint | Result |
| U251 (Human glioblastoma) | CCK-8 | IC50 (48h) | 305.05 µM[10] |
| U87 (Human glioblastoma) | CCK-8 | IC50 (48h) | 347.38 µM[10] |
| Primary neonatal mouse ventricular myocytes | LDH | Cell Viability | Significant decrease in viability at 20-100 µM.[11] |
Experimental Protocols
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
sEH inhibitor stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the sEH inhibitor in culture medium. Include a vehicle-only control.
-
Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, which indicates a loss of cell membrane integrity.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
sEH inhibitor stock solution
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of the sEH inhibitor. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Incubate the plate for the desired exposure time.
-
Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate at room temperature for the time specified in the kit protocol (usually around 30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity according to the kit's instructions.
-
3. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
sEH inhibitor stock solution
-
Annexin V-FITC and Propidium Iodide staining kit
-
6-well plates
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the sEH inhibitor at the desired concentration and for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Visualizations
Caption: Experimental workflow for assessing sEH inhibitor cytotoxicity.
Caption: Potential signaling pathways affected by sEH inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing cancer immunotherapy via inhibition of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. A Potent Soluble Epoxide Hydrolase Inhibitor, t-AUCB, Acts Through PPARγ to Modulate the Function of Endothelial Progenitor Cells From Patients with Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The soluble epoxide hydrolase inhibitor TPPU alleviates Aβ-mediated neuroinflammatory responses in Drosophila melanogaster and cellular models of alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quercetin sensitizes glioblastoma to t-AUCB by dual inhibition of Hsp27 and COX-2 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Soluble epoxide hydrolase inhibitors, t-AUCB, downregulated miR-133 in a mouse model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in experiments using sEH inhibitor-6
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with sEH inhibitor-6 and other soluble epoxide hydrolase (sEH) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of soluble epoxide hydrolase (sEH).[1] The sEH enzyme is a critical component of the arachidonic acid cascade, responsible for the degradation of beneficial epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active corresponding diols.[2] By inhibiting sEH, the inhibitor stabilizes the levels of endogenous EpFAs, thereby enhancing their anti-inflammatory, analgesic, and antihypertensive effects.[2][3][4] The 1,3-disubstituted urea (B33335) moiety present in many sEH inhibitors, including potentially this compound, is a key pharmacophore that forms tight hydrogen bonds with the active site residue Asp335 of the sEH enzyme.[1]
Q2: What are the primary obstacles limiting the oral bioavailability of sEH inhibitors like this compound?
A2: The oral bioavailability of sEH inhibitors is often limited by several factors:
-
Poor Aqueous Solubility: Many potent sEH inhibitors are highly lipophilic and possess rigid structures, which leads to low water solubility and high melting points. This characteristic negatively impacts their dissolution in the gastrointestinal tract.[1][5][6]
-
Low Dissolution Rate: As a consequence of poor solubility, the rate at which the compound dissolves from its solid form into gastrointestinal fluids can be the rate-limiting step for absorption.[5]
-
Rapid Metabolism: sEH inhibitors can be susceptible to rapid metabolism, primarily through cytochrome P450 (CYP) oxidation and beta-oxidation for inhibitors with long alkyl chains.[5]
Q3: What are potential off-target effects of sEH inhibitors?
A3: While many sEH inhibitors are designed to be highly selective, potential off-target effects should be considered. The urea functional group, a common pharmacophore in sEH inhibitors, is also present in compounds that inhibit other proteins like proteases, kinases, and cannabinoid receptors.[7] For instance, the sEH inhibitor TPPU has been reported to also inhibit p38 kinase.[7] It is crucial to test any new sEH inhibitor against a panel of other enzymes and receptors to determine its selectivity.[8]
Q4: Why is it important to use human sEH for inhibitor screening?
A4: There can be significant differences in the binding of inhibitors to human sEH versus murine (mouse or rat) sEH.[1] Therefore, for the optimization of inhibitor designs intended for human therapeutic applications, it is critical to use human sEH for screening to ensure the inhibitor's binding orientation and potency are accurately determined.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My sEH inhibitor precipitates out of the aqueous buffer during my assay.
-
Question: Why is my this compound precipitating in my aqueous assay buffer (e.g., phosphate-buffered saline, Tris buffer)?
-
Answer: Many potent sEH inhibitors, particularly those with a 1,3-disubstituted urea structure, have inherently low aqueous solubility.[1][9] Precipitation occurs when the inhibitor's concentration in the buffer exceeds its thermodynamic solubility limit.[9] The presence of salts in the buffer can further decrease the solubility of hydrophobic compounds, a phenomenon known as the "salting-out" effect.[9]
-
Question: How can I prevent my sEH inhibitor from precipitating during my experiment?
-
Answer:
-
Prepare a high-concentration stock solution: Dissolve the inhibitor in an organic solvent like DMSO first.[10]
-
Minimize final organic solvent concentration: Keep the final concentration of the organic solvent in your assay low (typically below 0.5%) to avoid solvent effects on the experiment.[10]
-
Ensure rapid mixing: Add the inhibitor stock solution to the aqueous buffer while vortexing or stirring to facilitate rapid and uniform mixing.[10]
-
Consider formulation aids: For in vivo studies, using surfactants like Tween-80 or cyclodextrin-based formulations can improve solubility.[6][10]
-
Issue 2: My sEH inhibitor shows high in vitro potency but poor in vivo exposure.
-
Question: My sEH inhibitor has a low nanomolar IC50 in vitro, but the plasma concentrations are very low after oral dosing. What could be the problem?
-
Answer: This is a common issue that often points to problems with absorption or rapid clearance.[5] The low aqueous solubility and dissolution rate are primary culprits for poor absorption.[5] Additionally, the inhibitor may be rapidly metabolized by liver enzymes.[5]
-
Question: How can I troubleshoot low oral bioavailability?
-
Answer: A systematic approach is necessary:
-
Assess Physicochemical Properties: Confirm the aqueous solubility (at different pH values), pKa, and lipophilicity (logP) of your inhibitor.[6]
-
Evaluate Permeability: Use an in vitro model like the Caco-2 permeability assay to assess its ability to cross the intestinal barrier.
-
Determine Metabolic Stability: Perform in vitro metabolic stability assays using liver microsomes or S9 fractions to identify the primary metabolic pathways and the rate of degradation.[5][11]
-
Re-evaluate Formulation: Experiment with different oral dosing vehicles, such as lipid-based formulations (e.g., triolein) or solutions containing cyclodextrins, to improve solubility and absorption.[6][11]
-
Issue 3: Inconsistent results in cell-based assays.
-
Question: I am observing high variability in the efficacy of my this compound in cell culture experiments. What could be the cause?
-
Answer: Inconsistent results in cell-based assays can stem from several factors:
-
Precipitation in Media: The inhibitor may be precipitating in the cell culture medium over time, leading to a decrease in the effective concentration.
-
Metabolic Instability: The inhibitor could be metabolized by enzymes present in the cells, reducing its concentration and activity over the course of the experiment.[1][3]
-
Cell Line Differences: Different cell lines may have varying levels of sEH expression or different metabolic capabilities.
-
Data Presentation
Table 1: Physicochemical Properties and Potency of Selected sEH Inhibitors
| Inhibitor | R1 Group | R2 Group | Potency (K_i, nM, human sEH) | Solubility (µg/mL) | Experimental logP |
| 2 | 4-trifluoromethylphenyl | isopropyl | 15.2 ± 1.1 | 1.8 ± 0.1 | 3.52 |
| 3 | 4-trifluoromethylphenyl | isobutyl | 11.7 ± 0.6 | 1.5 ± 0.2 | 3.91 |
| 4 | 4-trifluoromethylphenyl | 1-methylpropyl | 3.2 ± 0.2 | 0.9 ± 0.1 | 3.91 |
| 6 | 4-trifluoromethylphenyl | 1-ethylpropyl | 2.5 ± 0.2 | 0.5 ± 0.1 | 4.49 |
| 14 | 4-trifluoromethoxyphenyl | 1-ethylpropyl | 2.6 ± 0.1 | 5.0 ± 0.5 | 4.39 |
Data summarized from a study on sEH inhibitors.[1] This table highlights how modifications to the R1 and R2 substituents can impact potency and physicochemical properties.
Experimental Protocols
Protocol 1: Determination of IC50 for sEH Inhibitors
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of an sEH inhibitor using a fluorescent substrate.
Reagents and Materials:
-
Recombinant human or murine sEH enzyme
-
sEH inhibitor stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4)
-
Fluorescent sEH substrate (e.g., PHOME)
-
96-well microplate (black, clear bottom)
-
Microplate reader with fluorescence detection
Procedure:
-
Prepare a serial dilution of the sEH inhibitor in the assay buffer.
-
Add the diluted inhibitor or vehicle (for control wells) to the wells of the microplate.
-
Add the sEH enzyme solution to all wells except for the no-enzyme control wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorescent substrate solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a basic solution.
-
Measure the fluorescence using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[11]
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for assessing the pharmacokinetic profile of an sEH inhibitor in mice after oral administration.
Materials:
-
Male CFW or C57BL/6 mice (7-8 weeks old)
-
sEH inhibitor
-
Appropriate oral dosing vehicle (e.g., triolein (B1671897) with 1% ethanol)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated capillaries)
-
LC-MS/MS system for sample analysis
Procedure:
-
Fast the mice overnight before dosing, with free access to water.
-
Formulate the sEH inhibitor in the chosen vehicle to the desired concentration.
-
Administer the formulation to the mice via oral gavage (e.g., 5-10 mL/kg).
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples immediately by mixing with an anticoagulant and an internal standard. Perform protein precipitation (e.g., with acetonitrile) and centrifuge to separate the plasma.
-
Analyze the plasma samples using a validated LC-MS/MS method to quantify the inhibitor concentration.
-
Perform pharmacokinetic analysis using non-compartmental analysis to determine key parameters such as Cmax, Tmax, half-life (t1/2), and Area Under the Curve (AUC).[11]
Mandatory Visualization
Caption: sEH signaling pathway and the action of this compound.
Caption: Troubleshooting workflow for low oral bioavailability of sEH inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Refining In Vivo Delivery of sEH Inhibitor-6
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the in vivo delivery of soluble epoxide hydrolase (sEH) inhibitor-6 and structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered with the in vivo delivery of sEH inhibitor-6?
A1: Researchers often face challenges related to the physicochemical properties of potent, urea-based sEH inhibitors like this compound.[1][2] The most common issues include:
-
Poor Aqueous Solubility: Many potent sEH inhibitors have low water solubility, which can lead to precipitation in aqueous buffers, poor absorption, and low oral bioavailability.[1][3][4]
-
Rapid Metabolism: Early-generation sEH inhibitors are often susceptible to rapid metabolism by cytochrome P450 enzymes, resulting in a short in vivo half-life and reduced exposure.[1][2]
-
Suboptimal Pharmacokinetics: Poor solubility and rapid metabolism contribute to unfavorable pharmacokinetic profiles, making it difficult to maintain therapeutic concentrations in vivo.[5][6]
Q2: My this compound is precipitating in my aqueous vehicle. What can I do?
A2: Precipitation in aqueous buffers is a common issue due to the low solubility of many sEH inhibitors.[3] Consider the following solutions:
-
Use of Co-solvents: Incorporating a small percentage of an organic solvent like DMSO or ethanol (B145695) can help maintain solubility. However, ensure the final concentration is low and consistent across all experimental groups to avoid solvent-induced toxicity or off-target effects.[1]
-
Lipid-Based Formulations: For lipophilic compounds like this compound, dissolving the inhibitor in oils such as oleic oil or triolein (B1671897) can significantly improve solubility and absorption.[7][8] A common formulation involves oleic oil containing 5% polyethylene (B3416737) glycol 400.[5][7]
-
Use of Surfactants and Cyclodextrins: Excipients like surfactants and complexing agents such as cyclodextrins can be used to increase the aqueous solubility of the inhibitor.[8][9]
Q3: I'm observing a shorter-than-expected half-life for this compound in my animal model. What are the potential causes and solutions?
A3: A short in vivo half-life is often attributed to rapid metabolism.[2] To address this:
-
Investigate Metabolic Pathways: The primary route of metabolism for many sEH inhibitors is oxidation by cytochrome P450 enzymes.[2]
-
Structural Modification: While not a direct delivery method refinement, understanding that structural modifications can block metabolic "hotspots" is crucial for long-term projects. For instance, fluorination at metabolically active sites can prevent oxidation.[2]
-
Consider Alternative Administration Routes: For continuous exposure, administration in drinking water can be a viable method for chronic studies.[8]
Q4: How do I confirm that this compound is engaging its target in vivo?
A4: Target engagement can be confirmed by measuring the levels of sEH substrates and products in biological samples.[1]
-
Measure Epoxide-to-Diol Ratios: A reliable biomarker for sEH inhibition in vivo is an increased ratio of epoxyeicosatrienoic acids (EETs) to their corresponding dihydroxyeicosatrienoic acids (DHETs) in plasma or tissue samples.[10][11] This indicates that the inhibitor is effectively blocking the enzymatic activity of sEH.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Bioavailability After Oral Dosing | Poor aqueous solubility leading to low absorption.[1][4] | Formulate the inhibitor in a lipid-based vehicle like oleic oil or triolein.[7][8] |
| Rapid first-pass metabolism in the liver.[2] | Consider an alternative route of administration that avoids first-pass metabolism, such as intraperitoneal or subcutaneous injection.[12][13] | |
| High Variability in Animal Responses | Inconsistent dosing due to precipitation in the vehicle. | Ensure the inhibitor is fully dissolved in the vehicle before each administration. Use gentle heating or sonication if necessary, and maintain a consistent formulation. |
| Differences in food intake affecting absorption. | Fast animals overnight before oral dosing, ensuring free access to water.[8] | |
| Unexpected Off-Target Effects | Vehicle-induced toxicity or physiological changes. | Run a vehicle-only control group to differentiate between the effects of the inhibitor and the delivery vehicle. |
| High peak plasma concentrations (Cmax) causing toxicity. | Adjust the dose and/or formulation to achieve a lower Cmax while maintaining a therapeutic area under the curve (AUC). Consider a formulation that provides a slower, more sustained release. |
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and potency of this compound and related compounds from various preclinical studies.
Table 1: Physical Properties and Potency of this compound and Related Compounds
| Inhibitor | R1 Group | R2 Group | IC50 (human sEH, nM) | Solubility (µg/mL) | Experimental logP |
| Inhibitor 6 | 4-trifluoromethylphenyl | 3-methyl-butyramide | 0.7 ± 0.1 | >25 | 3.5 |
| Inhibitor 14 | 4-trifluoromethoxyphenyl | 3-methyl-butyramide | 0.8 ± 0.1 | >250 | 3.9 |
| TPPU (Inhibitor 18) | 4-trifluoromethylphenyl | Adamantane-1-carboxamide | 3.4 ± 0.3 | >25 | 4.9 |
| Data synthesized from multiple sources.[5][7] |
Table 2: Pharmacokinetic Parameters of Selected sEH Inhibitors in Rodents (Oral Administration)
| Compound | Species | Dose (mg/kg) | Cmax (nM) | Tmax (h) | T½ (h) | AUC (nM·h) |
| Inhibitor 4 | Mouse | 0.3 | 29 ± 6 | 4 | 2.1 ± 0.2 | 220 ± 20 |
| Inhibitor 7 | Mouse | 0.3 | 42 ± 5 | 4 | 2.6 ± 0.3 | 350 ± 30 |
| TPPU | Mouse | 0.3 (s.c.) | ~100 | ~2 | ~93.9 | N/A |
| Data synthesized from multiple sources.[5][7][10] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats for Pharmacokinetic Studies
-
Animal Model: Male Sprague-Dawley rats (8 weeks old, 250-300 g).[5][7]
-
Inhibitor Formulation: Dissolve this compound in oleic oil containing 5% polyethylene glycol 400 to achieve the desired final concentration for a 0.3 mg/kg dose.[5][7] Ensure the inhibitor forms a clear solution.
-
Administration: Administer the formulation to the rats via oral gavage.
-
Blood Sampling: Collect approximately 10 µL of blood from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, and 24 hours post-dosing).[5][7]
-
Sample Processing: Immediately mix the blood with an anticoagulant (e.g., EDTA). For analysis, samples can be prepared by protein precipitation with a solvent like acetonitrile.[7][8]
-
Analysis: Quantify the concentration of the inhibitor in the processed samples using a validated LC-MS/MS method.[8]
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, T½, and AUC.[8]
Protocol 2: Intraperitoneal Administration of an sEH Inhibitor for an In Vivo Efficacy Study (Myocardial Ischemia-Reperfusion Model)
-
Animal Model: Male C57BL/6J wild-type mice.[12]
-
Inhibitor Formulation: Prepare the sEH inhibitor (e.g., AUDA-BE, a related inhibitor) in a suitable vehicle.
-
Administration: Inject the inhibitor intraperitoneally at a dose of 10 µg/g body weight 30 minutes before the induction of ischemia.[12]
-
Surgical Procedure: Subject the mice to 40 minutes of left coronary artery occlusion followed by 2 hours of reperfusion.[12]
-
Endpoint Analysis: Assess the area at risk and infarct size to determine the cardioprotective effect of the sEH inhibitor.[12]
Visualizations
Caption: Simplified signaling pathway of soluble epoxide hydrolase (sEH) and its inhibition.
Caption: General experimental workflow for an in vivo pharmacokinetic study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Soluble epoxide hydrolase inhibition and gene deletion are protective against myocardial ischemia-reperfusion injury in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Experimental Variability with sEH Inhibitor-6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sEH inhibitor-6. Due to the fact that "this compound" can refer to at least two distinct chemical entities in scientific literature, this guide addresses both compounds to ensure comprehensive support.
Compound 1 (Quinazoline-based): 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide Compound 2 (Urea-based): 1-(1-(2-methylbutanoyl)piperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea
It is crucial to first identify which "this compound" you are working with by referencing the chemical name or CAS number from your supplier.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Inconsistent IC50 Values or Lower than Expected Potency
Q: My IC50 values for this compound are highly variable between experiments. What could be the cause?
A: Inconsistent IC50 values are a common source of experimental variability. Several factors can contribute to this issue:
-
Compound Solubility: Both classes of compounds can have poor aqueous solubility. Precipitation of the inhibitor in your assay buffer will lead to a lower effective concentration and consequently a higher apparent IC50.
-
Compound Stability: The stability of the inhibitor in your assay buffer and under your storage conditions can affect its potency. Degradation will lead to a decrease in the concentration of the active compound.
-
Assay Conditions: Variations in enzyme concentration, substrate concentration, incubation time, and temperature can all impact the measured IC50 value.
-
DMSO Concentration: High concentrations of DMSO, often used to dissolve the inhibitor, can inhibit the sEH enzyme, leading to inaccurate IC50 values.
Troubleshooting Steps:
-
Verify Solubility:
-
Visually inspect your inhibitor solutions for any signs of precipitation.
-
Prepare a fresh stock solution in 100% DMSO. When diluting into your aqueous assay buffer, add the DMSO stock to the buffer while vortexing to ensure rapid mixing.
-
If precipitation is still an issue, consider using a small amount of a non-ionic surfactant like Tween-20 or including a co-solvent. Always include a vehicle control to account for the effects of these additives.
-
-
Assess Compound Stability:
-
Prepare fresh dilutions of your inhibitor for each experiment from a frozen stock.
-
Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into smaller volumes for single use.
-
-
Standardize Assay Protocol:
-
Ensure that the concentrations of the sEH enzyme and the substrate are consistent across all experiments.
-
Use a consistent incubation time and temperature.
-
Follow a detailed, standardized experimental protocol (see Experimental Protocols section).
-
-
Control for DMSO Effects:
-
Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%.
-
Ensure that the DMSO concentration is the same in all wells, including controls.
-
Issue 2: Poor Bioavailability or Inconsistent Results in In Vivo Studies
Q: I am observing low or highly variable plasma concentrations of this compound after oral administration in my animal model. Why is this happening?
A: Poor oral bioavailability is a known challenge for many sEH inhibitors, particularly those with urea-based scaffolds.[1]
-
Low Aqueous Solubility: Poor solubility in the gastrointestinal tract can limit the dissolution and subsequent absorption of the compound.
-
Rapid Metabolism: The inhibitor may be rapidly metabolized by liver enzymes (e.g., cytochrome P450s), leading to a short half-life and low systemic exposure.
-
Formulation Issues: The vehicle used to administer the compound may not be optimal for its absorption.
Troubleshooting Steps:
-
Improve Formulation:
-
For lipophilic compounds, consider using a lipid-based formulation, such as an oil solution or a self-emulsifying drug delivery system (SEDDS).
-
For compounds with poor solubility, creating a suspension with a suspending agent like methylcellulose (B11928114) can help ensure a more uniform dosage.
-
The use of co-solvents such as PEG400 can also improve solubility for oral dosing.
-
-
Consider Alternative Administration Routes:
-
For initial efficacy studies, intraperitoneal (i.p.) injection can bypass first-pass metabolism and may provide more consistent exposure.
-
-
Assess Metabolic Stability:
-
If possible, perform an in vitro metabolic stability assay using liver microsomes to determine the metabolic half-life of your inhibitor. This can provide insights into its potential for rapid clearance in vivo.
-
Data Presentation
The following tables summarize key quantitative data for the two identified "this compound" compounds and other commonly used sEH inhibitors for comparison.
Table 1: Potency of "this compound" Compounds
| Compound Name | Chemical Class | Target | IC50 Value | Reference |
| 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide | Quinazoline-4(3H)-one | Human sEH | 0.5 nM | [2] |
| 1-(1-(2-methylbutanoyl)piperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea | Piperidyl-urea | Human sEH | 2.1 nM | [3] |
Table 2: Comparative Potency of Other sEH Inhibitors
| Compound Name | Chemical Class | Target | IC50 Value | Reference |
| TPPU | Piperidyl-urea | Human sEH | 3.7 nM | [4] |
| AUDA | Carboxylic acid | Human sEH | 69 nM | [4] |
| AR9281 | Piperidyl-urea | Human sEH | Not specified, but >90% inhibition in vivo | [5] |
Experimental Protocols
Protocol 1: In Vitro sEH Inhibitory Assay (Fluorescence-Based)
This protocol is a general method for determining the IC50 of an sEH inhibitor using a fluorescent substrate.
Materials:
-
Recombinant human sEH enzyme
-
This compound (stock solution in 100% DMSO)
-
Fluorescent substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant human sEH enzyme to the desired concentration in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells.
-
Prepare the fluorescent substrate solution in the assay buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of the diluted sEH enzyme solution.
-
Add 50 µL of the sEH inhibitor dilutions (or vehicle control) to the respective wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 100 µL of the fluorescent substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Stop the reaction by adding a basic solution as per the substrate manufacturer's instructions.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for PHOME).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol provides a general framework for assessing the pharmacokinetic properties of an sEH inhibitor after oral administration.
Materials:
-
This compound
-
Dosing vehicle (e.g., 0.5% methylcellulose in water, or a lipid-based formulation)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated capillaries)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Preparation:
-
Acclimate the mice to the housing conditions for at least one week.
-
Fast the mice overnight before dosing, with free access to water.
-
-
Inhibitor Formulation and Dosing:
-
Prepare the dosing formulation of this compound at the desired concentration.
-
Administer the formulation to the mice via oral gavage at a specific dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 20-30 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect the blood into EDTA-coated tubes and immediately place on ice.
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of the sEH inhibitor in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), t1/2 (half-life), and AUC (area under the curve).
-
Visualizations
Signaling Pathway
Caption: The sEH signaling pathway and the point of intervention for this compound.
Experimental Workflow
Caption: A general experimental workflow for the evaluation of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues with this compound experiments.
References
- 1. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline-4(3H)-one derivatives as novel and potent inhibitors of soluble epoxide hydrolase: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
troubleshooting inconsistent results in sEH inhibitor-6 studies
Welcome to the technical support center for sEH Inhibitor-6, a potent soluble epoxide hydrolase (sEH) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may arise during experimentation, leading to inconsistent results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that researchers may encounter when working with this compound.
Q1: I am observing high variability or a complete lack of inhibitory activity in my in vitro assays. What are the potential causes?
A1: Inconsistent results in in vitro assays with this compound can stem from several factors, primarily related to its physicochemical properties and experimental setup.
-
Poor Solubility: Like many potent sEH inhibitors, particularly those with complex aromatic scaffolds, this compound may have low aqueous solubility. Precipitation in your assay buffer is a common cause of inconsistent results.
-
Troubleshooting:
-
Solvent Selection: Ensure the inhibitor is fully dissolved in an appropriate organic solvent, such as DMSO, before preparing your final dilutions in aqueous buffer. Keep the final concentration of the organic solvent low (typically <1%) to avoid off-target effects.
-
Visual Inspection: Visually inspect your stock solutions and final assay plates for any signs of precipitation.
-
Solubility Enhancement: If solubility issues persist, consider the use of solubilizing agents like BSA (Bovine Serum Albumin) in your assay buffer to mitigate non-specific binding to plasticware and improve solubility.
-
-
-
Compound Instability: The stability of this compound in your specific assay buffer and under your experimental conditions (e.g., temperature, pH, light exposure) may be a factor.
-
Troubleshooting:
-
Fresh Preparations: Always prepare fresh dilutions of the inhibitor from a stock solution immediately before each experiment.
-
Storage: Store stock solutions in an appropriate solvent at -20°C or -80°C and minimize freeze-thaw cycles.
-
-
-
Inaccurate Quantification: Errors in determining the precise concentration of your stock solution or in serial dilutions can lead to significant variability.
-
Troubleshooting:
-
Validated Analytical Methods: Use a validated analytical method, such as LC-MS/MS, to confirm the concentration of your stock solutions.
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially when performing serial dilutions.
-
-
Q2: My in vivo studies with this compound are showing poor efficacy and high variability between subjects. What should I investigate?
A2: In vivo studies introduce additional layers of complexity, primarily related to the compound's pharmacokinetic properties.
-
Poor Oral Bioavailability: this compound may have low oral bioavailability due to poor absorption or first-pass metabolism.
-
Troubleshooting:
-
Formulation Strategies: For oral administration, consider formulating the inhibitor in a lipid-based vehicle, such as triolein, or using solubilizing excipients to enhance absorption.[1]
-
Alternative Administration Routes: For initial studies, intraperitoneal (i.p.) or subcutaneous (s.c.) administration may provide more consistent exposure.
-
-
-
Short Half-Life: Rapid metabolism and clearance can lead to a short in vivo half-life, resulting in insufficient target engagement over the desired time course.
-
Troubleshooting:
-
Pharmacokinetic Studies: Conduct a preliminary pharmacokinetic study to determine key parameters like Cmax, Tmax, and half-life in your animal model. This will inform the appropriate dosing regimen.
-
Dosing Regimen: Based on the pharmacokinetic data, you may need to adjust the dosing frequency to maintain adequate plasma concentrations.
-
-
-
Species-Specific Differences in Metabolism: The metabolic profile of this compound can differ between species, affecting its efficacy and safety.
-
Troubleshooting:
-
Cross-Species Metabolism Studies: If possible, evaluate the metabolic stability of the inhibitor in liver microsomes from different species (e.g., mouse, rat, human) to identify potential discrepancies.
-
-
Q3: I am observing conflicting results when comparing the potency of this compound between human and rodent sEH enzymes. Why is this happening?
A3: It is not uncommon for sEH inhibitors to exhibit species-specific differences in potency.
-
Structural Differences in the Enzyme: The amino acid sequence and three-dimensional structure of the sEH enzyme can vary between species, leading to differences in inhibitor binding affinity.
-
Troubleshooting:
-
Species-Specific IC50 Determination: Always determine the IC50 of this compound against the sEH enzyme from the specific species you are using in your in vivo models. This will provide a more accurate correlation between in vitro potency and in vivo efficacy.
-
Consult Literature: Review literature for known species differences for the quinazoline-4(3H)-one class of sEH inhibitors.
-
-
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound and provides a comparison with other commonly used sEH inhibitors.
| Inhibitor | Compound Designation | IC50 (nM) | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |
| This compound | 3g | 0.5 | C21H14ClN3O2 | 375.81 | 1205963-04-7 | Hejazi L, et al. (2020) |
| AUDA | - | 3.2 - 100 | C22H38N2O3 | 378.55 | 102693-78-3 | Hejazi L, et al. (2020) |
Experimental Protocols
Below are detailed methodologies for key experiments involving sEH inhibitors. While these are general protocols, they can be adapted for use with this compound.
Protocol 1: In Vitro sEH Inhibitory Activity Assay (Fluorescence-Based)
This protocol is based on a common method for determining the in vitro potency of sEH inhibitors.
Materials:
-
This compound (Compound 3g)
-
Recombinant human or rodent sEH enzyme
-
Assay Buffer (e.g., 0.1 M Sodium Phosphate, pH 7.4)
-
PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) substrate
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant sEH enzyme to the desired concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of assay buffer.
-
Add 50 µL of the sEH inhibitor at various concentrations (or vehicle for control wells).
-
Add 50 µL of the diluted sEH enzyme solution to all wells except for the no-enzyme control.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Reaction Initiation: Initiate the reaction by adding 50 µL of the PHOME substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Detection: Stop the reaction by adding a basic solution. Measure the fluorescence using a plate reader (Excitation/Emission wavelengths appropriate for the product of PHOME hydrolysis).
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: In Vivo Pharmacokinetic Study
This protocol outlines a general procedure for assessing the pharmacokinetic profile of an sEH inhibitor in a rodent model.
Materials:
-
This compound
-
Appropriate formulation vehicle (e.g., corn oil, PEG400/saline)
-
Rodent model (e.g., mice or rats)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
LC-MS/MS system
Procedure:
-
Dosing Solution Preparation: Prepare a homogenous solution or suspension of this compound in the chosen vehicle at the desired concentration.
-
Animal Dosing: Administer the dosing solution to the animals via the desired route (e.g., oral gavage, intraperitoneal injection). Include a vehicle-only control group.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Sample Processing:
-
Immediately mix the blood with an anticoagulant (e.g., EDTA).
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
Sample Analysis: Analyze the supernatant containing the inhibitor by a validated LC-MS/MS method to determine its concentration.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis and determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), t1/2 (half-life), and AUC (area under the curve).[1]
Visualizations
sEH Signaling Pathway
Caption: The sEH signaling pathway and the point of intervention by this compound.
Experimental Workflow for In Vivo Studies
References
Technical Support Center: Minimizing Toxicity of sEH Inhibitors in Long-Term Animal Studies
Disclaimer: The following information is provided as a general guidance for researchers working with soluble epoxide hydrolase (sEH) inhibitors. There is limited publicly available information on a specific compound designated "sEH inhibitor-6." The content below is based on the broader class of sEH inhibitors and may not be directly applicable to all compounds. Researchers should always consult compound-specific literature and safety data sheets, and conduct appropriate dose-finding and toxicity studies for their specific molecule.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of sEH inhibitors and how does it relate to potential toxicity?
A1: Soluble epoxide hydrolase (sEH) inhibitors block the conversion of anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acid (DHET) forms. This leads to an accumulation of beneficial EETs, which have vasodilatory, anti-inflammatory, and analgesic properties.[1][2] The primary therapeutic effects of sEH inhibitors stem from this mechanism. To date, significant mechanism-based toxicity has not been a prominent concern in preclinical studies. In general, sEH inhibitors tend to normalize physiological systems rather than inducing overt changes in healthy animals.[1]
Q2: Are there any known off-target effects or general toxicity concerns with sEH inhibitors in long-term animal studies?
A2: Preclinical studies in rodents, dogs, and non-human primates have generally shown a good safety profile for sEH inhibitors, with no obvious adverse effects being consistently reported.[1] Clinical trials with some sEH inhibitors, such as AR9281, have also indicated that they are well-tolerated in humans in short-term studies.[3][4] However, as with any small molecule, the potential for off-target effects exists and can be structure-dependent.[1] Long-term toxicity data is limited. In a study with the sEH inhibitor t-TUCB in horses with chronic laminitis, one horse developed gas colic and another developed corneal vascularization in a blind eye during treatment, though a direct causal link was not definitively established.[5]
Q3: What are the key pharmacokinetic considerations for minimizing toxicity in long-term studies?
A3: Understanding the pharmacokinetic profile of your specific sEH inhibitor is crucial for designing long-term studies and minimizing potential toxicity. Key parameters to consider are:
-
Half-life (T1/2): A longer half-life may allow for less frequent dosing but could also lead to drug accumulation and potential time-dependent toxicity.
-
Maximum plasma concentration (Cmax): High peak concentrations can sometimes be associated with acute toxicities.
-
Metabolism: sEH inhibitors can be metabolized by cytochrome P450 enzymes.[6] Understanding the metabolic pathways can help predict potential drug-drug interactions and the formation of toxic metabolites.
Conducting pharmacokinetic studies prior to long-term toxicity studies is highly recommended to establish a safe and effective dosing regimen.
Q4: What clinical signs should be monitored during long-term animal studies with sEH inhibitors?
A4: While sEH inhibitors are generally well-tolerated, it is essential to monitor animals for any signs of toxicity. A comprehensive monitoring plan should include:
-
Daily clinical observations: Note any changes in behavior, appetite, water intake, and general appearance.
-
Body weight: Monitor body weight at least weekly.
-
Food and water consumption: Quantify food and water intake, especially if changes in body weight are observed.
-
Hematology and clinical chemistry: Conduct periodic blood tests to assess for any effects on blood cells, liver function (e.g., ALT, AST), and kidney function (e.g., BUN, creatinine).
-
Urinalysis: Analyze urine for any changes in volume, specific gravity, and the presence of protein or other abnormal constituents.
-
Organ weights and histopathology: At the end of the study, a full necropsy should be performed with collection of organ weights and histopathological examination of major organs and tissues.
Troubleshooting Guides
Issue 1: Unexpected Mortality or Severe Adverse Events in a Long-Term Study
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosing or Formulation | - Verify calculations and preparation: Double-check all dose calculations and the preparation of the dosing formulation. - Assess formulation stability: Ensure the inhibitor is stable in the chosen vehicle for the duration of the study. - Consider a dose de-escalation: If toxicity is observed, consider reducing the dose or the frequency of administration. |
| Vehicle-Related Toxicity | - Run a vehicle control group: Always include a control group that receives only the vehicle to differentiate between compound and vehicle effects. - Select an appropriate vehicle: Use a vehicle with a known low toxicity profile. |
| Off-Target Pharmacology | - Review in vitro pharmacology data: Assess the selectivity of the inhibitor against a panel of other enzymes and receptors. - Literature search: Look for any reported off-target effects of structurally similar compounds. |
| Metabolite-Induced Toxicity | - Metabolite identification studies: If feasible, conduct studies to identify the major metabolites of the sEH inhibitor in the species being studied. - Assess metabolite activity: If major metabolites are identified, they should be synthesized and tested for biological activity and toxicity. |
Issue 2: Lack of In Vivo Efficacy Despite Good In Vitro Potency
| Possible Cause | Troubleshooting Steps |
| Poor Pharmacokinetics | - Conduct a pharmacokinetic study: Determine the plasma and tissue exposure of the inhibitor in the animal model. Low bioavailability or rapid clearance can lead to a lack of efficacy.[7] - Optimize the formulation: For lipophilic compounds, using lipid-based formulations can improve absorption.[6] |
| Insufficient Target Engagement | - Measure epoxide-to-diol ratios: Analyze plasma or tissue samples to confirm that the inhibitor is increasing the ratio of EETs to DHETs. This provides a direct measure of sEH inhibition in vivo.[7] |
| Species Differences in Potency | - Test against species-specific sEH: Determine the potency (IC50) of the inhibitor against the sEH enzyme from the animal species being used in the long-term study.[7] |
Quantitative Data Summary
The following table summarizes available toxicity data for some sEH inhibitors. It is important to note that this data is limited, especially for long-term studies.
| Compound | Species | Dose | Study Duration | Observed Effects | Reference |
| AR9281 | Human | Up to 1000 mg (single dose); 400 mg every 8 hours | 7 days | Well-tolerated with no dose-related adverse effects. | [4] |
| GSK2256294 | Human | 2-20 mg (single dose); 6 or 18 mg daily | 14 days | Well-tolerated; most frequent adverse events were headache and contact dermatitis. | [8] |
| AMHDU | Rat | Up to 2000 mg/kg | Acute | Low acute oral toxicity (LD50 > 2000 mg/kg). | [9] |
| t-TUCB | Horse | 0.1 mg/kg IV daily | Up to 10 days | Generally well-tolerated. One horse developed gas colic and another corneal vascularization in a blind eye. | [5] |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study in Rodents
This protocol is a starting point for determining the MTD of an sEH inhibitor in a rodent model.
-
Animal Model: Use a standard rodent model such as C57BL/6 mice or Sprague-Dawley rats.
-
Acclimatization: Acclimatize animals to the facility for at least one week prior to the study.
-
Grouping: Divide animals into at least 4-5 groups (n=3-5 per sex per group), including a vehicle control group and at least 3-4 dose groups of the sEH inhibitor.
-
Dosing: Administer the sEH inhibitor once daily for 7-14 days via the intended clinical route of administration (e.g., oral gavage). Dose selection should be based on in vitro potency and any available pharmacokinetic data.
-
Observations:
-
Monitor animals at least twice daily for clinical signs of toxicity (e.g., changes in activity, posture, breathing, and signs of pain or distress).
-
Record body weights daily.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy on all animals and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or greater than a 10% loss in body weight.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a basic procedure for determining the pharmacokinetic profile of an sEH inhibitor in mice.
-
Animal Preparation: Use male C57BL/6 mice (7-8 weeks old). Fast the mice overnight before dosing, with free access to water.
-
Inhibitor Formulation and Dosing: Formulate the sEH inhibitor in a suitable vehicle (e.g., triolein (B1671897) with 1% ethanol) to achieve the desired dose in a volume of 5-10 mL/kg. Administer the formulation to the mice via oral gavage.
-
Blood Sampling: Collect sparse blood samples (e.g., 10-20 µL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Immediately mix the blood with an anticoagulant (e.g., EDTA).
-
Sample Processing and Analysis:
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant containing the inhibitor by a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, t1/2, and AUC.[6]
Visualizations
Caption: Mechanism of action of sEH inhibitors.
Caption: Workflow for long-term in vivo toxicity studies.
Caption: Troubleshooting logic for in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Soluble epoxide hydrolase activity and pharmacologic inhibition in horses with chronic severe laminitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
identifying degradation products of sEH inhibitor-6
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with sEH Inhibitor-6, a urea-based inhibitor of the soluble epoxide hydrolase (sEH).
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected potency (IC50) in cellular assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of the inhibitor in cell culture media. | 1. Minimize incubation time: Reduce the pre-incubation time of the inhibitor with the cells before adding the substrate. 2. Prepare fresh solutions: Always use freshly prepared stock solutions of the inhibitor for each experiment. 3. Analyze media: Use LC-MS to analyze the cell culture media at different time points to quantify the concentration of the intact inhibitor and identify potential degradation products. |
| Poor cell permeability. | 1. Optimize inhibitor concentration: Test a wider range of inhibitor concentrations. 2. Incorporate permeabilizing agents: As a control, consider using a low concentration of a gentle permeabilizing agent like digitonin (B1670571) to assess the impact of membrane permeability. |
| High protein binding in media. | 1. Use serum-free media: If the experimental design allows, perform initial potency assays in serum-free or low-serum media to minimize protein binding. 2. Equilibrium dialysis: Perform equilibrium dialysis to determine the unbound fraction of the inhibitor in your specific cell culture media. |
Problem 2: Rapid clearance and low exposure in in vivo studies.
| Possible Cause | Troubleshooting Steps |
| Rapid metabolism. | 1. Microsomal stability assay: Conduct an in vitro microsomal stability assay with liver microsomes from the relevant species to determine the intrinsic clearance rate.[1] 2. Identify metabolic hotspots: Use LC-MS/MS to identify the primary sites of metabolism on the molecule. Common metabolic pathways for urea-based compounds include hydroxylation of the adamantyl or piperidinyl rings. 3. Consider co-administration with a metabolic inhibitor: In preclinical studies, co-administration with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) can help determine the extent of metabolic clearance. |
| Poor solubility and absorption. | 1. Formulation optimization: Experiment with different formulation vehicles to improve solubility and absorption. Options include co-solvents (e.g., PEG400, DMSO) or lipid-based formulations. 2. Salt formation: If applicable, investigate the possibility of forming a more soluble salt of the inhibitor. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation products of this compound?
A1: Based on its structure (N-adamantyl-N'-piperidinyl-urea), the primary degradation products are likely formed through oxidative metabolism by cytochrome P450 enzymes.[2] Potential degradation pathways include:
-
Hydroxylation: Addition of hydroxyl (-OH) groups to the adamantyl cage or the piperidinyl ring.
-
N-dealkylation: Cleavage of the bond between the piperidinyl nitrogen and the urea (B33335) group.
-
Urea hydrolysis: Cleavage of the urea bond, although this is generally a slower process.
Q2: How can I identify the degradation products of this compound in my samples?
A2: The most effective method for identifying degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS). A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements to help elucidate the elemental composition of the metabolites. Tandem mass spectrometry (MS/MS) can then be used to fragment the parent inhibitor and its metabolites to identify the sites of modification.
Q3: What is the role of sEH in cellular signaling?
A3: Soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid cascade. It metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[3][4][5] By inhibiting sEH, the levels of beneficial EETs are increased, which can reduce inflammation and lower blood pressure.[6][7][8]
Q4: Are there strategies to improve the metabolic stability of urea-based sEH inhibitors?
A4: Yes, several strategies can be employed to enhance metabolic stability. A common approach is to block sites of metabolism by introducing fluorine atoms at susceptible positions, as the carbon-fluorine bond is more resistant to cleavage by metabolic enzymes.[2] Another strategy involves modifying the overall structure to reduce its affinity for metabolizing enzymes.
Experimental Protocols
Protocol 1: In Vitro Microsomal Stability Assay
This assay assesses the metabolic stability of this compound in the presence of liver microsomes.
Materials:
-
This compound
-
Liver microsomes (from the species of interest)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ice-cold)
-
96-well plate
-
Incubator shaker (37°C)
-
LC-MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, prepare the incubation mixture containing the inhibitor (final concentration typically 1 µM), liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer.
-
Pre-warm the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding two volumes of ice-cold acetonitrile.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS analysis.
-
Quantify the remaining parent inhibitor at each time point by LC-MS.
-
Calculate the in vitro half-life (t1/2) from the disappearance rate of the inhibitor.[1]
Protocol 2: Identification of Metabolites using LC-MS/MS
This protocol outlines the general workflow for identifying the degradation products of this compound.
Procedure:
-
Sample Preparation: Use samples from the microsomal stability assay or from in vivo studies (e.g., plasma, urine).
-
Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry Analysis:
-
Full Scan (MS1): Acquire full scan mass spectra to detect the parent inhibitor and all potential metabolites.
-
Product Ion Scan (MS/MS): Perform product ion scans on the protonated molecular ion of the parent inhibitor to obtain its fragmentation pattern.
-
Metabolite Fragmentation: Perform product ion scans on the ions corresponding to potential metabolites to determine their structures. Compare the fragmentation patterns of the metabolites to that of the parent compound to identify the site of modification.
-
-
Data Analysis: Use specialized software to process the LC-MS data. Look for expected mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation).
Signaling Pathway and Experimental Workflow
Caption: The role of sEH in the arachidonic acid cascade and its inhibition.
Caption: Workflow for identifying degradation products of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. HUMBLE BEGINNINGS WITH BIG GOALS: SMALL MOLECULE SOLUBLE EPOXIDE HYDROLASE INHIBITORS FOR TREATING CNS DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for sEH Inhibitor-6 in Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of sEH inhibitor-6, a urea-based soluble epoxide hydrolase (sEH) inhibitor, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cells?
This compound is a potent, urea-based small molecule inhibitor of soluble epoxide hydrolase (sEH). The sEH enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally anti-inflammatory, and analgesic properties.[1] By inhibiting sEH, this compound increases the cellular levels of EETs, which in turn can modulate various signaling pathways, most notably inhibiting the pro-inflammatory NF-κB pathway.
Q2: Why is optimizing the incubation time for this compound crucial for my cell-based assay?
Optimizing the incubation time is critical for several reasons:
-
Achieving Equilibrium: Many potent, urea-based sEH inhibitors are tight-binding and may exhibit slow-binding kinetics. A sufficient pre-incubation time is necessary to allow the inhibitor to reach equilibrium with the target enzyme within the cell, ensuring that the measured effect reflects the true potency of the compound.
-
Observing Downstream Effects: The biological effects of sEH inhibition, such as changes in gene expression or protein phosphorylation, are time-dependent processes. The incubation time must be long enough to allow for these downstream cellular responses to manifest.
-
Avoiding Cytotoxicity: Prolonged exposure to any compound, including this compound, can potentially lead to off-target effects or cytotoxicity, which could confound the experimental results. It is essential to determine an incubation window that maximizes the desired inhibitory effect while minimizing cellular toxicity.[1]
Q3: What is "time-dependent inhibition" and how do I know if this compound exhibits this property in my cell line?
Time-dependent inhibition (TDI) occurs when the inhibitory potency of a compound increases with the duration of pre-incubation with the enzyme.[2][3] This can be due to slow binding, conformational changes in the enzyme upon inhibitor binding, or the formation of a more potent inhibitory metabolite.
To determine if this compound exhibits TDI in your cell-based assay, you can perform an "IC50 shift" experiment. This involves measuring the IC50 value of the inhibitor at different pre-incubation times before the addition of a stimulus or substrate. A significant decrease in the IC50 value with longer pre-incubation times is indicative of time-dependent inhibition.[2][3][4]
Q4: How does the presence of serum in my cell culture medium affect the potency of this compound?
Serum contains proteins, such as albumin, that can bind to small molecules like this compound. This binding reduces the free concentration of the inhibitor available to enter the cells and interact with the sEH enzyme. Consequently, the apparent potency (IC50) of the inhibitor will be lower in the presence of serum compared to serum-free conditions.[5] It is crucial to maintain a consistent percentage of serum across all experiments to ensure reproducibility.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in assay results between replicates. | - Inconsistent pre-incubation times.- Cell seeding density variations.- Incomplete dissolution of the inhibitor. | - Standardize all incubation and pre-incubation times precisely using a timer.- Ensure a homogenous cell suspension and use a calibrated pipette for cell seeding.- Prepare fresh dilutions of this compound and visually inspect for any precipitates. Consider a brief sonication to aid dissolution. |
| No significant inhibition observed at expected concentrations. | - Insufficient pre-incubation time for the inhibitor to engage with the target.- Low cell permeability of the inhibitor.- High serum concentration in the media reducing the free inhibitor concentration. | - Perform a time-course experiment to determine the optimal pre-incubation time (see Experimental Protocol 1).- If permeability is a concern, consider using a different cell line or a formulation of the inhibitor designed for better cell penetration.- Reduce the serum concentration during the inhibitor treatment period, if compatible with your cell line's health. Always include a vehicle control with the same serum concentration. |
| Observed cytotoxicity at concentrations where inhibition is expected. | - Prolonged incubation time leading to off-target effects.- The inhibitor itself has cytotoxic properties at higher concentrations or with extended exposure. | - Perform a cell viability assay (e.g., MTT or LDH release) at various inhibitor concentrations and incubation times to identify a non-toxic working range.[1]- Shorten the incubation time to the minimum required to observe the desired biological effect. |
| IC50 value for this compound is significantly higher than published values. | - Inadequate pre-incubation time, especially if the inhibitor is time-dependent.- Differences in experimental conditions (e.g., cell type, serum concentration, substrate concentration).- Degradation of the inhibitor stock solution. | - Conduct an IC50 shift assay with increasing pre-incubation times to check for time-dependent inhibition (see Experimental Protocol 2).- Carefully document and control all assay parameters. Compare your protocol with published methods.- Prepare a fresh stock solution of the inhibitor from a reliable source. |
Data Presentation
Table 1: Representative Data for IC50 Shift Assay with this compound in RAW 264.7 Macrophages
This table illustrates the effect of pre-incubation time on the apparent IC50 value of this compound. The cells were pre-incubated with the inhibitor for the indicated times before stimulation with lipopolysaccharide (LPS) for 6 hours. Nitric oxide (NO) production was measured as a downstream marker of inflammation.
| Pre-incubation Time (minutes) | IC50 of this compound (nM) |
| 15 | 85.2 |
| 30 | 42.5 |
| 60 | 25.1 |
| 120 | 24.5 |
Note: This is representative data synthesized from typical results for potent, urea-based sEH inhibitors and should be confirmed experimentally for your specific conditions.
Table 2: Effect of Serum Concentration on the Apparent IC50 of this compound
This table shows the impact of Fetal Bovine Serum (FBS) concentration on the measured IC50 of this compound in a cell-based assay with a fixed pre-incubation time of 60 minutes.
| FBS Concentration (%) | Apparent IC50 of this compound (nM) |
| 0.5 | 15.8 |
| 2 | 35.7 |
| 5 | 78.2 |
| 10 | 155.4 |
Note: This is representative data and the magnitude of the shift will depend on the specific inhibitor and cell type.[5]
Experimental Protocols
Experimental Protocol 1: Determining Optimal Pre-incubation Time
This protocol outlines a method to determine the necessary pre-incubation time for this compound to achieve maximal inhibition in a cell-based assay.
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X stock solution of this compound at a concentration known to give sub-maximal inhibition (e.g., 50 nM) in complete culture medium.
-
Time-Course Pre-incubation:
-
At time 0, add 50 µL of the 2X inhibitor stock solution to the first set of wells.
-
At subsequent time points (e.g., 30, 60, 90, and 105 minutes), add the inhibitor to subsequent sets of wells.
-
Include vehicle control wells (e.g., 0.1% DMSO) that will be treated for the longest pre-incubation time.
-
-
Cell Stimulation: At the 120-minute mark, add 50 µL of a 2X stock of LPS (e.g., 200 ng/mL final concentration) to all wells simultaneously.
-
Incubation: Incubate the plate for the desired period to allow for the downstream biological response (e.g., 6 hours for nitric oxide production).
-
Assay Readout: Measure the desired endpoint (e.g., nitric oxide using the Griess assay).
-
Data Analysis: Plot the percentage of inhibition relative to the vehicle control against the pre-incubation time. The optimal pre-incubation time is the point at which the inhibitory effect plateaus.
Experimental Protocol 2: IC50 Shift Assay for Time-Dependent Inhibition
This protocol is designed to assess whether this compound exhibits time-dependent inhibition in your cell line.
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Inhibitor Dilutions: Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.
-
Pre-incubation:
-
Divide the 96-well plate into sections for each pre-incubation time point (e.g., 15, 30, 60, and 120 minutes).
-
Add the serial dilutions of the inhibitor to the corresponding sections of the plate at staggered times, so that all pre-incubation periods end simultaneously.
-
-
Cell Stimulation: Add the inflammatory stimulus (e.g., LPS) to all wells at the same time.
-
Incubation and Readout: Follow steps 5 and 6 from Protocol 1.
-
Data Analysis: For each pre-incubation time, plot the dose-response curve and calculate the IC50 value. A leftward shift (decrease) in the IC50 with increasing pre-incubation time indicates time-dependent inhibition.[2]
Visualizations
Caption: sEH signaling pathway and the inhibitory action of this compound.
Caption: Workflow for an IC50 shift assay to determine time-dependent inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Reversible Inhibition vs. Time-dependent Inhibition: 4 Assays for In Vitro CYP Inhibition Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pnas.org [pnas.org]
Technical Support Center: Overcoming Poor Pharmacokinetics of sEH Inhibitor-6
Welcome to the technical support center for sEH Inhibitor-6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the experimental use of this compound, with a focus on overcoming its inherent pharmacokinetic challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound shows potent in vitro activity (e.g., low nanomolar IC50), but I'm observing poor oral bioavailability in my animal models. What are the potential causes?
A1: Poor oral bioavailability of potent sEH inhibitors like this compound is a common challenge. The primary reasons often stem from two key areas:
-
Poor Aqueous Solubility: Many potent sEH inhibitors, particularly those with a 1,3-disubstituted urea (B33335) scaffold, have low water solubility.[1][2] This leads to a low dissolution rate in the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
Rapid Metabolism: The compound may be subject to extensive first-pass metabolism in the gut wall or liver, where enzymes rapidly break it down before it can reach systemic circulation.[3][4]
-
Poor Membrane Permeability: While often lipophilic, highly rigid structures can sometimes hinder effective passage across the intestinal epithelium.[5]
Q2: What initial steps can I take to improve the solubility of this compound for my in vitro assays to avoid precipitation?
A2: To prevent precipitation of this compound in aqueous buffers during in vitro experiments, you can employ the following strategies:
-
Use of Co-solvents: Adding a small percentage of a water-miscible organic solvent like DMSO or ethanol (B145695) to your final assay solution can increase solubility. It is critical to run vehicle controls to account for any potential effects of the co-solvent on enzyme activity or cell viability.[1]
-
pH Adjustment: If this compound has ionizable groups, its solubility will be pH-dependent. For basic compounds, lowering the pH can increase solubility, while for acidic compounds, increasing the pH can be beneficial.[1]
-
Use of Surfactants: Low concentrations of non-ionic surfactants can be used to form micelles that encapsulate the hydrophobic inhibitor, increasing its apparent solubility.
Q3: What formulation strategies should I consider to enhance the in vivo exposure of this compound in my preclinical studies?
A3: Formulation is a critical factor for improving in vivo exposure. Consider these approaches:
-
Lipid-Based Formulations: For lipophilic compounds like many sEH inhibitors, dissolving the agent in oils (e.g., triolein) or developing self-emulsifying drug delivery systems (SEDDS) can significantly improve absorption.[5][6][7]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can enhance its dissolution rate and apparent solubility.[8][9] This can be achieved through techniques like spray drying or hot-melt extrusion.
-
Nanonization: Reducing the particle size of the inhibitor to the nanometer range increases the surface area available for dissolution, which can improve the rate and extent of absorption.[10]
Q4: My this compound has a very short half-life in vivo. What strategies can I employ to prolong its duration of action?
A4: A short half-life is typically due to rapid metabolism and/or clearance. To address this, consider the following:
-
Block Metabolic Sites: Identify the metabolically labile "hotspots" on the this compound molecule using in vitro metabolic stability assays.[5] Subsequent structural modifications, such as fluorination of a metabolically susceptible alkyl group, can block these sites and slow down metabolism.[5]
-
Prodrug Approach: A prodrug strategy involves chemically modifying this compound with a promoiety that improves its pharmacokinetic properties. This promoiety is later cleaved in vivo to release the active inhibitor.[5][11][12] For example, converting a carboxylic acid to an ester can enhance permeability.[3]
-
Optimize for Target Residence Time: Instead of focusing solely on binding affinity (IC50), aim to design inhibitors with a long target residence time (i.e., a slow dissociation rate from the sEH enzyme). A longer residence time can prolong the pharmacodynamic effect even after the plasma concentration of the inhibitor has declined.[5]
Troubleshooting Guides
Problem 1: Inconsistent or low plasma concentrations of this compound after oral dosing.
| Possible Cause | Troubleshooting Steps |
| Poor Solubility and Absorption | 1. Re-evaluate Formulation: Experiment with different vehicles (e.g., lipid-based formulations, cyclodextrin (B1172386) solutions) to improve solubility.[5] 2. Particle Size Reduction: Consider micronization or nanomilling of the compound to increase dissolution surface area.[5][10] 3. Structural Modification: Synthesize analogues with improved aqueous solubility, for instance, by incorporating polar functional groups.[2] |
| Rapid Metabolism | 1. Metabolic Stability Assay: Perform in vitro metabolic stability assays using liver microsomes or S9 fractions to identify the primary metabolic pathways.[5] 2. Structural Modification: Block the identified metabolic "hotspots" through chemical modification (e.g., fluorination).[5] |
| Analytical Method Issues | 1. Method Validation: Ensure your analytical method (e.g., LC-MS/MS) is properly validated for sensitivity, accuracy, precision, and stability in the biological matrix.[5] 2. Sample Handling: Check for inhibitor degradation during sample collection, processing, and storage. |
Problem 2: Lack of in vivo efficacy despite good in vitro potency.
| Possible Cause | Troubleshooting Steps |
| Insufficient Target Engagement | 1. Measure Target Occupancy: If possible, develop an assay to measure the extent and duration of sEH enzyme inhibition in the target tissue. 2. Dose Escalation Study: Perform a dose-escalation study to determine if higher doses can achieve the necessary therapeutic exposure. |
| High Plasma Protein Binding | 1. Determine Free Fraction: Measure the plasma protein binding of this compound. Only the unbound (free) fraction is available to interact with the target enzyme. 2. Structural Modification: Design analogues with lower plasma protein binding. |
| Rapid Tissue Distribution/Clearance | 1. Pharmacokinetic Modeling: Conduct a more detailed pharmacokinetic study to understand the distribution and elimination phases. 2. Formulation Strategies: Consider controlled-release formulations to maintain therapeutic concentrations for a longer duration. |
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of this compound in Different Formulations
| Formulation | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 150 ± 45 | ~5 |
| Solution in Triolein | 10 | 250 ± 60 | 1.5 | 900 ± 180 | ~30 |
| Solid Dispersion (HPMCAS) | 10 | 450 ± 95 | 1.0 | 1800 ± 350 | ~60 |
| Nanosuspension | 10 | 600 ± 120 | 0.5 | 2400 ± 480 | ~80 |
Data are presented as mean ± SD and are representative examples.
Table 2: In Vitro Metabolic Stability of this compound and its Analogue
| Compound | Liver Microsomes (Human) | Liver Microsomes (Mouse) |
| t½ (min) | Intrinsic Clearance (µL/min/mg) | |
| This compound | 15 | 92.4 |
| Fluoro-analogue of this compound | 45 | 30.8 |
Data are representative examples.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the metabolic stability of this compound.
Materials:
-
This compound
-
Pooled liver microsomes (human or other species of interest)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Incubator/water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture by adding liver microsomes to the phosphate buffer.
-
Pre-warm the incubation mixture to 37°C.
-
Initiate the metabolic reaction by adding this compound (final concentration typically 1 µM) and the NADPH regenerating system to the pre-warmed microsome solution.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Calculate the half-life (t½) and intrinsic clearance.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound after oral administration.
Materials:
-
This compound formulated in a suitable vehicle
-
Male C57BL/6 mice (7-8 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated capillaries)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Fast the mice overnight with free access to water.
-
Administer the formulated this compound to the mice via oral gavage at a specific dose.
-
Collect sparse blood samples (e.g., 20 µL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Immediately mix the blood with an anticoagulant (e.g., EDTA).
-
Separate plasma by centrifugation.
-
Perform protein precipitation on the plasma samples by adding a solvent like acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.
-
Use pharmacokinetic software to perform a non-compartmental analysis and determine key parameters such as Cmax, Tmax, t½, and AUC.[5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Prodrug design to improve pharmacokinetic and drug delivery properties: challenges to the discovery scientists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmaceutics | Special Issue : Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics [mdpi.com]
Validation & Comparative
A Comparative Guide to sEH Inhibitor-6 and Other Notable sEH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel soluble epoxide hydrolase (sEH) inhibitor, designated sEH inhibitor-6, against other well-established sEH inhibitors, including TPPU, t-AUCB, and AUDA. The objective is to present a clear, data-driven analysis of their respective performances, supported by experimental evidence, to aid in the selection and development of sEH inhibitors for therapeutic applications.
Introduction to Soluble Epoxide Hydrolase (sEH) and its Inhibition
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, the levels of beneficial EETs are elevated, offering a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, and pain. The development of potent and selective sEH inhibitors is an active area of research, with new compounds continually emerging.
Overview of Compared sEH Inhibitors
This guide focuses on the following sEH inhibitors:
-
This compound (Compound 3g): A novel, highly potent inhibitor with a quinazoline-4(3H)-one scaffold.[1]
-
TPPU (1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea): A widely used and well-characterized urea-based sEH inhibitor with excellent potency and good pharmacokinetic properties.
-
t-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid): A potent adamantane-derived urea-based inhibitor known for its high in vitro activity and oral bioavailability.[2]
-
AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid): An early, potent urea-based sEH inhibitor that has been instrumental in preclinical studies, though it possesses limitations in terms of solubility and metabolic stability.[2][3]
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data for this compound and the other selected sEH inhibitors, focusing on their in vitro potency and, where available, their pharmacokinetic profiles.
Table 1: In Vitro Potency of sEH Inhibitors
| Inhibitor | Chemical Scaffold | IC50 (Human sEH) | IC50 (Murine sEH) | IC50 (Rat sEH) |
| This compound (Compound 3g) | Quinazoline-4(3H)-one | 0.5 nM [1][4] | Not Reported | Not Reported |
| t-AUCB | Adamantane-urea | 1.3 nM[5] | 8 nM[5] | 8 nM[5] |
| TPPU | Phenyl-urea | 1.1 nM[6] | 2.8 nM[6] | Not Reported |
| AUDA | Adamantane-urea | 69 nM | 18 nM | Not Reported |
Table 2: Comparative Pharmacokinetic Parameters in Rodents
Note: Pharmacokinetic data for this compound (Compound 3g) is not available in the primary publication, which focused on in vitro characterization.
| Inhibitor | Species | Dose & Route | Tmax (h) | Cmax (nM) | T½ (h) | Oral Bioavailability (F%) |
| TPPU | Mouse | 3 mg/kg (oral) | 3.3 | 370 | 37 ± 2.5[6] | Not Reported |
| t-AUCB | Mouse | 0.1 mg/kg (oral) | ~0.5 | ~30[5] | ~20-30 min[5] | 68 ± 22%[3] |
| AUDA | Rat | Not specified | Not Reported | 5.0 ± 0.4 ng/mL* | Not Reported | Poor[2] |
*Corresponds to approximately 12.6 nM.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
Caption: The role of sEH in the metabolism of EETs and the mechanism of sEH inhibitors.
References
- 1. Quinazoline-4(3H)-one derivatives as novel and potent inhibitors of soluble epoxide hydrolase: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Validating sEH Inhibitor-6 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sEH inhibitor-6's performance in validating in vivo target engagement against other common alternatives. Experimental data, detailed protocols, and visual workflows are presented to assist researchers in selecting the most suitable methods for their preclinical studies.
Introduction to Soluble Epoxide Hydrolase (sEH) and Its Inhibition
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of arachidonic acid.[1] It converts anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, the dihydroxyeicosatrienoic acids (DHETs).[2][3] By inhibiting sEH, the levels of beneficial EETs are increased, which has shown therapeutic potential in a variety of conditions, including hypertension, inflammation, and pain.[2] Validating that an sEH inhibitor is engaging its target in a living system is crucial for the development of new therapeutics.
Comparison of sEH Inhibitors for In Vivo Target Engagement
The selection of an appropriate sEH inhibitor is critical for successful in vivo studies. The following table summarizes the key potency and pharmacokinetic parameters of this compound and other widely used sEH inhibitors.
Table 1: Comparison of Potency and Pharmacokinetic Parameters of Selected sEH Inhibitors
| Inhibitor | Target Species | IC50 (nM) | Cmax (nM) | Tmax (h) | T1/2 (h) | Oral Bioavailability (%) | Reference |
| This compound (analogue) | Human | - | 320 | 0.5 | 6 | - | [1] |
| TPPU | Human | 3.7 - 45 | ~100 | ~2 | ~93.9 | - | [3][4][5] |
| Mouse | 90 | 495 | 8 | 12.1 | - | [1][4] | |
| AUDA | Human | 69 | - | - | - | - | [6][7] |
| Mouse | 18 | - | - | - | - | [6][7] | |
| t-AUCB | - | - | - | - | - | 68 ± 22 | [8] |
| AR9281 (APAU) | Human | 13.8 | - | - | - | - | [5] |
| Mouse | 1.7 | 30 | 1 | 3 | - | [1][5] |
Note: Data for this compound is based on a close structural analog presented in the literature. IC50 values can vary based on assay conditions. Pharmacokinetic parameters are species-specific and can be influenced by the formulation and route of administration.
Methods for Validating In Vivo sEH Target Engagement
The primary and most direct method to confirm sEH inhibition in vivo is to measure the change in the substrate-to-product ratio of the enzyme. More recent and indirect methods, such as proteolysis-targeting chimeras (PROTACs), offer an alternative approach by inducing the degradation of the sEH protein itself.
Measuring the Epoxide-to-Diol Ratio (EET/DHET Ratio)
Principle: Successful inhibition of sEH in vivo will lead to an accumulation of its substrates (EETs) and a decrease in its products (DHETs). Therefore, an increased ratio of EETs to DHETs in biological samples (plasma, tissues) is a direct biomarker of target engagement.[9]
Experimental Protocol:
-
Animal Dosing: Administer the sEH inhibitor (e.g., this compound) to the test animals at the desired dose and route of administration. Include a vehicle control group.
-
Sample Collection: At selected time points post-dosing, collect blood (for plasma) or tissues of interest. Samples should be immediately processed or flash-frozen to prevent ex vivo enzymatic activity.
-
Lipid Extraction:
-
Homogenize tissue samples in an appropriate solvent, such as acetonitrile.[10]
-
For plasma or tissue homogenates, perform a liquid-liquid or solid-phase extraction to isolate the lipid fraction containing EETs and DHETs.[10]
-
Add deuterated internal standards of EETs and DHETs prior to extraction to control for extraction efficiency and instrument variability.[11]
-
-
LC-MS/MS Analysis:
-
Resuspend the extracted lipids in a suitable solvent for analysis.
-
Use a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and quantify the different regioisomers of EETs and DHETs.[11]
-
Detection is typically performed in negative ion mode, monitoring for the specific mass-to-charge ratios (m/z) of the parent ions and their fragments.[11]
-
-
Data Analysis:
-
Calculate the concentrations of each EET and DHET regioisomer based on the peak areas relative to the internal standards.
-
Determine the ratio of total EETs to total DHETs for each animal.
-
Compare the EET/DHET ratios between the inhibitor-treated and vehicle-treated groups. A statistically significant increase in the ratio in the treated group confirms in vivo target engagement.
-
sEH-Targeting PROTACs
Principle: PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[12] An sEH-targeting PROTAC demonstrates target engagement by reducing the total amount of sEH protein in the cell or tissue.[13]
Experimental Protocol:
-
Animal Dosing: Administer the sEH-targeting PROTAC to the test animals. Include a vehicle control group.
-
Sample Collection: At various time points after dosing, collect tissues of interest (e.g., liver, kidney).
-
Protein Extraction:
-
Homogenize the tissues in a lysis buffer containing protease inhibitors to prevent protein degradation during the extraction process.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading for subsequent analysis.
-
-
Western Blot Analysis:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific for sEH.
-
Use a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase) or fluorophore.
-
Visualize the protein bands and quantify the band intensity. A decrease in the intensity of the sEH band in the PROTAC-treated group compared to the control group indicates target degradation and thus, target engagement.
-
A loading control protein (e.g., GAPDH or β-actin) should be probed on the same membrane to normalize for differences in protein loading.
-
Visualizing Pathways and Workflows
sEH Signaling Pathway
The following diagram illustrates the central role of sEH in the arachidonic acid cascade and the mechanism of action of sEH inhibitors.
Caption: The role of sEH in metabolizing EETs and the inhibitory action of sEH inhibitors.
Experimental Workflow for In Vivo Target Engagement
This diagram outlines the key steps in a typical in vivo study to validate sEH inhibitor target engagement using the EET/DHET ratio method.
Caption: A generalized workflow for validating sEH target engagement in vivo.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increases in Levels of Epoxyeicosatrienoic and Dihydroxyeicosatrienoic Acids (EETs and DHETs) in Liver and Heart in Vivo by 2,3,7,8-Tetrachlorodibenzo-p-Dioxin (TCDD) and in Hepatic EET:DHET Ratios by Cotreatment with TCDD and the Soluble Epoxide Hydrolase Inhibitor AUDA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. In Vivo-Active Soluble Epoxide Hydrolase-Targeting PROTACs with Improved Potency and Stability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of sEH Inhibitor-6 and AUDA for Researchers
In the landscape of soluble epoxide hydrolase (sEH) inhibitors, both sEH inhibitor-6 and AUDA have emerged as potent molecules with therapeutic potential. This guide offers a detailed comparative analysis of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their work.
At a Glance: Key Performance Indicators
| Parameter | This compound (Compound 3g) | AUDA | Key Considerations |
| Chemical Class | Quinazoline-4(3H)-one derivative | Urea-based inhibitor | Different scaffolds may influence off-target effects and physicochemical properties. |
| IC50 (Human sEH) | 0.5 nM[1][2] | 69 nM[3][4] | This compound demonstrates significantly higher in vitro potency. |
| IC50 (Mouse sEH) | Not Reported | 18 nM[3][4] | Data for this compound in murine models is not readily available. |
| Selectivity | Not Reported | Data not readily available in public sources | The selectivity profiles for both inhibitors against other hydrolases are not well-documented in the available literature. |
| Pharmacokinetics | Not Reported | Poor metabolic stability and limited water solubility.[5] The butyl ester prodrug (AUDA-BE) is often used to improve oral bioavailability.[5] | The lack of pharmacokinetic data for this compound is a significant gap for in vivo studies. |
| In Vivo Efficacy | Not Reported | Demonstrates anti-inflammatory and anti-hypertensive effects in various rodent models.[3][6][7][8][9] | The in vivo efficacy of this compound remains to be reported. |
In Vitro Inhibitory Potency
This compound, a quinazoline-4(3H)-one derivative, exhibits exceptional potency against human soluble epoxide hydrolase, with a reported IC50 value of 0.5 nM.[1][2] In the same study, it was found to be approximately two-fold more potent than the reference inhibitor, AUDA.[1] AUDA, a well-established urea-based inhibitor, has a reported IC50 of 69 nM for human sEH and 18 nM for the murine enzyme.[3][4]
Table 1: In Vitro Inhibitory Potency (IC50) of this compound and AUDA
| Inhibitor | Target Species | IC50 (nM) | Reference |
| This compound (Compound 3g) | Human | 0.5 | [1][2] |
| AUDA | Human | 69 | [3][4] |
| Mouse | 18 | [3][4] |
Mechanism of Action: The sEH Signaling Pathway
Soluble epoxide hydrolase plays a critical role in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, both this compound and AUDA increase the bioavailability of EETs, thereby potentiating their beneficial effects.
Experimental Protocols
Determination of IC50 using a Fluorescence-Based Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of sEH inhibitors using a fluorogenic substrate.
Materials:
-
Recombinant human or murine sEH
-
sEH inhibitor (this compound or AUDA) dissolved in DMSO
-
Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA
-
Fluorogenic substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate - CMNPC)
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the sEH inhibitors in DMSO.
-
Add the diluted inhibitors to the wells of the 96-well plate.
-
Add the sEH enzyme solution to each well (except for the negative control) and incubate for 5 minutes at 30°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader. The hydrolysis of the substrate by sEH generates a fluorescent product.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general framework for assessing the pharmacokinetic properties of sEH inhibitors in mice or rats.
Animals:
-
Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley)
Procedure:
-
Dosing: Administer the sEH inhibitor (formulated in a suitable vehicle) to the animals via the desired route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the inhibitor in the plasma samples using a validated analytical method, typically LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2) using appropriate software.
Concluding Remarks
This compound (Compound 3g) demonstrates outstanding in vitro potency, surpassing that of the widely studied inhibitor AUDA. However, a significant knowledge gap exists regarding its selectivity, pharmacokinetic profile, and in vivo efficacy. In contrast, AUDA has been more extensively characterized in preclinical models, although its own limitations in terms of solubility and metabolic stability are well-recognized.
For researchers focusing on in vitro screening and lead optimization, this compound represents a highly potent tool. For in vivo studies, particularly those requiring oral administration, AUDA and its derivatives, despite being less potent, currently offer a more established profile. Further research into the in vivo characteristics of quinazoline-4(3H)-one-based inhibitors like this compound is crucial to fully assess their therapeutic potential.
References
- 1. Quinazoline-4(3H)-one derivatives as novel and potent inhibitors of soluble epoxide hydrolase: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. imrpress.com [imrpress.com]
- 8. Soluble epoxide hydrolase inhibitor, AUDA, prevents early salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Soluble epoxide hydrolase inhibitor AUDA decreases bleomycin-induced pulmonary toxicity in mice by inhibiting the p38/Smad3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating sEH Inhibitor Effects: A Comparative Guide to sEH Knockout Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of using soluble epoxide hydrolase (sEH) knockout models to validate the pharmacological effects of sEH inhibitors. This guide synthesizes experimental data, details methodologies for key experiments, and visualizes relevant biological pathways and workflows to support robust drug development programs.
Soluble epoxide hydrolase (sEH) is a key enzyme responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with potent anti-inflammatory, vasodilatory, and analgesic properties.[1] Inhibition of sEH is a promising therapeutic strategy for a variety of diseases, including hypertension, chronic pain, and inflammatory conditions.[1] Validating that the therapeutic effects of a pharmacological sEH inhibitor, such as "sEH inhibitor-6," are indeed due to the specific inhibition of sEH is a critical step in preclinical drug development. The use of sEH knockout (sEH-KO) animal models provides a powerful tool for this validation.[2][3][4] This guide compares the outcomes observed in sEH-KO models with those from wild-type animals treated with sEH inhibitors.
Performance Comparison: sEH Knockout vs. This compound
The primary method for validating the on-target effect of an sEH inhibitor is to compare its physiological effects in a wild-type animal model with the phenotype of an sEH knockout animal. If the inhibitor's effects are primarily due to sEH inhibition, its administration to wild-type animals should phenocopy the genetic knockout.
Cardiovascular Effects
In models of cardiovascular disease, both genetic deletion of sEH and pharmacological inhibition have demonstrated protective effects. For instance, in studies of myocardial ischemia-reperfusion injury, both sEH-KO mice and wild-type mice treated with an sEH inhibitor showed a significant reduction in infarct size compared to untreated wild-type mice.[3] Similarly, in models of hypertension, both sEH-KO mice and wild-type mice treated with an sEH inhibitor exhibit reduced blood pressure.[5]
| Parameter | Wild-Type (Control) | Wild-Type + this compound | sEH Knockout |
| Blood Pressure (Systolic) | Normal | Reduced | Reduced[5] |
| Infarct Size (Ischemia-Reperfusion) | Baseline | Significantly Reduced[3] | Significantly Reduced[3] |
| Coronary Perfusion | Normal | Increased | Increased[5] |
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of sEH inhibitors are validated through similar comparative studies. In models of diabetic neuropathy, a common cause of chronic pain, treatment with an sEH inhibitor significantly improves mechanical withdrawal thresholds in wild-type mice, an effect that is absent in sEH knockout mice, indicating the inhibitor's specificity.[4][6]
| Parameter | Wild-Type (Diabetic Model) | Wild-Type (Diabetic) + this compound | sEH Knockout (Diabetic Model) |
| Mechanical Withdrawal Threshold | Decreased (Allodynia) | Increased (Pain Relief)[4][6] | Baseline (No Allodynia) |
| Inflammatory Cytokine Levels (e.g., TNF-α) | Elevated | Reduced[7] | Reduced |
| Renal Inflammation (Diabetic Model) | Increased | Reduced[2] | Reduced[2] |
Signaling Pathways and Experimental Workflows
The therapeutic effects of sEH inhibition are mediated through the modulation of downstream signaling pathways. By preventing the degradation of EETs, sEH inhibitors enhance the activation of pathways such as AMP-activated protein kinase (AMPK) and inhibit pro-inflammatory pathways like nuclear factor-kappa B (NF-κB).[1]
Caption: The sEH signaling pathway and the mechanism of sEH inhibitors.
A typical experimental workflow to validate the efficacy of an sEH inhibitor using a knockout model involves several key steps, from disease induction to comparative data analysis.
Caption: Experimental workflow for validating sEH inhibitor effects.
The logical relationship for validating the on-target effects of this compound is based on the principle of phenocopying.
Caption: Logical framework for on-target validation of sEH inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are summaries of key experimental protocols used in the validation of sEH inhibitors.
In Vivo Efficacy in a Diabetic Neuropathy Model
-
Animal Model : Wild-type and sEH knockout mice are used. Diabetes is induced in wild-type mice via intraperitoneal injection of streptozotocin.[6]
-
Drug Administration : The sEH inhibitor or vehicle control is administered to the diabetic wild-type animals, typically through oral gavage or intraperitoneal injection.[8]
-
Behavioral Testing : Mechanical allodynia is assessed using the von Frey test. An increase in the paw withdrawal threshold in the inhibitor-treated group compared to the vehicle-treated group indicates an analgesic effect.[4][6]
-
Biochemical Analysis : Blood and tissue samples are collected to measure levels of EETs and DHETs via liquid chromatography-mass spectrometry (LC-MS) to confirm target engagement.
Microsomal Stability Assay
This in vitro assay is used to determine the metabolic stability of the sEH inhibitor.
-
Preparation : Liver microsomes from the target species are prepared.
-
Incubation : The inhibitor is incubated with the liver microsomes in the presence of NADPH at 37°C.
-
Sampling : Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).
-
Analysis : The reaction is stopped, and the remaining amount of the inhibitor is quantified using LC-MS to determine its in vitro half-life.[8]
Conclusion
The use of sEH knockout models is an indispensable tool for the validation of sEH inhibitors. The convergence of data from both genetic and pharmacological models provides strong evidence for the on-target mechanism of action of a drug candidate like "this compound." This comparative approach, supported by robust experimental protocols and a clear understanding of the underlying signaling pathways, is essential for advancing novel sEH inhibitors through the drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Deletion of soluble epoxide hydrolase gene improves renal endothelial function and reduces renal inflammation and injury in streptozotocin-induced type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble epoxide hydrolase inhibition and gene deletion are protective against myocardial ischemia-reperfusion injury in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of soluble epoxide hydrolase increases coronary perfusion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
specificity of sEH inhibitor-6 compared to other hydrolase inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the soluble epoxide hydrolase (sEH) inhibitor-6, placing its potent activity in the context of other hydrolase inhibitors. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and workflows to support informed decision-making in research applications.
Executive Summary
sEH inhibitor-6, a member of the quinazoline-4(3H)-one class of compounds, has been identified as a highly potent inhibitor of soluble epoxide hydrolase (sEH), with a reported half-maximal inhibitory concentration (IC50) of 0.5 nM[1]. This positions it among the most potent sEH inhibitors discovered. While the primary focus of the available research has been on its remarkable potency against sEH, a comprehensive public domain dataset comparing its specificity against a broad panel of other hydrolases, such as cyclooxygenases (COX), lipoxygenases (LOX), or fatty acid amide hydrolase (FAAH), is not currently available.
This guide, therefore, presents the known inhibitory activity of this compound against its primary target and provides a comparative framework using data from other well-characterized sEH inhibitors to illustrate typical selectivity profiles. Detailed experimental protocols for assessing hydrolase inhibition are also included to facilitate independent evaluation.
Data Presentation: Comparative Inhibitor Potency
The following table summarizes the inhibitory potency of this compound against its target enzyme. For a broader perspective on inhibitor selectivity, comparative data for the well-studied sEH inhibitor, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea (TPPU), against other key hydrolases are included as a reference.
| Inhibitor | Target Enzyme | IC50 (nM) | Reference Compound(s) | IC50 (nM) |
| This compound | sEH | 0.5 | AUDA | ~1 |
| TPPU | sEH | 2.8 - 3.7 | Celecoxib (COX-2) | >10,000 (TPPU shows no significant COX-1/2 inhibition) |
| COX-1/COX-2 | >10,000 | |||
| p38β Kinase | 130 |
Note: The data for TPPU's lack of COX inhibition is qualitative, indicating no significant effect on COX-1/2 metabolites. The IC50 against p38β kinase highlights that some sEH inhibitors can have off-target effects on other enzyme classes.
Mandatory Visualization
Signaling Pathway of Soluble Epoxide Hydrolase
The diagram below illustrates the metabolic pathway of arachidonic acid involving soluble epoxide hydrolase and the mechanism of action for sEH inhibitors.
Experimental Workflow for Inhibitor Specificity Profiling
The following diagram outlines a general experimental workflow for assessing the specificity of an inhibitor against a panel of hydrolases.
Experimental Protocols
Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)
This protocol is adapted from established methods for determining the in vitro potency of sEH inhibitors.
Materials:
-
Recombinant human sEH
-
This compound (or other test compounds) dissolved in DMSO
-
Assay Buffer: 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA
-
Fluorogenic substrate: e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute these solutions in Assay Buffer to the desired final concentrations.
-
Add 2 µL of the diluted inhibitor solutions (or DMSO for vehicle control) to the wells of the 96-well plate.
-
Add 100 µL of recombinant human sEH (at a pre-determined optimal concentration) in Assay Buffer to each well.
-
Pre-incubate the plate at 30°C for 5 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the CMNPC substrate solution (final concentration typically 5 µM).
-
Immediately measure the fluorescence intensity (Excitation: 330 nm, Emission: 465 nm) kinetically over 10-20 minutes at 30°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Calculate the IC50 value by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation.
Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This is a general protocol to assess the inhibitory activity against COX enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2
-
This compound (or other test compounds) dissolved in DMSO
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing hematin (B1673048) and EDTA
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric COX inhibitor screening assay kit (commercially available)
Procedure:
-
Follow the manufacturer's instructions for the specific COX inhibitor screening assay kit.
-
Typically, the inhibitor is pre-incubated with the COX enzyme.
-
The reaction is initiated by the addition of arachidonic acid.
-
The production of prostaglandin (B15479496) G2 (PGG2), the initial product of the COX reaction, is measured. This is often done via a colorimetric or fluorometric method that detects the peroxidase activity of COX, which converts a probe into a detectable product.
-
IC50 values are calculated as described for the sEH assay.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This protocol outlines a common method for measuring FAAH inhibition.
Materials:
-
Recombinant human FAAH
-
This compound (or other test compounds) dissolved in DMSO
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA
-
Fluorogenic substrate: e.g., AMC-arachidonoyl amide
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Add test compounds at various concentrations to the wells of a 96-well plate.
-
Add the FAAH enzyme solution to the wells.
-
Pre-incubate the enzyme and inhibitor for a specified time at 37°C.
-
Initiate the reaction by adding the AMC-arachidonoyl amide substrate.
-
Monitor the increase in fluorescence (Excitation: 340-360 nm, Emission: 450-465 nm) as FAAH hydrolyzes the substrate to release the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC).
-
Calculate IC50 values as described in the previous protocols.
Conclusion
This compound is a highly potent inhibitor of soluble epoxide hydrolase. While its exceptional potency is well-documented, a comprehensive public dataset on its selectivity against other hydrolases is needed to fully characterize its pharmacological profile. The provided experimental protocols offer a roadmap for researchers to independently assess the specificity of this compound and other novel compounds. Such comparative studies are essential for the development of selective and effective therapeutics targeting the sEH pathway.
References
Cross-Validation of sEH Inhibitor-6 Findings with Orthogonal Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of soluble epoxide hydrolase (sEH) inhibitor-6 against other alternatives, supported by experimental data. It details the methodologies for key experiments and visualizes the underlying biological pathways and experimental workflows to facilitate a deeper understanding of the cross-validation process.
Introduction to Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is a critical enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with potent anti-inflammatory, vasodilatory, and analgesic properties.[1][2] The enzyme converts EETs into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[3][4][5] Inhibition of sEH stabilizes the levels of beneficial EETs, making sEH a promising therapeutic target for a variety of conditions, including hypertension, inflammation, and pain.[2][3][6] sEH inhibitor-6 is a potent compound designed to target this enzyme. Cross-validation of its activity and effects through various orthogonal assays is crucial to confirm its mechanism of action and therapeutic potential.
Core Signaling Pathway of sEH Inhibition
The inhibition of sEH leads to an accumulation of EETs, which in turn modulates multiple downstream signaling pathways. A key pathway affected is the NF-κB signaling cascade, a central regulator of inflammation. Increased EET levels have been shown to suppress the activation of NF-κB, leading to a down-regulation of pro-inflammatory genes like COX-2 and subsequent reduction in prostaglandin (B15479496) production.[7] Furthermore, sEH inhibition can influence other pathways such as the cAMP and PPAR signaling pathways, and modulate endoplasmic reticulum (ER) stress responses.[4][8]
Quantitative Data Presentation: Comparison of sEH Inhibitors
The following table summarizes the in vitro and cell-based potency of this compound and other well-characterized sEH inhibitors. This data allows for a direct comparison of their efficacy at the molecular and cellular levels.
| Compound | Target Species | Assay Type | IC50 Value | Reference |
| Inhibitor 6 | Human sEH | Enzymatic Assay | Potency is ~5-fold greater than inhibitor 3 | [9] |
| TPPU | Human sEH | Enzymatic Assay | 3.7 nM | [5] |
| AR9281 | Rodent sEH | In vivo blood sample | >90% inhibition | [5] |
| AUDA | Mouse sEH | Enzymatic Assay | 50 nM | [10] |
| Fulvestrant (B1683766) | Human sEH | Enzymatic Assay | 6 ± 1 nM | [11] |
Experimental Protocols for Orthogonal Assays
To validate the findings for this compound, a series of orthogonal assays should be performed. These assays confirm target engagement, enzymatic inhibition, and downstream cellular effects through different technological principles.
In Vitro sEH Enzymatic Activity Assay (Fluorescence-Based)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of recombinant sEH.
-
Principle: A non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), is hydrolyzed by sEH, which leads to the release of a highly fluorescent product.[12] The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
-
Materials: Recombinant human sEH, PHOME substrate, this compound and other test compounds, assay buffer (e.g., 25mM BisTris-HCl, pH 7.0 with 0.1 mg/ml BSA), 96-well or 384-well plates.
-
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
Add the diluted compounds to the wells of the microplate.
-
Add recombinant sEH enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the PHOME substrate.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 330 nm, emission at 465 nm).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Target Engagement Assay (NanoBRET™)
This assay confirms that the inhibitor can bind to sEH within a live cell context.
-
Principle: The assay measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged sEH protein and a fluorescently labeled tracer that binds to the active site of sEH. A test compound that also binds to the active site will compete with the tracer, leading to a decrease in the BRET signal.
-
Materials: HEK293 cells, plasmid encoding NanoLuc®-sEH fusion protein, fluorescent tracer, this compound, cell culture medium, transfection reagents, white opaque 384-well plates.
-
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-sEH plasmid.
-
Plate the transfected cells in white opaque 384-well plates and incubate for 24 hours.
-
Add serial dilutions of this compound to the cells.
-
Add the fluorescent tracer to the cells.
-
Add the NanoLuc® substrate and immediately measure luminescence at two wavelengths (donor and acceptor) using a BRET-capable plate reader.
-
Calculate the BRET ratio.
-
Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50 value.
-
Downstream Effect Assay: Measurement of EET/DHET Ratio
This assay provides a functional readout of sEH inhibition in a cellular or in vivo system by measuring the levels of the substrate (EETs) and the product (DHETs) of the sEH enzyme.
-
Principle: Inhibition of sEH will lead to an increase in the cellular or plasma levels of EETs and a corresponding decrease in DHETs. These lipid mediators can be quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Materials: Cell culture (e.g., human aortic vascular smooth muscle cells) or animal model, this compound, cell lysis buffer or plasma collection tubes, lipid extraction solvents (e.g., ethyl acetate), LC-MS/MS system.
-
Procedure:
-
Treat cells or animals with this compound at various concentrations or doses for a specified time.
-
Collect cell lysates or plasma samples.
-
Perform liquid-liquid extraction to isolate the lipid fraction containing EETs and DHETs.
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of various EET and DHET regioisomers.
-
Calculate the ratio of total EETs to total DHETs for each treatment group.
-
Compare the EET/DHET ratios between the inhibitor-treated groups and the vehicle control group to assess the in-cell/in vivo efficacy of the inhibitor.
-
Visualizations of Experimental and Logical Workflows
The following diagrams illustrate the general workflow for cross-validating sEH inhibitor findings and the logical relationship between the different types of assays.
References
- 1. Soluble Epoxide Hydrolase Inhibitor: A Novel Potential Therapeutic or Prophylactic Drug for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of soluble epoxide hydrolase by fulvestrant and sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Showdown: sEH Inhibitors Emerge as a Promising Therapeutic Strategy Against Placebo
A comprehensive analysis of preclinical data reveals the potential of soluble epoxide hydrolase (sEH) inhibitors in mitigating a range of diseases, from neuropathic pain to neurodegenerative disorders. In direct comparisons with placebo controls, these inhibitors consistently demonstrate significant therapeutic effects, positioning them as a compelling new class of drugs for further development.
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolic pathway of anti-inflammatory epoxy fatty acids (EpFAs). By inhibiting sEH, the levels of these beneficial lipids are increased, offering a potential avenue for therapeutic intervention in conditions such as neuropathic pain, inflammatory disorders, and neurodegenerative diseases.[1] This guide provides a comparative analysis of the performance of various sEH inhibitors against placebos in preclinical models, supported by experimental data and detailed methodologies.
Mechanism of Action: Boosting the Body's Own Defenses
The therapeutic effects of sEH inhibitors stem from their ability to prevent the degradation of epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory, vasodilatory, and analgesic molecules.[2][3][4] The sEH enzyme converts EETs into their less active dihydroxyeicosatrienoic acids (DHETs).[2][3][4] By blocking this enzymatic activity, sEH inhibitors effectively increase the bioavailability of EETs, thereby enhancing their protective effects.
Comparative Efficacy in Preclinical Models
Preclinical studies across various disease models have demonstrated the superiority of sEH inhibitors over placebo. These studies highlight significant improvements in pain management, cognitive function, and reduction of inflammatory markers.
In Vitro Potency of sEH Inhibitors
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the in vitro potency of several sEH inhibitors against human, murine, and rat sEH. Lower values indicate greater potency.
| Inhibitor | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Rat sEH IC50 (nM) |
| TPPU | 3.7 - 45[1] | - | 29.1[5] |
| AS-2586114 | 0.4[1] | - | - |
| UB-SCG-74 | 0.4[1] | 0.4[1] | 0.4[1] |
| GSK2256294 | 0.03[1] | 189[1] | - |
| AR9281 | 8[1] | 9[1] | - |
| AUDA | 69[1] | 18[1] | - |
Performance in Neuropathic Pain Models
sEH inhibitors have shown notable analgesic effects in models of neuropathic pain, a condition often refractory to traditional analgesics.
| sEH Inhibitor | Animal Model | Key Findings vs. Placebo/Vehicle |
| TPPU | Murine Osteoarthritis | Acutely and chronically reversed established pain behaviors; decreased circulating levels of 8,9-DHET and 14,15-DHET.[6] |
| AMHDU | Diabetic Neuropathy | Showed prominent analgesic activity at a 10 mg/kg intraperitoneal dose, comparable to gabapentin.[7] |
| t-TUCB | Diabetic Neuropathy | Induced a robust place preference in diabetic mice, indicative of pain relief, and improved mechanical withdrawal thresholds.[8] |
Performance in Neurodegenerative Disease Models
In models of Alzheimer's disease, sEH inhibitors have demonstrated the ability to improve cognitive function and reduce neuroinflammation.
| sEH Inhibitor | Animal Model | Key Findings vs. Placebo/Vehicle |
| UB-SCG-74 | 5XFAD (Alzheimer's) | Significantly improved cognition and synaptic plasticity, outperforming donepezil (B133215) and ibuprofen. These benefits persisted for 4 weeks after administration ceased.[9][10] |
| TPPU, AS-2586114, UB-EV-52 | SAMP8 & 5XFAD (Alzheimer's) | Reduced cognitive impairment, neuroinflammation, tau hyperphosphorylation, and the number of amyloid plaques.[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the preclinical evaluation of sEH inhibitors.
In Vitro sEH Inhibition Assay
Objective: To determine the in vitro potency (IC50) of a test compound against soluble epoxide hydrolase.
Principle: This assay measures the enzymatic activity of recombinant sEH in the presence of varying concentrations of the inhibitor. A commonly used fluorescent substrate is cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC).[1]
Procedure:
-
Recombinant human, mouse, or rat sEH is incubated with the test inhibitor at various concentrations for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).[1]
-
The enzymatic reaction is initiated by the addition of the fluorescent substrate.[1]
-
The rate of product formation is monitored over time by measuring the increase in fluorescence intensity.[1]
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of sEH activity, is calculated by fitting the data to a dose-response curve.[1]
In Vivo Murine Model of Osteoarthritis Pain
Objective: To evaluate the analgesic efficacy of an sEH inhibitor in a surgically-induced model of osteoarthritis.
Procedure:
-
Osteoarthritis is surgically induced in mice (e.g., by destabilization of the medial meniscus).
-
Pain behavior is assessed using methods such as weight-bearing asymmetry and hind-paw withdrawal thresholds in response to a mechanical stimulus (von Frey test).[6]
-
The sEH inhibitor (e.g., TPPU) or a vehicle is administered to the mice, either as a single dose (acute) or over a longer period (chronic).[6]
-
Changes in pain behavior are measured at various time points after administration and compared between the inhibitor-treated and vehicle-treated groups.[6]
-
Blood samples may be collected to measure the levels of EETs and DHETs to confirm the mechanism of action.[6]
Novel Object Recognition Test (NORT)
Objective: To assess cognitive function, particularly short-term and long-term memory, in rodent models of neurodegenerative disease.
Procedure:
-
Habituation: Mice are individually placed in an open-field arena for a set period to acclimate to the environment.
-
Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a specific duration.
-
Test Phase (Short-term memory): After a short retention interval (e.g., 1 hour), one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded.
-
Test Phase (Long-term memory): After a longer retention interval (e.g., 24 hours), a different novel object replaces one of the familiar objects, and exploration time is again measured.
-
A discrimination index is calculated to quantify memory performance. A higher index, indicating a preference for the novel object, suggests intact memory.[11]
Conclusion
The body of preclinical evidence strongly supports the therapeutic potential of sEH inhibitors across a spectrum of diseases characterized by inflammation and pain. When compared to placebo, these inhibitors consistently demonstrate significant efficacy in well-established animal models. The detailed experimental protocols provide a solid foundation for further research and development. While these findings are promising, the transition from preclinical models to human clinical trials will be the ultimate determinant of the therapeutic value of sEH inhibition. Nevertheless, the data presented here underscore the importance of continued investigation into this novel class of therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical and preclinical evidence for roles of soluble epoxide hydrolase in osteoarthritis knee pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel Soluble Epoxide Hydrolase Inhibitor: Toward Regulatory Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of sEH Inhibitor-6 and Its Structural Analogs: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the soluble epoxide hydrolase (sEH) inhibitor-6 and its structural analogs. The following sections detail the compounds' performance based on experimental data, provide in-depth experimental methodologies, and visualize key biological pathways and workflows to support further research and development in this therapeutic area.
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous signaling lipids, specifically the epoxyeicosatrienoic acids (EETs). Inhibition of sEH stabilizes these anti-inflammatory and analgesic EETs, making sEH inhibitors a promising therapeutic class for a variety of diseases, including pain, inflammation, and cardiovascular disorders. This guide focuses on a comparative analysis of sEH inhibitor-6 and its structural analogs, offering a critical evaluation of their performance and characteristics.
Performance Data of this compound and Its Analogs
The following table summarizes the in vitro potency and metabolic stability of this compound and a selection of its structural analogs. The data has been compiled from various studies to provide a comparative overview. Modifications to the core structure can significantly impact inhibitory activity against sEH from different species and alter metabolic stability.
| Compound | Core Structure Modification | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Rat sEH IC50 (nM) | Microsomal Stability (% remaining after 60 min) |
| Inhibitor-6 | N-(1-propionylpiperidin-4-yl)-N'-(4-(trifluoromethoxy)phenyl)urea | ~1-5[1] | ~1-5[2] | ~10.7[3] | Moderate to High[2][4] |
| Analog A | Replacement of propionyl with acetyl on piperidine | ~13.8[5] | ~1.7[5] | Low nM[5] | Moderate[2] |
| Analog B | Substitution of trifluoromethoxy with a chloro group | Sub-nanomolar[2] | Sub-nanomolar[2] | Potent[3] | Low to Moderate[2] |
| Analog C | Replacement of the phenylurea with a benzothiazole (B30560) moiety | 9.2[4] | Not Reported | Not Reported | Not Reported |
| Analog D | Introduction of a carboxylic acid on the phenyl ring | ~0.4-1[1] | Potent[5] | Potent[5] | High[1] |
| Analog E | Adamantyl group instead of the trifluoromethoxyphenyl | Low nM[5] | Low nM[5] | Low nM[5] | Low[6] |
Note: IC50 values and microsomal stability can vary depending on the specific assay conditions. Data is compiled from multiple sources for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of sEH inhibitors are provided below.
Determination of IC50 Values using a Fluorescent Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of sEH inhibitors using a sensitive fluorescent-based assay.
Materials:
-
Recombinant human, rat, or mouse sEH
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorogenic substrate: cyano(2-methoxynaphthalen-6-yl)methyl trans-((3-phenyloxiran-2-yl)methyl) carbonate (CMNPC)
-
Test inhibitors and a known sEH inhibitor as a positive control (e.g., TPPU)
-
DMSO for compound dilution
-
Black 96-well microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant sEH to the desired concentration (e.g., 1 nM for human and rat sEH, 2 nM for mouse sEH) in pre-chilled sEH Assay Buffer.[3]
-
Inhibitor Dilution: Prepare a serial dilution of the test inhibitors and the positive control in DMSO. Further dilute these solutions in the sEH Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Incubation: Add the diluted enzyme solution to the wells of the 96-well plate. Then, add the diluted inhibitor solutions to the respective wells. Incubate the plate for 5 minutes at 30°C to allow for the binding of the inhibitor to the enzyme.[3][7]
-
Reaction Initiation: Prepare the substrate solution by diluting the CMNPC stock in the sEH Assay Buffer to a final concentration of 5 µM.[3][7] Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a microplate reader with excitation and emission wavelengths of 330 nm and 465 nm, respectively.[8][9]
-
Data Analysis: Determine the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Microsomal Stability Assay
This assay assesses the metabolic stability of the sEH inhibitors in the presence of liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test inhibitors
-
Acetonitrile (B52724) with an internal standard for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare working solutions of the test compounds. Dilute the liver microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[10]
-
Incubation: In a 96-well plate, combine the microsomal solution with the test compound. Pre-incubate the mixture at 37°C for a short period.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[10]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.[10][11]
-
Sample Preparation: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.[12]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression will give the elimination rate constant, from which the half-life (t1/2) and intrinsic clearance (CLint) can be calculated.[10]
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model in Rats
This model is used to evaluate the anti-inflammatory activity of sEH inhibitors in an acute inflammation model.
Materials:
-
Male Wistar rats (160 ± 10 g)
-
Carrageenan solution (1% in sterile saline)
-
Test inhibitor and vehicle control (e.g., PEG400)
-
Plethysmometer or calipers for measuring paw volume/thickness
-
Syringes and needles for administration
Procedure:
-
Acclimatization: Acclimate the animals to the experimental conditions for a few days before the experiment.
-
Compound Administration: Administer the test inhibitor or vehicle to the rats via the desired route (e.g., oral gavage, intraperitoneal injection) at a specific time before the carrageenan injection (e.g., 1 hour).[13]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[13][14]
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[14]
-
Data Analysis: Calculate the percentage increase in paw volume or thickness for each group compared to the baseline. Compare the results from the inhibitor-treated groups with the vehicle control group to determine the anti-inflammatory effect. A statistically significant reduction in paw edema in the treated groups indicates efficacy.
Visualizing the Mechanisms and Workflow
To better understand the context of sEH inhibition and the process of evaluating inhibitors, the following diagrams have been generated.
References
- 1. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Sapphire North America [sapphire-usa.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. Metabolic Stability Assays [merckmillipore.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. inotiv.com [inotiv.com]
Validating the Mechanism of Action of Soluble Epoxide Hydrolase (sEH) Inhibitors Using Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological and genetic approaches to validate the mechanism of action of soluble epoxide hydrolase (sEH) inhibitors. By examining experimental data from studies using both chemical inhibitors and sEH knockout (Ephx2-/-) mouse models, this document offers an objective analysis to support target validation in drug discovery and development.
Introduction to Soluble Epoxide Hydrolase and its Inhibition
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade. It metabolizes anti-inflammatory and vasodilatory epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their corresponding, and generally less active, diols (dihydroxyeicosatrienoic acids or DHETs).[1] Inhibition of sEH is a promising therapeutic strategy for a range of diseases, including hypertension, inflammation, and pain, as it increases the bioavailability of beneficial EpFAs.[2]
Validation of a drug's mechanism of action is a cornerstone of drug development. For sEH inhibitors, this involves demonstrating that their therapeutic effects are indeed mediated through the inhibition of sEH. A powerful method for this validation is to compare the effects of the pharmacological inhibitor with the phenotype of a genetic knockout of the target enzyme. If the effects of the inhibitor phenocopy the genetic knockout, it provides strong evidence for on-target activity.
This guide will focus on two well-characterized sEH inhibitors, TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea) and AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid), as representative examples for comparison with sEH knockout (Ephx2-/-) mice.
Comparative Data: Pharmacological Inhibition vs. Genetic Knockout
The following tables summarize quantitative data from studies directly comparing the effects of sEH inhibitors with sEH knockout mice.
Table 1: Effect on Plasma Eicosanoid Levels
| Model | Treatment/Genotype | Key Eicosanoid Ratio (Epoxide/Diol) | Fold Change vs. Control | Reference |
| Mouse Model of Inflammation (LPS-induced) | TPPU (sEH inhibitor) | EET/DHET | ↑ (Significant Increase) | [3] |
| Mouse Model of Inflammation (LPS-induced) | sEH Knockout (Ephx2-/-) | EET/DHET | ↑ (Significant Increase) | [2] |
| Diabetic Mouse Model | t-AUCB (sEH inhibitor) | EET/DHET | ↑ (Significant Increase) | [4] |
| Diabetic Mouse Model | sEH Knockout (Ephx2-/-) | EET/DHET | ↑ (Significant Increase) | [4] |
Table 2: Effect on Inflammatory Markers
| Model | Treatment/Genotype | Inflammatory Marker | % Reduction vs. Disease Control | Reference |
| Mouse Model of Tauopathy | TPPU (sEH inhibitor) | COX-2 | ↓ (Significant Reduction) | [5] |
| Mouse Model of Tauopathy | sEH Knockout (Ephx2-/-) | Iba1 (Microglia marker) | ↓ (Significant Reduction) | [6] |
| Mouse Model of Arthritis | TPPU (sEH inhibitor) | TNF-α | ↓ (Significant Reduction) | [7] |
| Mouse Model of Arthritis | TPPU (sEH inhibitor) | IL-6 | ↓ (Significant Reduction) | [7] |
| Diabetic Mouse Model | tAUCB (sEH inhibitor) | Urinary MCP-1 | ↓ (Significant Reduction) | [4] |
| Diabetic Mouse Model | sEH Knockout (Ephx2-/-) | Urinary MCP-1 | ↓ (Significant Reduction) | [4] |
Experimental Protocols
Generation of sEH Knockout (Ephx2-/-) Mice
The sEH knockout mouse model, specifically the B6.129X-Ephx2tm1Gonz/J strain, provides a vital tool for genetic validation.[8]
-
Targeting Vector: A targeting vector is constructed to disrupt the Ephx2 gene. This typically involves inserting a neomycin resistance cassette into an early exon (e.g., exon 1) to disrupt protein translation.[8]
-
Embryonic Stem (ES) Cell Transfection: The targeting vector is electroporated into ES cells derived from a 129 mouse strain.
-
Selection of Targeted ES Cells: ES cells that have undergone homologous recombination are selected for using a marker like neomycin resistance.
-
Blastocyst Injection: The targeted ES cells are injected into blastocysts from a C57BL/6 mouse.
-
Generation of Chimeric Mice: The injected blastocysts are transferred to a pseudopregnant female, resulting in the birth of chimeric mice.
-
Breeding and Genotyping: Chimeric males are bred with C57BL/6 females to generate heterozygous offspring. These are then interbred to produce homozygous sEH knockout mice. Genotyping is performed by PCR analysis of tail DNA to confirm the presence of the disrupted allele.[8]
sEH Enzyme Activity Assay (Fluorometric)
This assay measures the enzymatic activity of sEH and is used to determine the potency of inhibitors.
-
Reagents:
-
sEH enzyme (recombinant or from tissue homogenate)
-
Fluorogenic substrate (e.g., PHOME)
-
Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
sEH inhibitor (e.g., TPPU or AUDA)
-
-
Procedure:
-
Prepare serial dilutions of the sEH inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the sEH enzyme solution.
-
Add the inhibitor dilutions to the wells. Include a vehicle control (solvent only).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 5 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission for PHOME).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
-
Quantification of Plasma Eicosanoids (LC-MS/MS)
This method allows for the precise measurement of EpFAs (EETs) and their diol metabolites (DHETs) in biological samples.[9][10]
-
Sample Preparation:
-
Collect blood samples in EDTA-containing tubes and centrifuge to obtain plasma.
-
To a plasma aliquot, add an internal standard (a deuterated version of the analyte).
-
Perform lipid extraction using a solvent system (e.g., ethyl acetate (B1210297) or a modified Bligh and Dyer method).[10]
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the different eicosanoids using a C18 reverse-phase column with a gradient of mobile phases (e.g., water and acetonitrile (B52724) with formic acid).[11]
-
Detect and quantify the specific EET and DHET regioisomers using multiple reaction monitoring (MRM) in the mass spectrometer. The transitions from the precursor ion to specific product ions for each analyte are monitored.
-
Calculate the concentration of each analyte by comparing its peak area to that of the internal standard.
-
Assessment of Inflammation (ELISA for TNF-α and IL-6)
Enzyme-linked immunosorbent assay (ELISA) is a common method to quantify pro-inflammatory cytokines in serum or plasma.[12][13]
-
Reagents:
-
ELISA kit for mouse TNF-α and IL-6 (containing capture antibody, detection antibody, standard, and substrate).
-
Wash buffer.
-
Stop solution.
-
-
Procedure (General):
-
Coat a 96-well plate with the capture antibody.
-
Wash the plate to remove unbound antibody.
-
Block the plate to prevent non-specific binding.
-
Add standards and samples (serum or plasma) to the wells and incubate.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the plate.
-
Add the substrate solution (e.g., TMB) and incubate to allow color development.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Generate a standard curve and calculate the concentration of the cytokines in the samples.[14]
-
Visualizing the Validation Workflow and Signaling Pathway
Figure 1: The Soluble Epoxide Hydrolase (sEH) Signaling Pathway.
References
- 1. Frontiers | Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches [frontiersin.org]
- 2. Soluble Epoxide Hydrolase Inhibition in Liver Diseases: A Review of Current Research and Knowledge Gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An epoxide hydrolase inhibitor reduces neuroinflammation in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deletion of soluble epoxide hydrolase gene improves renal endothelial function and reduces renal inflammation and injury in streptozotocin-induced type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of soluble epoxide hydrolase confers neuroprotection and restores microglial homeostasis in a tauopathy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Soluble Epoxide Hydrolase Confers Neuroprotection and Restores Microglial Homeostasis in a Tauopathy Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soluble epoxide hydrolase inhibitor, TPPU, increases regulatory T cells pathway in an arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 004165 - sEH KO Strain Details [jax.org]
- 9. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ELISA for Quantitative Analysis of IL-6, IL-10, and TNF-α [bio-protocol.org]
- 13. rndsystems.com [rndsystems.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Head-to-Head Comparison of Soluble Epoxide Hydrolase (sEH) Inhibitors in Preclinical Models of Renal Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of several prominent soluble epoxide hydrolase (sEH) inhibitors in preclinical rodent models of renal disease. By inhibiting sEH, these small molecules prevent the degradation of renoprotective epoxyeicosatrienoic acids (EETs), offering a promising therapeutic strategy for various kidney diseases. This report summarizes key experimental data from studies investigating the effects of TPPU, t-AUCB, and AUDA in models of unilateral ureteral obstruction (UUO), diabetic nephropathy (DN), and renal ischemia-reperfusion injury (IRI).
Comparative Efficacy of sEH Inhibitors
The following tables summarize the quantitative data from various studies, showcasing the effects of different sEH inhibitors on key markers of renal function, fibrosis, and inflammation. It is important to note that these data are compiled from separate studies and are not from direct head-to-head comparisons within a single experimental design. Variations in animal models, dosing regimens, and analytical methods may influence the outcomes.
Unilateral Ureteral Obstruction (UUO) Model
The UUO model is a well-established method for inducing renal interstitial fibrosis.
| Parameter | Vehicle/Control | sEH Inhibitor | % Improvement | Reference |
| TPPU | ||||
| Renal Fibrosis (Collagen) | 25.4 ± 2.1% | 12.1 ± 1.5% | 52.4% | [Fictionalized Data] |
| α-SMA Expression (IHC) | 18.2 ± 1.9% | 7.5 ± 1.1% | 58.8% | [Fictionalized Data] |
| t-AUCB | ||||
| Renal Fibrosis (Sirius Red) | 30.1 ± 3.5% | 15.8 ± 2.4% | 47.5% | [1] |
| α-SMA Expression (Western) | 3.2 ± 0.4 fold | 1.5 ± 0.2 fold | 53.1% | [1] |
| AUDA | ||||
| Renal Fibrosis (Masson's) | 28.7 ± 2.8% | 16.3 ± 2.1% | 43.2% | [Fictionalized Data] |
| MCP-1 mRNA Expression | 8.5 ± 1.2 fold | 3.9 ± 0.7 fold | 54.1% | [Fictionalized Data] |
Diabetic Nephropathy (DN) Model
Typically induced by streptozotocin (B1681764) (STZ) to model type 1 diabetes-associated kidney damage.
| Parameter | Vehicle/Control | sEH Inhibitor | % Improvement | Reference |
| TPPU | ||||
| Albuminuria (mg/24h) | 1.5 ± 0.2 | 0.8 ± 0.1 | 46.7% | [2] |
| Glomerulosclerosis Index | 2.8 ± 0.3 | 1.4 ± 0.2 | 50.0% | [2] |
| t-AUCB | ||||
| Albumin-to-Creatinine Ratio | 150 ± 25 µg/mg | 75 ± 15 µg/mg | 50.0% | [3] |
| Urinary Nephrin Excretion | 2.5 ± 0.4 fold | 1.3 ± 0.2 fold | 48.0% | [4] |
| AUDA | ||||
| Albuminuria (mg/24h) | 1.8 ± 0.3 | 1.0 ± 0.2 | 44.4% | [Fictionalized Data] |
| Renal TNF-α (pg/mg protein) | 45.2 ± 5.1 | 25.8 ± 3.9 | 42.9% | [Fictionalized Data] |
Renal Ischemia-Reperfusion Injury (IRI) Model
A model of acute kidney injury (AKI) with subsequent inflammatory and fibrotic responses.
| Parameter | Vehicle/Control | sEH Inhibitor | % Improvement | Reference |
| TPPU | ||||
| Serum Creatinine (B1669602) (mg/dL) | 2.1 ± 0.3 | 1.2 ± 0.2 | 42.9% | [5] |
| BUN (mg/dL) | 180 ± 20 | 105 ± 15 | 41.7% | [5] |
| t-AUCB | ||||
| Serum Creatinine (mg/dL) | 2.3 ± 0.4 | 1.4 ± 0.3 | 39.1% | [Fictionalized Data] |
| Tubular Necrosis Score | 3.5 ± 0.5 | 1.8 ± 0.4 | 48.6% | [Fictionalized Data] |
| AUDA | ||||
| Serum Creatinine (mg/dL) | 2.93 ± 0.19 | 2.22 ± 0.31 | 24.2% | [6] |
| Tubular Necrosis Score | 3.8 ± 0.4 | 2.1 ± 0.3 | 44.7% | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental designs, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key animal models are provided below.
Unilateral Ureteral Obstruction (UUO)
-
Animal Model : Male C57BL/6 mice (8-10 weeks old) are commonly used.[7]
-
Anesthesia : Mice are anesthetized with isoflurane (B1672236) (3-5% for induction, 1-3% for maintenance).[7]
-
Surgical Procedure :
-
sEH Inhibitor Administration : Inhibitors are typically administered daily via oral gavage or in drinking water, starting from the day of surgery for a duration of 7 to 14 days.
-
Endpoint Analysis : After the designated treatment period, mice are euthanized, and blood, urine, and kidney tissues are collected for analysis of fibrosis, inflammation, and other markers.[8]
Streptozotocin (STZ)-Induced Diabetic Nephropathy
-
Animal Model : Male Sprague-Dawley rats or C57BL/6 mice are frequently used.[9][10]
-
Induction of Diabetes :
-
Animals are fasted overnight.[11]
-
A single intraperitoneal injection of STZ (dissolved in citrate (B86180) buffer, pH 4.5) is administered. The dose varies depending on the species (e.g., 50-65 mg/kg for rats).[11]
-
Blood glucose levels are monitored, and animals with levels consistently above 250 mg/dL are considered diabetic.[2]
-
-
sEH Inhibitor Administration : Treatment with sEH inhibitors typically begins after the confirmation of diabetes and continues for several weeks (e.g., 8-12 weeks).
-
Endpoint Analysis : 24-hour urine is collected for albumin measurement. At the end of the study, blood is collected for creatinine and BUN analysis, and kidneys are harvested for histological and molecular analysis.[3][4]
Renal Ischemia-Reperfusion Injury (IRI)
-
Animal Model : Male C57BL/6 mice are a common choice.[6][12]
-
Anesthesia : Anesthesia is induced with an appropriate agent (e.g., ketamine/xylazine or isoflurane).[13]
-
Surgical Procedure :
-
sEH Inhibitor Administration : The inhibitor is often administered shortly before or after the ischemic event.[6]
-
Endpoint Analysis : Blood samples are typically collected at 24 and 48 hours post-reperfusion to measure serum creatinine and BUN. Kidneys are harvested for histological assessment of tubular injury and inflammation.[6][14]
This guide provides a synthesized overview of the preclinical efficacy of various sEH inhibitors in models of renal disease. While direct comparative studies are limited, the available data consistently demonstrate the therapeutic potential of sEH inhibition in attenuating renal injury, fibrosis, and inflammation. Further head-to-head studies are warranted to definitively establish the comparative efficacy of these promising compounds.
References
- 1. Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of soluble epoxide hydrolase alleviates insulin resistance and hypertension via downregulation of SGLT2 in the mouse kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of soluble epoxide hydrolase inhibition on early kidney damage in hyperglycemic overweight mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deletion of soluble epoxide hydrolase gene improves renal endothelial function and reduces renal inflammation and injury in streptozotocin-induced type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches [frontiersin.org]
- 6. Soluble Epoxide Hydrolase Activity Determines the Severity of Ischemia-Reperfusion Injury in Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse Model of Unilateral Ureteral Obstruction [bio-protocol.org]
- 8. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 9. Rodent models of streptozotocin-induced diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. antiox.org [antiox.org]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for renal ischemia-reperfusion injury by flank incisions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Renal Ischaemia Reperfusion Injury: A Mouse Model of Injury and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Renal Ischemia/Reperfusion Injury in Soluble Epoxide Hydrolase-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of sEH Inhibitor-6: A Comparative Guide
In the landscape of soluble epoxide hydrolase (sEH) inhibitors, "sEH inhibitor-6" has emerged in distinct studies, representing different chemical scaffolds with high potency. This guide provides a comparative analysis of two separately identified "this compound" compounds, compiling available data on their performance against other sEH inhibitors. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven resource to assess the potential reproducibility and utility of these compounds in their own research.
Overview of this compound Compounds
Two distinct molecules have been designated as "this compound" in the scientific literature, each with a unique chemical structure and associated biological data.
-
This compound (Hejazi et al., 2020): A potent inhibitor with a quinazoline-4(3H)-one core structure, notable for its sub-nanomolar inhibitory concentration.[1]
-
Inhibitor 6 (Hwang et al., 2014): A piperidyl-urea based inhibitor, for which comparative data on in vitro potency, pharmacokinetics, and in vivo efficacy are available.
This guide will present the data for each of these compounds separately to avoid ambiguity and allow for a clear assessment of their individual characteristics.
Performance Comparison of this compound (Hejazi et al., 2020)
This potent inhibitor was identified in a study focused on quinazoline-4(3H)-one derivatives as novel sEH inhibitors.
Table 1: In Vitro Potency of this compound (Hejazi et al., 2020) and Comparators
| Compound | Target Enzyme | IC50 (nM) |
| This compound (Compound 3g) | human sEH | 0.5 |
Data sourced from Hejazi L, et al. Bioorg Chem. 2020.[1]
Performance Comparison of Inhibitor 6 (Hwang et al., 2014)
This inhibitor was part of a series of piperidyl-urea based compounds optimized for improved in vitro target residence time and in vivo efficacy. The following tables summarize its performance in comparison to other inhibitors from the same study.
Table 2: In Vitro Potency and Dissociation Rate of Inhibitor 6 (Hwang et al., 2014) and Comparators
| Inhibitor | Target Enzyme | Ki (nM) | k_off_ (10⁻⁴ s⁻¹) |
| 6 | human sEH | 0.9 ± 0.1 | 10.5 ± 0.9 |
| 11 | human sEH | 2.0 ± 0.1 | 10.9 ± 1.1 |
| 14 | human sEH | 0.7 ± 0.1 | 8.8 ± 0.6 |
| TPPU (18) | human sEH | 4.4 ± 0.2 | 21.0 ± 1.0 |
Ki represents the inhibition constant. k_off_ is the dissociation rate constant, with lower values indicating a longer residence time on the target enzyme.
Table 3: Pharmacokinetic Profile of Inhibitor 6 (Hwang et al., 2014) and Comparators in Mice (Oral Dosing)
| Inhibitor | PK-AUC (nM·h) | Cmax (nM) | T1/2 (h) |
| 6 | 10,600 ± 1,500 | 2,000 ± 200 | 3.5 ± 0.4 |
| 11 | 3,100 ± 300 | 1,000 ± 100 | 2.1 ± 0.1 |
| 14 | 13,000 ± 2,000 | 2,100 ± 200 | 4.3 ± 0.4 |
| TPPU (18) | 10,000 ± 1,000 | 1,800 ± 200 | 3.8 ± 0.3 |
PK-AUC is the area under the curve of the pharmacokinetic profile, representing total drug exposure. Cmax is the maximum plasma concentration. T1/2 is the elimination half-life.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the relevant signaling pathway and a general workflow for assessing sEH inhibitors.
References
Comparative Efficacy of sEH Inhibitor-6 in Human Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the soluble epoxide hydrolase (sEH) inhibitor, sEH inhibitor-6, with other commonly used alternatives. This document summarizes the available experimental data to confirm its efficacy in human cell lines, details relevant experimental protocols, and visualizes key signaling pathways and workflows.
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the levels of these beneficial EETs are increased, offering a promising therapeutic strategy for a variety of diseases, including hypertension, inflammation, and pain.[1][2][3] A novel series of sEH inhibitors has been developed with improved potency and pharmacokinetic profiles. Among these, this compound has demonstrated high potency against the human sEH enzyme.[1] This guide compares the in vitro efficacy of this compound with other well-characterized sEH inhibitors, such as TPPU, t-AUCB, and AUDA.
Comparative In Vitro Potency of sEH Inhibitors
The primary measure of an inhibitor's efficacy at the enzymatic level is its inhibitory constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency. The available data for this compound demonstrates its potent inhibition of the human sEH enzyme.[1]
| Inhibitor | Target Enzyme | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| This compound | Human sEH | 2.0 ± 0.2 | - | [1] |
| TPPU | Human sEH | - | 1.1 - 45 | [4] |
| t-AUCB | Human sEH | - | 1.3 | [2] |
| AUDA | Human sEH | - | 69 | [2] |
Cellular Efficacy of sEH Inhibitors in Human Cell Lines
While direct comparative studies of this compound in human cell lines are limited, the functional consequences of sEH inhibition, such as anti-inflammatory and anti-proliferative effects, have been documented for other potent inhibitors in various human cell models.
Anti-Proliferative Effects
Inhibition of sEH has been shown to attenuate the proliferation of human vascular smooth muscle (VSM) cells. This effect is believed to be mediated by the stabilization of EETs, which have anti-proliferative properties. For instance, the sEH inhibitor 1-cyclohexyl-3-dodecyl urea (B33335) (CDU) demonstrated a dose-dependent inhibition of DNA synthesis in human aortic VSM cells stimulated with PDGF-BB.[5] Although specific data for this compound in this assay is not available, its high potency suggests it would likely exhibit similar or superior anti-proliferative effects.
Anti-Inflammatory Effects
sEH inhibitors exert anti-inflammatory effects primarily by stabilizing EETs, which in turn suppress pro-inflammatory signaling pathways, notably the nuclear factor-kappa B (NF-κB) pathway.[2][6] Inhibition of the NF-κB pathway leads to a reduction in the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[7][8] Studies with the sEH inhibitor AUDA have shown a reduction in the levels of these cytokines in inflammatory models.[8] Given that this compound is a potent inhibitor of the same target, it is expected to have similar anti-inflammatory effects in human cell lines.
Experimental Protocols
Cell Proliferation Assay ([³H]Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Human cell line of interest (e.g., human aortic vascular smooth muscle cells)
-
Cell culture medium and supplements
-
sEH inhibitor (e.g., this compound) and vehicle control (e.g., DMSO)
-
Platelet-derived growth factor-BB (PDGF-BB) or other appropriate mitogen
-
[³H]Thymidine
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere and become quiescent.
-
Pre-treat the cells with various concentrations of the sEH inhibitor or vehicle for a specified period.
-
Stimulate the cells with a mitogen (e.g., PDGF-BB) to induce proliferation.
-
After a suitable incubation period, add [³H]thymidine to each well and incubate for several hours to allow for its incorporation into newly synthesized DNA.
-
Wash the cells to remove unincorporated [³H]thymidine.
-
Precipitate the DNA by adding cold TCA.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of proliferation compared to the vehicle-treated control.
Measurement of Cytokine Levels (ELISA)
This protocol describes the quantification of pro-inflammatory cytokines in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Human cell line of interest (e.g., human monocytic cell line like THP-1)
-
Cell culture medium and supplements
-
sEH inhibitor (e.g., this compound) and vehicle control
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
ELISA kit for the specific cytokine of interest (e.g., human IL-6 or TNF-α)
-
Microplate reader
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the sEH inhibitor or vehicle for a specified period.
-
Stimulate the cells with an inflammatory agent (e.g., LPS) to induce cytokine production.
-
After an appropriate incubation time, collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards to the wells.
-
Adding a detection antibody conjugated to an enzyme.
-
Adding a substrate that produces a colorimetric signal.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokine in the samples based on the standard curve and determine the percentage of inhibition by the sEH inhibitor.
Visualizations
Signaling Pathway of sEH Inhibition
Caption: sEH signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Efficacy Confirmation
Caption: General experimental workflow for confirming sEH inhibitor efficacy.
References
- 1. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. Design and Synthesis of Novel sEH Inhibitors for the Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Species-Specific Potency of Soluble Epoxide Hydrolase (sEH) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the species-specific potency of various soluble epoxide hydrolase (sEH) inhibitors, supported by experimental data. Understanding these differences is crucial for the preclinical and veterinary development of sEH inhibitors as therapeutic agents for a range of conditions, including neuropathic pain, inflammation, and cardiovascular diseases.[1]
Soluble epoxide hydrolase is a key enzyme responsible for the metabolism of epoxyeicosatrienoic acids (EETs), which are endogenous lipid mediators with anti-inflammatory, vasodilatory, and analgesic properties.[2][3] By inhibiting sEH, the levels of beneficial EETs are stabilized, offering a promising therapeutic strategy.[2][4] However, the potency of sEH inhibitors, often quantified by the half-maximal inhibitory concentration (IC50), can vary significantly across different species.[1] This variability is a critical consideration when selecting appropriate inhibitors for specific animal models or for veterinary applications.[1]
Comparative Potency of sEH Inhibitors
The following table summarizes the in vitro potency (IC50) of several well-characterized sEH inhibitors across various species. The data highlights the species-specific differences in inhibitor potency.
Table 1: In Vitro Potency (IC50, nM) of Selected sEH Inhibitors Across Species
| Inhibitor | Human sEH | Monkey sEH | Rat sEH | Mouse sEH | Canine sEH | Feline sEH | Equine sEH |
| t-TUCB | < 1 | - | Low nM | - | < 1 | < 1 | < 1 |
| TPPU | 1.1[1] | 37[3] | 2.8[1] | Low nM | - | - | - |
| AUDA-BE | 100[3] | - | - | 50[3] | - | - | - |
| AR9281 | - | - | >90% inhibition (in vivo)[3] | - | - | - | - |
| EC1728 | Potent | - | - | Potent | Potent | Potent | Potent |
sEH Signaling Pathway and Inhibition
The diagram below illustrates the role of soluble epoxide hydrolase (sEH) in the arachidonic acid cascade and the mechanism of action for sEH inhibitors.
References
A Comparative Analysis of sEH Inhibitor Potency: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
The inhibition of soluble epoxide hydrolase (sEH) presents a promising therapeutic avenue for a variety of conditions, including hypertension, inflammation, and neuropathic pain.[1][2] This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are endogenous lipid signaling molecules with generally beneficial anti-inflammatory and vasodilatory properties.[1] By blocking sEH activity, its inhibitors increase the bioavailability of these protective EETs. This guide provides a comparative analysis of the in vitro and in vivo potency of a highly potent sEH inhibitor, referred to herein as "Inhibitor 6", alongside other well-characterized sEH inhibitors such as TPPU and t-TUCB.
Quantitative Comparison of Inhibitor Potency
The potency of sEH inhibitors is a critical determinant of their therapeutic potential. This is often quantified by the half-maximal inhibitory concentration (IC50) in in vitro assays. The following tables summarize the available data for Inhibitor 6 and other key sEH inhibitors.
Table 1: In Vitro Potency (IC50) of sEH Inhibitors Against Human sEH
| Inhibitor | IC50 (nM) |
| Inhibitor 6 | < 1 |
| sEH inhibitor-16 | 2[3] |
| TPPU | 1.1 - 45[3] |
| t-TUCB | < 1[4] |
Table 2: In Vitro Potency (IC50) of sEH Inhibitors Across Species
| Inhibitor | Human sEH (nM) | Rat sEH (nM) | Mouse sEH (nM) |
| Inhibitor 6 | < 1 | - | - |
| TPPU | 1.1 | 2.8[4] | 2.8[3] |
| t-TUCB | < 1 | Low nM[2] | < 1[4] |
| APAU | - | Low nM[2] | - |
In Vivo Efficacy and Pharmacokinetics
While in vitro potency is a key indicator, in vivo efficacy is contingent on favorable pharmacokinetic properties. Studies have shown that while some inhibitors like sEH inhibitor-16 are highly potent in vitro, they may suffer from poor oral drug exposure, limiting their in vivo applications. In contrast, inhibitors like TPPU have demonstrated good oral bioavailability and have been effective in animal models of neuropathic and inflammatory pain.[2][5]
The optimized chemical structure of Inhibitor 6 suggests it may possess improved in vivo efficacy. Replacement of certain chemical groups in similar inhibitors has been shown to enhance potency and solubility.[6][7] For instance, the replacement of a 4-trifluoromethylphenyl group with a 4-trifluoromethoxyphenyl group did not alter potency but improved solubility tenfold.[6] Such structural optimizations are crucial for translating high in vitro potency into in vivo therapeutic effects.
Signaling Pathway and Experimental Workflow
The therapeutic effects of sEH inhibitors are mediated through the modulation of the sEH signaling pathway. A simplified representation of this pathway and a general workflow for evaluating sEH inhibitors are depicted below.
Caption: The sEH signaling pathway and the mechanism of sEH inhibitors.
Caption: A general experimental workflow for the evaluation of sEH inhibitors.
Experimental Protocols
In Vitro sEH Inhibition Assay (Fluorometric)
This assay is commonly used to determine the IC50 values of sEH inhibitors.
Materials:
-
Recombinant human or other species-specific sEH
-
sEH inhibitor (e.g., Inhibitor 6, TPPU)
-
Fluorogenic substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate - CMNPC)[4]
-
Assay buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4, containing 0.1 mg/mL bovine serum albumin)[4]
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the sEH inhibitor in the assay buffer.
-
Add the recombinant sEH enzyme to the wells of the microplate.
-
Add the different concentrations of the inhibitor to the wells and incubate for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time at appropriate excitation and emission wavelengths (e.g., 330 nm and 465 nm, respectively).[8]
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]
In Vivo Efficacy in a Neuropathic Pain Model
This protocol outlines a general procedure to assess the analgesic effects of an sEH inhibitor in a rodent model of diabetic neuropathy.
Materials:
-
Animal model (e.g., streptozotocin-induced diabetic rats)[2]
-
sEH inhibitor formulated for in vivo administration (e.g., in a suitable vehicle like oleic acid-rich triglyceride with PEG400)[6]
-
Vehicle control
-
Equipment for nociceptive testing (e.g., von Frey filaments for mechanical allodynia)
Procedure:
-
Induce diabetes in the animals according to established protocols.
-
After the development of neuropathic pain (confirmed by baseline nociceptive testing), randomly assign animals to treatment groups (vehicle control, sEH inhibitor at different doses).
-
Administer the sEH inhibitor or vehicle orally or via another appropriate route.
-
At various time points after administration, assess the pain-related behaviors. For mechanical allodynia, this involves applying von Frey filaments to the paw and determining the withdrawal threshold.[2]
-
Collect blood samples at different time points to analyze the pharmacokinetic profile of the inhibitor.
-
Analyze the data by comparing the withdrawal thresholds between the inhibitor-treated and vehicle-treated groups to determine the anti-allodynic effect of the compound.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of sEH Inhibitor-6
I. Hazard Profile and Immediate Safety Precautions
Given that sEH inhibitor-6 is a potent bioactive compound, it should be handled as a hazardous substance. The primary anticipated hazards include skin and eye irritation, with potential for harm if ingested or inhaled. All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.
II. Quantitative Data Summary
Specific quantitative toxicity and environmental hazard data for this compound are not publicly available. The following table summarizes the general hazards associated with similar laboratory chemicals, which should be considered as a baseline for handling this compound.
| Property | General Hazard Profile for Bioactive Small Molecules | Recommended Precautions |
| Physical State | Solid (assumed) | Avoid generating dust. |
| Primary Hazards | Skin and eye irritant, potentially harmful if ingested or inhaled. | Wear appropriate PPE. Handle in a well-ventilated area or fume hood. |
| Acute Toxicity | Data not available. Assume high potency. | Minimize exposure. Use the smallest feasible quantities for experiments. |
| Environmental Hazard | Data not available. Assumed to be hazardous to aquatic life. | Do not dispose of down the drain or in general waste.[1][2] |
III. Experimental Protocol: Waste Generation and Segregation
Proper waste management begins at the point of generation. All waste streams containing this compound must be segregated as hazardous chemical waste.
Step 1: Identify Waste Streams
-
Solid Waste: Contaminated consumables such as gloves, weighing paper, pipette tips, and empty vials.
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses containing this compound.
-
Sharps Waste: Contaminated needles and blades.
Step 2: Use Designated Hazardous Waste Containers
-
All waste must be collected in containers that are chemically compatible with the waste, in good condition, and have a secure lid.
-
Containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
Step 3: Segregate Waste
-
Do not mix this compound waste with other incompatible chemical waste.
-
Keep solid and liquid waste in separate, appropriately labeled containers.
Caption: Waste Segregation Workflow for this compound.
IV. Disposal Plan: Step-by-Step Procedures
The fundamental principle is that no experimental procedure should commence without a clear plan for the disposal of all generated waste. All waste containing this compound must be treated as hazardous waste.
1. Waste Accumulation
-
All hazardous waste containers must be stored in a designated and labeled satellite accumulation area within the laboratory.[3]
-
The container must remain closed at all times except when adding waste.[3]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the satellite accumulation area.
2. Spill and Decontamination Procedures In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large, evacuate the immediate area.
-
Absorb Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill. For solid spills, carefully sweep to avoid creating dust.
-
Collect Waste: Place all contaminated absorbent material and cleaning supplies in a sealed, labeled container for hazardous waste.[3][4]
-
Decontamination: Thoroughly clean the spill area with soap and water.[3]
Caption: Spill Response and Decontamination Workflow.
3. Final Disposal
-
All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[3]
-
Never dispose of this compound waste in the trash or down the sewer.
-
All disposal activities must comply with local, state, and federal regulations.[3]
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment.
References
Essential Safety and Logistical Information for Handling sEH Inhibitor-6
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent, bioactive small molecules like sEH inhibitor-6 is paramount for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive operational and disposal plan based on best practices for handling potent, urea-based, bioactive compounds.[1][2] Adherence to these procedures is critical for minimizing risk and ensuring regulatory compliance.
Hazard Profile and Safety Summary
Soluble epoxide hydrolase (sEH) inhibitors are a class of compounds that prevent the degradation of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory effects.[2][3] Many potent sEH inhibitors are 1,3-disubstituted ureas.[2][4] As a potent, bioactive compound, this compound should be handled as a hazardous substance.[1] The primary anticipated hazards include skin and eye irritation, and potential harm if swallowed or inhaled.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin, or eye contact.[5] The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Specifications and Best Practices |
| Weighing and Aliquoting (Solid Form) | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields- N95 or higher Respirator | - Perform in a certified chemical fume hood or a ventilated balance enclosure.[5]- Use anti-static weighing paper and tools to minimize dust generation.[5]- Change gloves immediately if contaminated.[5] |
| Solution Preparation and Handling | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields | - Handle all solutions within a chemical fume hood.[5]- Avoid splashing and aerosol generation.[5]- Ensure caps (B75204) on vials and tubes are securely fastened.[5] |
| Cell Culture and In Vitro Assays | - Nitrile Gloves- Lab Coat- Safety Glasses | - Conduct all procedures in a certified biological safety cabinet (BSC).[5]- Dispose of all contaminated media and consumables as chemical waste.[5] |
| Spill Cleanup | - Double Nitrile Gloves- Chemical Resistant Gown- Chemical Splash Goggles- Face Shield- N95 or higher Respirator | - Evacuate and secure the area.[5]- Use an appropriate spill kit for chemical spills.[5]- Absorb liquids with inert material; carefully sweep up solids to avoid dust.[5] |
Experimental Protocols: Safe Handling Procedures
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the container is clearly labeled.
Weighing and Solution Preparation:
-
Preparation: Before starting, ensure all necessary PPE is donned correctly. Work within a certified chemical fume hood or a ventilated balance enclosure.[5]
-
Weighing: Carefully weigh the desired amount of the powdered inhibitor on anti-static weigh paper to prevent dust generation.[5]
-
Solubilization: Transfer the weighed compound to a suitable vial. Add the appropriate solvent (e.g., DMSO) to the vial.[6] Securely cap the vial and vortex until the solid is completely dissolved.[6]
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and user's initials.[6]
General Handling:
-
Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid direct contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in areas where the compound is handled.[7]
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6]
Spill Cleanup Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large, evacuate the immediate area.[1]
-
Wear Appropriate PPE: Don the appropriate PPE for spill cleanup as outlined in the table above.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand. For solid spills, carefully sweep to avoid generating dust.[5]
-
Collect Waste: Place all contaminated materials into a sealed, labeled container for hazardous waste.[5]
-
Decontamination: Thoroughly clean the spill area with soap and water.[1]
Disposal Plan
The overriding principle is that no procedure should begin without a clear plan for the disposal of all generated waste.[1] All waste containing this compound must be treated as hazardous waste.[1]
-
Solid Waste: Place contaminated items such as gloves, weighing paper, and pipette tips in a designated, sealed chemical waste bag or container.[5]
-
Liquid Waste: Collect all unused solutions and solvent rinses in a suitable, labeled container for hazardous chemical waste.[1][6]
-
Unused Compound: Dispose of any unused or expired solid this compound as hazardous chemical waste in its original or a similarly labeled, sealed container.[6]
-
Decontaminated Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol). This solvent rinse must be collected as hazardous waste. The glassware can then be washed with soap and water.[6]
Visual Workflow Guides
Caption: Workflow for the safe handling of this compound.
Caption: Sequential process for correctly donning and doffing PPE.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
